molecular formula C144H212N32O24 B10832431 D2A21

D2A21

Número de catálogo: B10832431
Peso molecular: 2775.4 g/mol
Clave InChI: WVRNJUBRGDUHNI-CPOCOYSOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D2A21 is a useful research compound. Its molecular formula is C144H212N32O24 and its molecular weight is 2775.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C144H212N32O24

Peso molecular

2775.4 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C144H212N32O24/c1-91(155-128(183)105(154)83-97-49-15-7-16-50-97)122(177)161-106(65-31-40-74-145)129(184)165-111(70-36-45-79-150)134(189)172-117(86-100-55-21-10-22-56-100)139(194)156-93(3)124(179)163-108(67-33-42-76-147)131(186)167-114(73-39-48-82-153)137(192)175-120(89-103-61-27-13-28-62-103)143(198)169-110(69-35-44-78-149)132(187)168-113(72-38-47-81-152)136(191)174-119(88-102-59-25-12-26-60-102)140(195)157-92(2)123(178)162-107(66-32-41-75-146)130(185)166-112(71-37-46-80-151)135(190)173-118(87-101-57-23-11-24-58-101)141(196)158-94(4)125(180)164-109(68-34-43-77-148)133(188)171-116(85-99-53-19-9-20-54-99)142(197)159-95(5)126(181)170-115(84-98-51-17-8-18-52-98)138(193)160-96(6)127(182)176-121(144(199)200)90-104-63-29-14-30-64-104/h7-30,49-64,91-96,105-121H,31-48,65-90,145-154H2,1-6H3,(H,155,183)(H,156,194)(H,157,195)(H,158,196)(H,159,197)(H,160,193)(H,161,177)(H,162,178)(H,163,179)(H,164,180)(H,165,184)(H,166,185)(H,167,186)(H,168,187)(H,169,198)(H,170,181)(H,171,188)(H,172,189)(H,173,190)(H,174,191)(H,175,192)(H,176,182)(H,199,200)/t91-,92-,93-,94-,95-,96-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-/m0/s1

Clave InChI

WVRNJUBRGDUHNI-CPOCOYSOSA-N

SMILES isomérico

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)O)NC(=O)[C@H](CC8=CC=CC=C8)N

SMILES canónico

CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C)C(=O)NC(CC7=CC=CC=C7)C(=O)O)NC(=O)C(CC8=CC=CC=C8)N

Origen del producto

United States

Foundational & Exploratory

The Antimicrobial Profile of D2A21: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Antimicrobial Spectrum, Efficacy, and Mechanism of Action of the Synthetic Peptide D2A21 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a synthetically developed antimicrobial peptide (AMP) belonging to the cecropin family of peptides, which are crucial components of the innate immune system in insects.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of its proposed mechanism of action. This compound has demonstrated significant antimicrobial activity against a broad range of pathogens, including bacteria and fungi, and has shown promise in preclinical models, particularly in the context of wound infections.[1][2]

Antimicrobial Spectrum and Efficacy of this compound

This compound exhibits a wide range of antimicrobial activity, encompassing both Gram-positive and Gram-negative bacteria, as well as several fungal species. Its efficacy has been demonstrated in various in vitro and in vivo studies.

Antibacterial Activity

This compound has shown potent activity against clinically relevant bacteria, including antibiotic-resistant strains. Notably, it is effective against Pseudomonas aeruginosa, a common pathogen in burn wound infections, and has demonstrated significant bactericidal effects in animal models.[3][4] It also shows activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[1][5] Furthermore, this compound has been identified as one of the most active AMPs against several plant pathogens, including Xanthomonas citri, Agrobacterium tumefaciens, and Sinorhizobium meliloti.[6][7][8]

Antifungal and Antiparasitic Activity

The antimicrobial spectrum of this compound extends to pathogenic fungi. In vitro studies have confirmed its activity against Candida albicans, Aspergillus niger, Mucor spp., and Trichophyton mentagrophytes.[1] Additionally, this compound has demonstrated activity against the parasite Trichomonas vaginalis.[1]

Quantitative Antimicrobial Efficacy

The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Cidal Concentration (MCC). These values represent the lowest concentration of the peptide required to inhibit visible growth and to kill the microorganism, respectively.

MicroorganismStrainEfficacy MetricValueReference
Staphylococcus aureusMethicillin-resistant (MRSA)MIC0.25 - 4 µg/mL[1]
Escherichia coliATCC 25922MCC (120 min exposure)12.5 µM (46 µg/mL)[5]
Pseudomonas aeruginosa--Significant in vivo activity[3][4]
Chlamydia trachomatis--In vitro activity[1]
Trichomonas vaginalis--In vitro activity[1]
Candida albicans--In vitro activity[1]
Aspergillus niger--In vitro activity[1]
Mucor spp.--In vitro activity[1]
Trichophyton mentagrophytes--In vitro activity[1]
Xanthomonas citri3213-Significant in planta resistance[6][7][8]
Pseudomonas syringae pv. tabaci--Significant in planta resistance[6][7][8]

Mechanism of Action

As a cecropin-like antimicrobial peptide, the primary mechanism of action of this compound is the disruption of microbial cell membranes.[9] This action is generally selective for microbial membranes over mammalian cell membranes due to differences in lipid composition and membrane potential. The proposed mechanisms for membrane disruption by cecropin-like peptides include the "carpet," "barrel-stave," and "toroidal pore" models.

Membrane_Disruption_Models cluster_carpet Carpet Model cluster_barrel Barrel-Stave Model cluster_toroidal Toroidal Pore Model carpet_start Peptides accumulate on the membrane surface, forming a 'carpet' carpet_disrupt Detergent-like effect disrupts the membrane integrity carpet_start->carpet_disrupt Increased Concentration barrel_insert Peptides insert perpendicularly into the membrane barrel_pore Hydrophilic regions of peptides line the pore, forming a 'barrel' barrel_insert->barrel_pore Aggregation toroidal_insert Peptides insert into the membrane, inducing lipid monolayer curvature toroidal_pore Pore is lined by both peptides and lipid head groups toroidal_insert->toroidal_pore Bending This compound This compound Peptide This compound->carpet_start Binds to Membrane This compound->barrel_insert Binds to Membrane This compound->toroidal_insert Binds to Membrane

Proposed mechanisms of membrane disruption by this compound.

Experimental Protocols

The following section details a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on established guidelines for antimicrobial peptides.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and modifications for cationic antimicrobial peptides.[10][11]

Materials:

  • This compound peptide stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • RPMI-1640 medium for fungi

  • Sterile 96-well polypropylene microtiter plates

  • Bacterial or fungal inoculum

  • Sterile diluents (e.g., 0.01% acetic acid, 0.2% bovine serum albumin)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the this compound stock solution in the appropriate diluent within the 96-well plate to achieve a range of desired concentrations.

  • Preparation of Inoculum:

    • Culture the test microorganism overnight on an appropriate agar plate.

    • Suspend several colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (inoculum without peptide) and a sterility control well (broth without inoculum).

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[12] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow start Start: Prepare this compound Stock and Microbial Culture dilution Perform Serial Dilutions of this compound in 96-well Plate start->dilution inoculum_prep Prepare Standardized Microbial Inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate Wells with Microbial Suspension dilution->inoculation inoculum_prep->inoculation controls Include Growth and Sterility Controls inoculation->controls incubation Incubate Plate under Optimal Conditions controls->incubation read_results Visually Inspect or Read Absorbance for Growth incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Workflow for MIC determination of this compound.

Conclusion

The synthetic antimicrobial peptide this compound demonstrates a broad and potent antimicrobial spectrum against a variety of bacterial and fungal pathogens, including those with clinical relevance and resistance to conventional antibiotics. Its primary mechanism of action involves the rapid disruption of microbial cell membranes, a feature that may reduce the likelihood of resistance development. The provided data and protocols offer a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound. Continued research is warranted to fully elucidate its clinical potential.

References

An In-depth Technical Guide to the Molecular Structure and Function of D2A21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D2A21 is a synthetically engineered cationic antimicrobial peptide (AMP) that has demonstrated significant therapeutic potential. Exhibiting a distinct α-helical conformation, this compound exerts its biological effects primarily through the disruption of cellular membranes. This technical guide provides a comprehensive overview of the molecular structure, multifaceted functions, and underlying mechanisms of action of this compound. It details its potent antimicrobial activity against a range of pathogens and its promising antitumor efficacy, particularly in the context of prostate cancer. This document synthesizes key quantitative data, outlines detailed experimental protocols for its evaluation, and presents visual diagrams of its mode of action to serve as a critical resource for ongoing research and development.

Molecular Structure of this compound

This compound is a 23-amino acid peptide with the sequence Phe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe.[1] Its molecular formula is C₁₄₄H₂₁₂N₃₀O₂₅ and it has a molecular weight of 2775.42 g/mol (as a free base).[2] A defining characteristic of this compound's structure is its ability to adopt an amphipathic α-helical conformation, particularly in the vicinity of cellular membranes.[2] This structure is crucial for its biological activity, featuring a spatial separation of hydrophobic and hydrophilic residues. The hydrophobic face, rich in phenylalanine and alanine, facilitates insertion into the lipid bilayer of cell membranes, while the positively charged face, characterized by numerous lysine residues, drives the initial electrostatic interaction with the negatively charged components of microbial and cancer cell surfaces.

Core Functions and Mechanisms of Action

The primary function of this compound is the disruption of cellular membranes, leading to cell lysis and death. This mechanism is effective against a broad spectrum of targets, including bacteria and cancer cells.

Antimicrobial Function

This compound exhibits potent, broad-spectrum antimicrobial activity. Its cationic nature facilitates its initial binding to the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide's amphipathic α-helical structure promotes its insertion into the bacterial cell membrane. This insertion disrupts the membrane integrity, leading to the formation of pores or channels. The subsequent leakage of essential intracellular contents and dissipation of the membrane potential ultimately results in bacterial cell death.[3]

Antitumor Function

This compound has also demonstrated significant antitumor activity, with a notable efficacy in preclinical models of prostate cancer.[1][4][5] The mechanism of its anticancer action is believed to be analogous to its antimicrobial activity, capitalizing on the differences between cancerous and healthy eukaryotic cells. Cancer cell membranes often have a higher net negative charge compared to normal cells due to an increased concentration of anionic molecules like phosphatidylserine on their outer leaflet.[6][7] This differential charge provides a selective target for the cationic this compound.

The proposed mechanism for this compound's antitumor effect involves:

  • Electrostatic Attraction: The positively charged lysine residues of this compound are electrostatically attracted to the negatively charged surface of cancer cells.

  • Membrane Insertion and Disruption: The peptide's amphipathic α-helix inserts into the cancer cell membrane, disrupting its integrity.

  • Cell Death: This disruption leads to a collapse of the electrochemical potential across the membrane, ultimately causing cell lysis and death.[8] While the primary mode of cell death appears to be necrosis due to membrane lysis, the induction of apoptosis as a secondary effect, potentially through mitochondrial membrane disruption, cannot be ruled out.[6]

Quantitative Data

The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.

Antimicrobial Activity of this compound
Microorganism Minimum Inhibitory Concentration (MIC) / Minimum Cidal Concentration (MCC)
Chlamydia trachomatisMCC: 5 µM (18.32 µg/ml)[1][9]
Escherichia coli (reference strain 25922)MCC: 12.5 µM (46 µg/ml)[10]
Methicillin-resistant Staphylococcus aureus (MRSA)MICs between 0.25 - 4 µg/mL[8][11]
In Vivo Efficacy of this compound in a Rat Model of Prostate Cancer
Parameter Result
Tumor Growth Inhibition (MLL and G cell lines)50-72%[1][4][5]
Increased Survival RateFrom 25% (control) to 70-75% (this compound treated)[1][4][5]
Optimal Dosage0.179 mg/injection, five times per week[1][4][5]
In Vivo Efficacy of this compound in a Rat Model of Infected Burn Wounds
Parameter Result
Survival Rate (at 14 days)85.7% (this compound treated) vs. 0% (control)[2][8]
Bacterial Growth in Burn Eschar (Day 2 and 3)No bacterial growth (this compound treated) vs. >10⁵ organisms (control)[2][8]
In Vivo Efficacy of this compound in a Rat Model of Acutely Infected Wounds
Treatment Group Survival Rate at 21 Days
This compound100%[12]
Control Vehicle50%[12]
Silver Sulfadiazine (SSD)33%[12]
Sulfamylon83%[12]

Experimental Protocols

In Vivo Infected Burn-Wound Model

This protocol is adapted from studies evaluating the efficacy of this compound in treating burn wound infections in rats.[2][8]

Animals: Wistar rats.

Procedure:

  • Anesthesia: Anesthetize the rats according to approved institutional animal care protocols.

  • Burn Induction: Subject the rats to a 23% total body surface area scald burn.

  • Infection: Topically administer a suspension of Pseudomonas aeruginosa (10⁸ organisms) to the burn wound.

  • Treatment Groups:

    • Experimental Group: Apply a 1.5% topical this compound gel daily.

    • Control Group: Apply a control gel (without this compound) daily.

  • Evaluation:

    • Quantitative Cultures: At days 1, 2, and 3 post-infection, collect eschar and subeschar muscle tissue for quantitative bacterial culture to determine the bacterial load.

    • Survival and Weight Monitoring: In a separate cohort, monitor the animals for 14 days for survival and changes in body weight.

In Vivo Prostate Cancer Model (Dunning R-3327 Rat Adenocarcinoma)

This protocol is based on the Dunning R-3327 rat prostate adenocarcinoma model used to assess the antitumor efficacy of this compound.[1][4][5]

Animal Model: Dunning R-3327 rat prostate adenocarcinoma model, utilizing the Mat-Ly-Lu (MLL) and G sublines.[1][4][5]

Procedure:

  • Tumor Cell Implantation: Transplant the Dunning R-3327 tumor cells (as a cell suspension or tumor fragments) into the host rats. Treatment is most effective when initiated one day after transplantation.[2]

  • Treatment Administration: Administer this compound via intraperitoneal or subcutaneous injections. The optimal dosage has been established at 0.179 mg per injection, given five times per week.[1][4][5]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volumes and weights at regular intervals.

  • Survival Analysis: Track the survival rate of the animals over the course of the study.

  • Metastasis Evaluation: At the end of the study, perform histological analysis (e.g., hematoxylin and eosin staining) of tissues, such as the lungs, to assess the extent of metastasis.

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic activity of a peptide like this compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC-3, DU-145, LNCaP for prostate cancer)

  • 96-well plates

  • This compound peptide stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits cell growth by 50%.

Signaling Pathways and Logical Relationships

The primary mechanism of this compound involves the physical disruption of the cell membrane. The following diagrams illustrate this process and the experimental workflow for evaluating its efficacy.

D2A21_Antimicrobial_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Anionic) cluster_intracellular Intracellular Space This compound This compound Peptide (Cationic, Amphipathic) Membrane This compound->Membrane Electrostatic Attraction Lysis Cell Lysis and Death Membrane->Lysis Membrane Disruption (Pore Formation)

This compound Antimicrobial Mechanism of Action

D2A21_Antitumor_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane (Net Negative Charge) cluster_intracellular Intracellular Space This compound This compound Peptide (Cationic, Amphipathic) Membrane This compound->Membrane Selective Electrostatic Interaction Lysis Cell Lysis / Necrosis Membrane->Lysis Membrane Destabilization Apoptosis Potential Apoptosis Induction Membrane->Apoptosis Mitochondrial Membrane Disruption (Potential)

This compound Antitumor Mechanism of Action

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis MIC_Assay MIC/MCC Assays (Bacteria) Efficacy Antimicrobial/Antitumor Efficacy MIC_Assay->Efficacy Cytotoxicity_Assay Cytotoxicity Assays (Cancer Cell Lines) Cytotoxicity_Assay->Efficacy Burn_Model Infected Burn-Wound Model (Rat) Burn_Model->Efficacy Survival Survival Rate Analysis Burn_Model->Survival Toxicity Toxicity Assessment Burn_Model->Toxicity Cancer_Model Prostate Cancer Model (Rat) Cancer_Model->Efficacy Cancer_Model->Survival Cancer_Model->Toxicity

Experimental Workflow for this compound Evaluation

Conclusion

This compound is a promising synthetic antimicrobial peptide with a well-defined molecular structure and a clear, membrane-disruptive mechanism of action. Its potent antimicrobial and antitumor activities, demonstrated through extensive in vitro and in vivo studies, highlight its potential as a novel therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the therapeutic capabilities of this compound. Future research should focus on elucidating the finer details of its interaction with cell membranes, its potential to induce specific downstream signaling events, and its optimization for clinical applications.

References

D2A21: A Comprehensive Technical Guide to its Biological Properties and Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D2A21 is a synthetically engineered antimicrobial peptide (AMP) that has demonstrated a broad spectrum of biological activity. Possessing potent antimicrobial properties against a range of pathogens, including antibiotic-resistant bacteria, as well as promising antitumor effects, this compound has emerged as a significant candidate for therapeutic development. This technical guide provides an in-depth overview of the core biological properties and characteristics of this compound, with a focus on its antimicrobial and anticancer activities. It includes a summary of quantitative data, detailed experimental methodologies for key cited experiments, and visualizations of its proposed mechanisms of action and experimental workflows.

Core Biological Properties

This compound is a cationic peptide designed to be amphipathic, a key characteristic of many antimicrobial peptides that allows for interaction with and disruption of microbial cell membranes. Its primary mechanism of action against microorganisms is believed to be the perturbation and permeabilization of the cell membrane, leading to cell death. Beyond its antimicrobial effects, this compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, with a particularly noted efficacy in preclinical models of prostate cancer.

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid SequencePhe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe
Molecular Weight2775.42 g/mol
StructureAssumed to be alpha-helical

Antimicrobial Activity

This compound has demonstrated significant in vitro and in vivo activity against a variety of pathogenic microorganisms.

In Vitro Antimicrobial Activity

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

OrganismStrainMIC Range (µg/mL)Reference
Staphylococcus aureus (MRSA)(Not Specified)0.25 - 4[1]
Escherichia coli2592246 (MCC)[2]

Note: MCC denotes Minimum Cidal Concentration.

In Vivo Antimicrobial Efficacy: Burn Wound Infection Model

This compound has shown remarkable efficacy in animal models of burn wound infections, particularly against Pseudomonas aeruginosa.

Table 3: In Vivo Efficacy of this compound in a Rat Model of P. aeruginosa Burn Wound Infection

Treatment GroupSurvival Rate (21 days)Reference
This compound100%[3]
Control Vehicle50%[3]
Silver Sulfadiazine (SSD)33%[3]
Sulfamylon83%[3]
Infected Burn-Wound Model Survival Rate (14 days) Reference
This compound (1.5% topical)85.7%[4]
Control Gel0%[4]

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent, with a primary focus on prostate cancer.

In Vitro Anticancer Activity
In Vivo Anticancer Efficacy: Prostate Cancer Model

In a rat model of prostate adenocarcinoma, this compound demonstrated significant inhibition of tumor growth and improved survival rates.

Table 4: In Vivo Efficacy of this compound in a Rat Prostate Cancer Model

ParameterResultReference
Tumor Growth Inhibition50-72% (by tumor volume and weight)[6]
Survival Rate IncreaseFrom 25% to 70-75%[6]
Optimal Dosage0.179 mg/injection (five times per week)[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Prepare bacterial culture (mid-logarithmic phase) start->culture adjust Adjust bacterial suspension to ~2–5 × 10^5 CFU/mL culture->adjust inoculate Inoculate 96-well plate with bacterial suspension and peptide dilutions adjust->inoculate peptide_prep Prepare serial 2-fold dilutions of this compound peptide_prep->inoculate incubate Incubate at 37°C for 16-18 hours inoculate->incubate read Measure absorbance at 600 nm incubate->read determine_mic Determine MIC: Lowest concentration with complete growth inhibition read->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Bacterial Culture Preparation: A mid-logarithmic phase bacterial culture is prepared in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial culture is diluted to a final concentration of approximately 2–5 × 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: this compound is serially diluted (typically 2-fold) in a 96-well microtiter plate.

  • Inoculation: The prepared bacterial inoculum is added to each well containing the peptide dilutions. Control wells (bacteria only and media only) are included.

  • Incubation: The plate is incubated at 37°C for 16-18 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism, often confirmed by measuring the optical density at 600 nm.[7][8][9][10][11]

In Vivo Rat Model of P. aeruginosa Burn Wound Infection

This model is used to assess the in vivo efficacy of topical antimicrobial agents.

Workflow for In Vivo Burn Wound Model

Burn_Wound_Workflow cluster_model Model Creation cluster_treatment Treatment cluster_evaluation Evaluation start Start anesthetize Anesthetize Wistar rats start->anesthetize burn Create a full-thickness burn wound on the dorsum anesthetize->burn inoculate Topically apply Pseudomonas aeruginosa burn->inoculate apply_treatment Apply topical this compound gel, control, or standard of care daily inoculate->apply_treatment monitor Monitor survival and wound healing for 21 days apply_treatment->monitor end End monitor->end

Workflow for the in vivo rat model of burn wound infection.

Methodology:

  • Animal Model: Wistar rats are typically used for this model.

  • Burn Creation: A full-thickness burn of a specific size (e.g., 23% total body surface area) is created on the dorsum of the anesthetized rat.[4]

  • Infection: The burn wound is inoculated with a specific concentration of P. aeruginosa (e.g., 10^8 organisms).[3][4]

  • Treatment: The experimental group receives daily topical application of this compound (e.g., 1.5% gel). Control groups receive a control vehicle or standard-of-care treatments like silver sulfadiazine.[3][4]

  • Evaluation: The animals are monitored for a set period (e.g., 14 or 21 days) to assess survival rates and wound healing. Quantitative cultures of the wound eschar and subeschar tissue may also be performed to determine bacterial load.[3][4]

Mechanism of Action

Antimicrobial Mechanism

The primary proposed mechanism of action for this compound against microbes is the disruption of the cell membrane. As a cationic and amphipathic peptide, this compound is thought to preferentially interact with the negatively charged components of microbial membranes. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

Proposed Antimicrobial Mechanism of this compound

Antimicrobial_Mechanism This compound This compound Peptide Interaction Electrostatic Interaction and Insertion This compound->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Disruption Membrane Disruption (Pore Formation) Interaction->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Proposed mechanism of antimicrobial action of this compound.

Anticancer Mechanism: Apoptosis Induction

The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. While the precise signaling pathway has not been fully elucidated in the available literature, it is known to be cytotoxic to prostate cancer cells.[5] The induction of apoptosis is a key mechanism for many anticancer peptides and often involves the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Further research is required to delineate the specific caspases and signaling molecules involved in this compound-mediated apoptosis in prostate cancer cells.

General Apoptotic Pathways in Prostate Cancer

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondria Mitochondrial Stress Caspase8->Mitochondria via Bid/tBid Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

General overview of the extrinsic and intrinsic apoptosis pathways.

Conclusion

This compound is a promising synthetic antimicrobial peptide with a dual mechanism of action that makes it a compelling candidate for further therapeutic development. Its potent activity against clinically relevant bacteria, including in challenging contexts such as burn wounds, combined with its demonstrated efficacy in preclinical cancer models, highlights its versatility. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in its anticancer activity to fully realize its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and other novel antimicrobial peptides.

References

In Vitro Efficacy of D2A21 Against Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of the antimicrobial peptide D2A21 against the opportunistic pathogen Pseudomonas aeruginosa. The document summarizes key quantitative data, details experimental methodologies for essential assays, and visualizes the peptide's mechanism of action and experimental workflows.

Quantitative Assessment of Antimicrobial Activity

The in vitro potency of this compound against Pseudomonas aeruginosa has been primarily evaluated through the determination of its Minimum Inhibitory Concentration (MIC). This key parameter quantifies the lowest concentration of the peptide required to inhibit the visible growth of the bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa

Bacterial Strain(s)MIC Range (µg/mL)Reference
Multidrug-resistant P. aeruginosa0.125 - 4[1]

Experimental Protocols

The following sections detail the standardized methodologies for determining the in vitro efficacy of antimicrobial peptides like this compound against P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against P. aeruginosa is typically determined using the broth microdilution method.

Protocol:

  • Bacterial Culture Preparation: A fresh overnight culture of P. aeruginosa is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

  • Peptide Dilution Series: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth medium (negative control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bact_culture P. aeruginosa Culture std_inoculum Standardized Inoculum (5x10^5 CFU/mL) bact_culture->std_inoculum plate 96-Well Plate std_inoculum->plate d2a21_stock This compound Stock Solution serial_dilution Serial Dilutions of this compound d2a21_stock->serial_dilution serial_dilution->plate inoculation Inoculation plate->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation visual_insp Visual Inspection for Bacterial Growth incubation->visual_insp mic_det MIC Determination visual_insp->mic_det

Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to ascertain the concentration of this compound that results in bacterial death.

Protocol:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Assay

Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent by evaluating the rate of bacterial killing over time. Although specific time-kill data for this compound against P. aeruginosa is not detailed in the available literature, a study has indicated that such assays were performed.[1]

General Protocol:

  • Bacterial Suspension: A standardized suspension of P. aeruginosa (e.g., 1-5 x 10^6 CFU/mL) is prepared in a suitable broth.

  • Peptide Addition: this compound is added to the bacterial suspension at various concentrations (typically multiples of the MIC). A growth control without the peptide is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: Serial dilutions of the collected aliquots are plated on agar medium to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time to generate time-kill curves.

Time_Kill_Workflow start Standardized P. aeruginosa Suspension (1-5x10^6 CFU/mL) add_this compound Add this compound at Various MIC Multiples start->add_this compound incubation Incubate at 37°C with Shaking add_this compound->incubation sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubation->sampling serial_dilution Serial Dilution of Aliquots sampling->serial_dilution plating Plate on Agar Medium serial_dilution->plating incubation2 Incubate Plates (37°C, 18-24h) plating->incubation2 cfu_count Count Viable Colonies (CFU/mL) incubation2->cfu_count plot Plot log10 CFU/mL vs. Time cfu_count->plot

Workflow for Time-Kill Assay.

Mechanism of Action

While the specific signaling pathways in Pseudomonas aeruginosa affected by this compound have not been fully elucidated in the available literature, the primary mechanism of action for many cationic antimicrobial peptides, including likely this compound, involves interaction with and disruption of the bacterial cell membrane.

The positively charged this compound peptide is initially attracted to the negatively charged components of the P. aeruginosa outer membrane, such as lipopolysaccharide (LPS). This interaction can lead to the displacement of divalent cations that stabilize the outer membrane, causing membrane destabilization and increased permeability. Subsequently, the peptide can interact with the inner cytoplasmic membrane, leading to pore formation, leakage of intracellular contents, and ultimately, cell death.

Mechanism_of_Action cluster_this compound This compound Peptide cluster_pa Pseudomonas aeruginosa Cell Envelope cluster_effects Cellular Effects This compound Positively Charged This compound outer_membrane Outer Membrane (Negatively Charged LPS) This compound->outer_membrane Electrostatic Attraction destabilization Membrane Destabilization outer_membrane->destabilization inner_membrane Inner Cytoplasmic Membrane pore_formation Pore Formation inner_membrane->pore_formation cytoplasm Cytoplasm permeabilization Increased Permeability destabilization->permeabilization permeabilization->inner_membrane Translocation leakage Leakage of Intracellular Contents pore_formation->leakage cell_death Cell Death leakage->cell_death

Proposed Mechanism of this compound Action.

Conclusion

The antimicrobial peptide this compound demonstrates potent in vitro activity against multidrug-resistant Pseudomonas aeruginosa, with MIC values in the low microgram per milliliter range. While detailed data on its bactericidal kinetics and the specific signaling pathways it may disrupt are still emerging, its primary mechanism is likely centered on the disruption of the bacterial cell membrane integrity. The standardized protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel antimicrobial peptides. Further research is warranted to fully elucidate its mechanism of action and to establish a more comprehensive in vitro efficacy profile, including MBC and time-kill kinetic data.

References

D2A21 Peptide: A Technical Guide to its Antitumor Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The D2A21 peptide, a synthetic antimicrobial peptide, has demonstrated notable antitumor properties, positioning it as a candidate for further investigation in oncology. This technical guide consolidates the current understanding of this compound's anticancer potential, presenting key quantitative data, outlining experimental methodologies, and visualizing its proposed mechanism of action. As a lytic peptide, this compound's primary mode of action is believed to be the disruption of cancer cell membranes, a mechanism that holds promise for overcoming conventional drug resistance.

Data Presentation

The antitumor efficacy of this compound has been primarily evaluated in preclinical in vivo models of prostate cancer. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in Dunning R-3327 Rat Prostate Adenocarcinoma Model

Animal ModelCancer Cell LinesTreatment RegimenKey Findings
Dunning R-3327 RatMat-Ly-Lu (MLL) and G line0.179 mg/injection, administered intraperitoneally or subcutaneously, five times per week- Tumor Growth Inhibition: 50-72% reduction in tumor volume and weight.[1] - Increased Survival Rate: Survival increased from 25% in control groups to 70-75% in this compound-treated animals.[1][2] - Inhibition of Metastasis: Demonstrated ability to inhibit metastases and decrease deaths resulting from metastatic disease.[1]

Table 2: In Vitro Cytotoxicity of this compound

Cancer TypeCell LinesQuantitative DataNotes
Prostate, Colon, BladderNot specifiedExhibits in vitro cytotoxicitySpecific LD50 or IC50 values are not detailed in the available literature but are noted to be in the micromolar range and similar across these cancer types.[2]

Note: Detailed in vitro cytotoxicity data (e.g., IC50 values) across a broad range of cancer cell lines are not extensively available in the public domain.

Mechanism of Action

This compound is a cationic lytic peptide, and its primary antitumor mechanism is attributed to the direct disruption of the cancer cell membrane. This action is facilitated by the electrostatic attraction between the positively charged peptide and the negatively charged components of cancer cell membranes, such as phosphatidylserine, which is more exposed on the outer leaflet of cancerous cells compared to healthy cells.[3][4][5][6][7] This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis and death.[3][4][5][6][7]

Due to a lack of specific studies on the downstream signaling pathways affected by this compound, a generalized mechanism for lytic peptides is presented below.

Lytic_Peptide_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane (Anionic Surface) cluster_intracellular Intracellular Space This compound This compound Peptide (Cationic) Membrane This compound->Membrane Electrostatic Attraction Disruption Membrane Disruption Membrane->Disruption Peptide Accumulation & Insertion Pore Pore Formation Lysis Cell Lysis & Death Pore->Lysis Loss of Ionic Homeostasis & Influx of Water Disruption->Pore

Generalized mechanism of lytic peptide action.

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

This protocol is based on the methodologies used in the Dunning R-3327 rat prostate adenocarcinoma model.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Dunning R-3327 Rats Cell_Implantation Subcutaneous or Intraperitoneal Implantation of Mat-Ly-Lu or G line cells Animal_Model->Cell_Implantation Tumor_Growth Allow Tumors to Establish Cell_Implantation->Tumor_Growth Treatment_Admin Administer this compound (e.g., 0.179 mg/injection) or Vehicle Control Tumor_Growth->Treatment_Admin Schedule 5 times/week Treatment_Admin->Schedule Tumor_Measurement Measure Tumor Volume and Weight Treatment_Admin->Tumor_Measurement Survival_Monitoring Monitor Survival Rates Treatment_Admin->Survival_Monitoring Metastasis_Eval Histological Analysis of Tissues for Metastasis Survival_Monitoring->Metastasis_Eval

Workflow for in vivo tumor inhibition studies.

1. Animal Model:

  • Species: Copenhagen rats are typically used for the Dunning R-3327 model.[8][9][10][11][12]

  • Cell Lines: Mat-Ly-Lu (MLL) or G line prostate adenocarcinoma cells.[8][13][14][15][16]

2. Tumor Cell Implantation:

  • Cells are harvested from culture and resuspended in a suitable medium (e.g., RPMI 1640).

  • A specific number of cells (e.g., 1 x 10^6) are injected subcutaneously or intraperitoneally into the host rats.

3. Treatment Protocol:

  • Once tumors are established and palpable, animals are randomized into treatment and control groups.

  • This compound peptide is dissolved in a sterile vehicle (e.g., saline).

  • The peptide solution is administered at the determined dosage (e.g., 0.179 mg/injection) via the chosen route (intraperitoneal or subcutaneous).[1]

  • The control group receives the vehicle alone.

  • Treatment is administered according to a set schedule (e.g., five times per week).[1]

4. Data Collection and Analysis:

  • Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

  • Animal body weight is monitored as an indicator of toxicity.

  • Survival of the animals in each group is recorded.

  • At the end of the study, tumors are excised and weighed.

  • Tissues from relevant organs (e.g., lungs, lymph nodes) are collected for histological analysis to assess metastasis.[1]

In Vitro Cell Viability (MTT) Assay

This is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

  • Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Peptide Treatment:

  • A stock solution of this compound is prepared and serially diluted to a range of concentrations in culture medium.

  • The medium from the cell plates is replaced with the medium containing different concentrations of this compound. Control wells receive medium without the peptide.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

4. MTT Addition and Incubation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

5. Solubilization and Absorbance Reading:

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 values (the concentration of peptide that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment:

  • Cells are treated with this compound at various concentrations for a defined period.

2. Cell Harvesting and Staining:

  • Both adherent and floating cells are collected and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as Propidium Iodide (PI) are added to the cell suspension.

3. Incubation:

  • The cells are incubated in the dark at room temperature for approximately 15 minutes.

4. Flow Cytometry Analysis:

  • The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The this compound peptide exhibits significant antitumor potential, particularly in preclinical models of prostate cancer. Its lytic mechanism of action, targeting the cancer cell membrane, is a promising avenue for the development of novel cancer therapeutics that may circumvent traditional drug resistance mechanisms. Further research is warranted to fully elucidate its in vitro efficacy across a broader range of cancer cell types, to define the specific molecular interactions and downstream signaling events, and to optimize its therapeutic index for potential clinical translation. The experimental frameworks provided in this guide offer a foundation for future investigations into this promising anticancer peptide.

References

Antiviral Activity of the Synthetic Peptide D2A21 Against Herpesviruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpesviruses constitute a large family of double-stranded DNA viruses responsible for a wide range of human diseases, from common cold sores (Herpes Simplex Virus 1) and genital herpes (Herpes Simplex Virus 2) to chickenpox and shingles (Varicella-Zoster Virus), infectious mononucleosis (Epstein-Barr Virus), and severe infections in immunocompromised individuals (Cytomegalovirus). The increasing prevalence of drug-resistant strains necessitates the exploration of novel antiviral agents. D2A21 is a synthetic antimicrobial peptide that has demonstrated notable antiviral activity, particularly against enveloped viruses. This technical guide provides a comprehensive overview of the currently available data on the efficacy of this compound against herpesviruses, with a focus on Herpes Simplex Virus types 1 and 2.

Mechanism of Action

While specific molecular signaling pathways for this compound have not been fully elucidated in the available literature, the primary mechanism of action for many antimicrobial peptides against enveloped viruses involves direct interaction with and disruption of the viral envelope.[1] This leads to the inactivation of the virus before it can infect host cells. The synthetic peptide this compound is believed to follow this general mechanism, destabilizing the lipid bilayer of the viral envelope.[2]

In combination with the lipid-ether 1-O-octyl-sn-glycerol (OG), this compound exhibits a synergistic effect, significantly enhancing the rate and extent of viral inactivation.[3] This suggests a multi-pronged assault on the viral envelope, where OG may enhance the peptide's ability to disrupt the membrane.[2]

Quantitative Data on Antiviral Activity

The majority of quantitative data for the anti-herpesvirus activity of this compound comes from in-vitro studies on Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). The following tables summarize the key findings from these studies, highlighting the synergistic effect of this compound when combined with 3 mM 1-O-octyl-sn-glycerol (OG).

Table 1: Inactivation of HSV-1 by this compound and OG in the Presence of 1% Fetal Bovine Serum
TreatmentIncubation Time (minutes)Fold Reduction in Viral Titer
3 mM OG alone20100
3 mM OG alone601,000
9 µM this compound alone60Almost none
3 mM OG + 3 µM this compound1010,000
3 mM OG + 3 µM this compound30Complete Inactivation
3 mM OG + ≥6 µM this compound≤10Complete Inactivation

Data extracted from Isaacs et al., 2004.[3]

Table 2: Inactivation of HSV-2 by this compound and OG in the Presence of 1% Fetal Bovine Serum
TreatmentIncubation Time (minutes)Fold Reduction in Viral Titer
3 mM OG alone6010
9 µM this compound alone60Almost none
3 mM OG + 3 µM this compound60100
3 mM OG + 6 µM this compound10-20100
3 mM OG + 6 µM this compound40~10,000
3 mM OG + 9 µM this compound40Complete Inactivation

Data extracted from Isaacs et al., 2004.[3][4]

Table 3: Inactivation of HSV-1 by this compound and OG in the Presence of 10% Fetal Bovine Serum
TreatmentIncubation Time (minutes)Fold Reduction in Viral Titer
3 mM OG + 3 µM this compound10100
3 mM OG + 6 µM this compound10≥1,000
3 mM OG + 9 µM this compound10≥10,000
3 mM OG + 9 µM this compound30Complete Inactivation

Data extracted from Isaacs et al., 2004.[3]

Table 4: Inactivation of HSV-2 by this compound and OG in the Presence of 10% Fetal Bovine Serum
TreatmentIncubation Time (minutes)Fold Reduction in Viral Titer
3 mM OG + 9 µM this compound10100
3 mM OG + 9 µM this compound301,000
3 mM OG + 9 µM this compound50~100,000
3 mM OG + 9 µM this compound60Complete Inactivation

Data extracted from Isaacs et al., 2004.[3][4]

Experimental Protocols

The following is a detailed methodology for the plaque reduction assay used to determine the antiviral activity of this compound against HSV-1 and HSV-2, based on the procedures described by Isaacs et al. (2004).[3]

Materials
  • Viruses: Herpes Simplex Virus Type 1 (HSV-1) and Herpes Simplex Virus Type 2 (HSV-2), obtained from the American Type Culture Collection (ATCC).

  • Cell Lines: Vero cells for HSV-1 propagation and assay, and CV-1 cells for HSV-2 propagation and assay.

  • Peptide: Synthetic peptide this compound.

  • Lipid: 1-O-octyl-sn-glycerol (OG).

  • Media: Appropriate cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS).

  • Assay Components: Methylcellulose overlay, crystal violet stain.

Virus Propagation
  • HSV-1 is propagated in Vero cell monolayers.

  • HSV-2 is propagated in CV-1 cell monolayers.

  • Viruses are harvested when cytopathic effects are evident and stored at -80°C.

Plaque Reduction Assay
  • Prepare stock solutions of this compound and OG in an appropriate solvent.

  • In a sterile microcentrifuge tube, combine the desired concentrations of this compound and/or OG with a known titer of either HSV-1 or HSV-2. The final reaction mixture should contain 1% or 10% FBS.

  • Incubate the virus-compound mixture at 37°C for various time points (e.g., 0, 10, 20, 30, 40, 50, 60 minutes).

  • At each time point, stop the reaction by serially diluting the mixture in cold culture medium.

  • Infect confluent monolayers of the appropriate host cells (Vero for HSV-1, CV-1 for HSV-2) in 6-well plates with the serially diluted virus-compound mixtures.

  • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Remove the inoculum and overlay the cell monolayers with a medium containing methylcellulose to restrict virus spread to adjacent cells, thus forming plaques.

  • Incubate the plates for 2-3 days at 37°C in a humidified CO2 incubator.

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well to determine the viral titer (Plaque Forming Units per mL).

  • The fold reduction in viral titer is calculated by comparing the titer of the treated virus to that of the untreated virus control.

Visualizations

Experimental Workflow for this compound Antiviral Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Plaque Assay cluster_analysis Analysis virus_prep Virus Preparation (HSV-1 in Vero, HSV-2 in CV-1) incubation Incubation of Virus with Compounds at 37°C (Various Time Points) virus_prep->incubation compound_prep Compound Preparation (this compound and/or OG) compound_prep->incubation dilution Serial Dilution incubation->dilution infection Infection of Cell Monolayers dilution->infection overlay Methylcellulose Overlay infection->overlay incubation_assay Incubation (2-3 days) overlay->incubation_assay staining Fixing and Staining (Crystal Violet) incubation_assay->staining counting Plaque Counting staining->counting analysis Calculate Fold Reduction in Viral Titer counting->analysis

Caption: Workflow for assessing the antiviral activity of this compound.

Conclusion

The synthetic peptide this compound demonstrates significant in-vitro activity against Herpes Simplex Virus Type 1 and Type 2. Its efficacy is markedly enhanced when used in combination with the lipid-ether 1-O-octyl-sn-glycerol, suggesting a synergistic mechanism of viral envelope disruption. The provided data indicates that this combination can lead to the rapid and complete inactivation of HSV-1 and HSV-2. While the current body of research is focused on these two herpesviruses, the mechanism of action suggests potential broader activity against other enveloped viruses. Further research is warranted to explore the efficacy of this compound against other members of the Herpesviridae family and to elucidate the precise molecular interactions involved in its antiviral activity. The detailed experimental protocols and workflow provided in this guide serve as a foundation for future investigations into this promising antiviral peptide.

References

An In-depth Technical Guide on D2A21 Research in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostate cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. D2A21, a synthetically designed lytic peptide, has emerged as a promising candidate in preclinical studies for its potent and selective anti-tumor activity against prostate cancer. This technical guide provides a comprehensive overview of the research conducted on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of lytic peptides in oncology.

Introduction to this compound

This compound is a synthetic, α-helically structured cationic lytic peptide. Like other antimicrobial peptides (AMPs), its design is inspired by naturally occurring peptides that form a key component of the innate immune system. The therapeutic potential of this compound in oncology, particularly for prostate cancer, stems from its ability to selectively target and disrupt the cell membranes of cancer cells, leading to cell death. Its cationic nature is thought to facilitate preferential interaction with the anionic components of cancer cell membranes.

Mechanism of Action

The primary mechanism of action of this compound is believed to be the direct lysis of cancer cell membranes. This process is thought to occur through the following steps:

  • Electrostatic Attraction: The positively charged this compound peptide is electrostatically attracted to the negatively charged components of the prostate cancer cell membrane.

  • Membrane Insertion and Pore Formation: Upon binding, the peptide inserts into the lipid bilayer, disrupting its integrity and forming pores or channels.

  • Cell Lysis: The formation of these pores leads to an influx of extracellular fluid, cell swelling, and ultimately, cell lysis and death.

While direct membrane disruption is the principal mechanism, evidence also suggests that this compound may induce apoptosis (programmed cell death), although the precise signaling pathways have not been fully elucidated in the available literature. It is hypothesized that the membrane disruption and subsequent cellular stress may trigger intrinsic apoptotic pathways.

Proposed Signaling Pathway for this compound-Induced Cell Death

D2A21_Mechanism This compound This compound Peptide CancerCellMembrane Prostate Cancer Cell Membrane This compound->CancerCellMembrane Electrostatic Interaction PoreFormation Membrane Disruption & Pore Formation CancerCellMembrane->PoreFormation CellLysis Cell Lysis PoreFormation->CellLysis CellularStress Cellular Stress PoreFormation->CellularStress Apoptosis Apoptosis Induction CellularStress->Apoptosis

Caption: Proposed mechanism of this compound leading to cell lysis and apoptosis.

Preclinical Efficacy of this compound in Prostate Cancer

Preclinical studies, primarily in rat models of prostate cancer, have demonstrated the significant anti-tumor efficacy of this compound.

In Vivo Studies

The Dunning R-3327 rat prostate adenocarcinoma model has been instrumental in evaluating the in vivo efficacy of this compound.

Key Findings:

  • Tumor Growth Inhibition: Intraperitoneal or subcutaneous administration of this compound resulted in a 50-72% inhibition of tumor growth, as measured by both tumor volume and weight.

  • Optimal Dosage: The optimal dosage was determined to be 0.179 mg per injection, administered five times per week.

  • Survival Rate: In animals challenged with a large number of tumor cells, this compound treatment increased the survival rate from 25% to 70-75%.

  • Anti-Metastatic Effects: this compound was also shown to inhibit metastases and reduce deaths resulting from metastatic disease.

  • Toxicity: At the optimal therapeutic dosage, this compound demonstrated no significant toxicity.

Table 1: Summary of In Vivo Efficacy of this compound in the Dunning R-3327 Rat Model

ParameterResultCitation
Tumor Growth Inhibition 50-72% (by volume and weight)
Optimal Dosage 0.179 mg/injection (5 times/week)
Survival Rate Increase From 25% to 70-75%
Metastasis Inhibition of metastases
Toxicity No significant toxicity at optimal dose
In Vitro Studies

This compound has demonstrated significant cytotoxicity against various human prostate cancer cell lines in vitro.

Key Findings:

  • Cytotoxicity: this compound exhibits cytotoxic effects against several human cancer cell lines, including those from prostate, colon, and bladder carcinomas.

  • Comparative Efficacy: The LD50 values for this compound in prostate cancer cell lines were significantly lower than those for the standard chemotherapeutic drug cisplatin, indicating higher potency.

Table 2: In Vitro Cytotoxicity of this compound

Cell LinesMetricValueComparisonCitation
Prostate Cancer LD50Significantly lower than cisplatinMore potent than cisplatin
Prostate vs. Other Cancers LD50Similar to cervical, colon, bladder, and lung cancer cell linesBroad-spectrum activity

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the evaluation of this compound.

In Vivo Efficacy in the Dunning R-3327 Rat Prostate Adenocarcinoma Model

This model is a well-established tool for studying prostate cancer and evaluating novel therapeutics.

Protocol:

  • Animal Model: Male Copenhagen-Fisher rats are used.

  • Tumor Cell Implantation: Mat-Ly-Lu (MLL) or G sublines of the Dunning R-3327 rat prostate adenocarcinoma cells are implanted subcutaneously or intraperitoneally.

  • Treatment Administration: Once tumors are established, animals are treated with this compound via intraperitoneal or subcutaneous injections at the determined dosage and schedule (e.g., 0.179 mg/injection, 5 times/week). A control group receives a vehicle control.

  • Tumor Measurement: Tumor dimensions (length and width) are measured periodically using calipers. Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2 .

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Tissues, including lungs, are collected for histological analysis to assess metastases. Survival rates are monitored over the course of the study.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Human prostate cancer cell lines (e.g., PC-3, LNCaP, DU-145) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • This compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells, and the LD50 (lethal dose for 50% of cells) is determined.

Visualization of Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies AnimalModel Dunning R-3327 Rat Model TumorImplantation Tumor Cell Implantation AnimalModel->TumorImplantation D2A21Treatment_vivo This compound Administration TumorImplantation->D2A21Treatment_vivo TumorMeasurement Tumor Volume/Weight Measurement D2A21Treatment_vivo->TumorMeasurement SurvivalAnalysis Survival Analysis TumorMeasurement->SurvivalAnalysis MetastasisAnalysis Metastasis Evaluation SurvivalAnalysis->MetastasisAnalysis CellCulture Prostate Cancer Cell Lines D2A21Treatment_vitro This compound Treatment CellCulture->D2A21Treatment_vitro MTTAssay MTT Cytotoxicity Assay D2A21Treatment_vitro->MTTAssay LD50 LD50 Determination MTTAssay->LD50 Logical_Framework Concept Hypothesis: Lytic peptides can selectively kill prostate cancer cells. InVitro In Vitro Validation: - Cytotoxicity Assays (MTT) - Determine LD50 values Concept->InVitro InVivo In Vivo Efficacy: - Dunning Rat Model - Tumor Growth Inhibition - Survival Studies InVitro->InVivo Mechanism Mechanism of Action Studies: - Membrane Interaction - Apoptosis Assays (e.g., TUNEL) InVitro->Mechanism Optimization Dosage and Schedule Optimization InVivo->Optimization Toxicity Toxicity Assessment InVivo->Toxicity Clinical Potential for Clinical Translation Mechanism->Clinical Optimization->Clinical Toxicity->Clinical

Methodological & Application

D2A21 Peptide: Synthesis and Purification Protocols for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

D2A21 is a synthetically engineered 23-amino acid peptide with potent antimicrobial and anti-tumor properties. As a cationic, amphipathic α-helical peptide, its primary mechanism of action involves the disruption of cellular membranes, leading to rapid cell lysis. This broad-spectrum activity against various pathogens, including antibiotic-resistant bacteria, and its efficacy in preclinical cancer models have positioned this compound as a promising candidate for therapeutic development.[1] This document provides detailed protocols for the chemical synthesis, purification, and characterization of the this compound peptide for research and development purposes.

Physicochemical Properties of this compound

A summary of the key properties of the this compound peptide is presented in the table below.

PropertyValue
Amino Acid SequencePhe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe
Molecular FormulaC₁₄₇H₂₂₉N₃₇O₂₄
Molecular Weight2898.6 g/mol
Purity (typical)>95% (as determined by HPLC)
AppearanceWhite to off-white lyophilized powder
SolubilitySoluble in water

Experimental Protocols

This compound Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry. Automated synthesizers can also be programmed based on these steps.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation reagent: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the addition of 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents to the resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid mixture to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating incomplete reaction), the coupling step should be repeated.

  • Washing: After successful coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence, starting from the C-terminus (Phenylalanine) to the N-terminus (Phenylalanine).

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminal amino acid.

  • Resin Washing and Drying: Wash the peptide-resin conjugate extensively with DMF, DCM, and Methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter to separate the resin from the peptide solution.

    • Wash the resin with a small amount of TFA.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Peptide_Synthesis_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for all 23 Amino Acids Wash2->Repeat Repeat->Deprotect Next cycle Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final cycle Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Crude_Peptide Crude this compound Peptide Precipitate->Crude_Peptide

Diagram 1: this compound Solid-Phase Peptide Synthesis Workflow.
This compound Peptide Purification via Reversed-Phase HPLC (RP-HPLC)

The crude this compound peptide is purified using preparative RP-HPLC to achieve the desired level of purity.

Materials:

  • Crude this compound peptide

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 10 µm particle size, 300 Å pore size)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Solvent A (see below). Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • HPLC Solvents:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Purification Parameters:

    • Column: Preparative C18 column

    • Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 22 mm ID column)

    • Detection: UV at 220 nm and 280 nm

    • Gradient: A linear gradient from 20% to 50% Solvent B over 30 minutes is a good starting point for optimization.

Time (minutes)% Solvent A% Solvent B
08020
305050
350100
408020
  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound peptide as a white, fluffy powder.

HPLC_Purification_Workflow Crude_Peptide Crude this compound Peptide Dissolve Dissolve in Solvent A & Filter Crude_Peptide->Dissolve Inject Inject onto Preparative C18 RP-HPLC Column Dissolve->Inject Elute Elute with Acetonitrile Gradient (0.1% TFA) Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>95%) Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure_Peptide Purified this compound Peptide Lyophilize->Pure_Peptide

Diagram 2: this compound Peptide Purification Workflow.
This compound Peptide Characterization by Mass Spectrometry

The molecular weight of the purified this compound peptide should be confirmed using mass spectrometry.

Materials:

  • Purified this compound peptide

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-MS)

Procedure:

  • Sample Preparation: Prepare the purified this compound peptide sample according to the instrument manufacturer's instructions.

  • Data Acquisition: Acquire the mass spectrum of the peptide.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound (2898.6 g/mol ).

Mechanism of Action: Membrane Disruption

The antimicrobial and cytotoxic activity of this compound is primarily attributed to its ability to disrupt the integrity of cellular membranes. As a cationic peptide, it preferentially interacts with the negatively charged components of microbial and cancer cell membranes. Its amphipathic nature facilitates its insertion into the lipid bilayer, leading to the formation of pores or channels and subsequent cell death.[2]

Membrane_Disruption_Pathway This compound This compound Peptide (Cationic, Amphipathic) Interaction Electrostatic Interaction This compound->Interaction Membrane Negatively Charged Cell Membrane (Microbe/Cancer Cell) Membrane->Interaction Insertion Hydrophobic Insertion into Lipid Bilayer Interaction->Insertion Pore_Formation Pore/Channel Formation Insertion->Pore_Formation Disruption Membrane Disruption & Permeabilization Pore_Formation->Disruption Cell_Death Cell Lysis & Death Disruption->Cell_Death

Diagram 3: Proposed Mechanism of this compound-Mediated Cell Death.

References

Application Notes and Protocols for the Preparation of a D2A21 Topical Gel Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D2A21 is a synthetic antimicrobial peptide that has demonstrated significant efficacy against a broad spectrum of pathogens, including antibiotic-resistant strains. Its potential applications in treating topical infections, such as those in burn wounds, have been a subject of considerable research. This document provides detailed application notes and protocols for the preparation and characterization of a 1.5% this compound topical gel formulation. The protocols outlined below are intended to serve as a comprehensive guide for researchers and professionals involved in the development of novel antimicrobial therapies.

Materials and Equipment

Materials
  • This compound Peptide (Purity >95%)

  • Carbopol® 940

  • Propylene Glycol

  • Glycerin

  • Triethanolamine (TEA)

  • Phenoxyethanol (as a preservative)

  • Purified Water (USP grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment
  • Analytical Balance

  • pH Meter

  • Homogenizer/High-Shear Mixer

  • Mechanical Stirrer with Overhead Motor

  • Viscometer (e.g., Brookfield Viscometer)

  • Franz Diffusion Cell Apparatus

  • High-Performance Liquid Chromatography (HPLC) System

  • Incubator/Stability Chamber

  • Microbiological Safety Cabinet

  • Standard laboratory glassware and consumables

Proposed Formulation

Based on common practices for formulating peptide-based topical gels, a hypothetical 1.5% this compound topical gel formulation is proposed below. This formulation is designed to be a starting point for further optimization and development.

IngredientFunctionConcentration (% w/w)
This compound PeptideActive Ingredient1.50
Carbopol® 940Gelling Agent1.00
Propylene GlycolHumectant/Solvent10.00
GlycerinHumectant5.00
PhenoxyethanolPreservative0.50
Triethanolamine (TEA)Neutralizing Agentq.s. to pH 6.5-7.0
Purified WaterVehicleq.s. to 100

Experimental Protocols

Preparation of the 1.5% this compound Topical Gel

This protocol describes the "cold dispersion" method for preparing the gel, which is suitable for temperature-sensitive active pharmaceutical ingredients like peptides.

Protocol:

  • Carbopol Dispersion: Slowly disperse 1.0 g of Carbopol® 940 into 80 mL of purified water in a beaker with continuous stirring using a mechanical stirrer. Avoid clump formation. Allow the dispersion to hydrate for at least 2 hours.

  • Peptide Solution Preparation: In a separate beaker, dissolve 1.5 g of this compound peptide, 10.0 g of propylene glycol, 5.0 g of glycerin, and 0.5 g of phenoxyethanol in 10 mL of purified water.

  • Mixing: Slowly add the peptide solution to the Carbopol dispersion with continuous stirring until a homogenous mixture is obtained.

  • Neutralization: Adjust the pH of the gel to between 6.5 and 7.0 by adding triethanolamine (TEA) dropwise while continuously monitoring the pH. The gel will thicken upon neutralization.

  • Final Weight Adjustment: Add purified water to adjust the final weight of the gel to 100 g and mix until uniform.

  • Degassing: Allow the gel to stand for 24 hours to remove any entrapped air bubbles.

Experimental Workflow for Gel Preparation

G cluster_0 Phase A: Carbopol Dispersion cluster_1 Phase B: Peptide Solution a1 Weigh Carbopol® 940 a2 Disperse in Purified Water a1->a2 a3 Hydrate for 2 hours a2->a3 mix Combine Phase A and Phase B with Stirring a3->mix b1 Weigh this compound, Propylene Glycol, Glycerin, Phenoxyethanol b2 Dissolve in Purified Water b1->b2 b2->mix neutralize Neutralize with Triethanolamine to pH 6.5-7.0 mix->neutralize final_adjust Adjust Final Weight with Purified Water neutralize->final_adjust degas Degas for 24 hours final_adjust->degas final_product 1.5% this compound Topical Gel degas->final_product

Caption: Workflow for the preparation of the this compound topical gel.

Quality Control and Characterization

The following tests are essential to ensure the quality, safety, and efficacy of the formulated gel.

Protocol: Visually inspect the prepared gel for its color, clarity, and the presence of any particulate matter or phase separation. A properly formulated gel should be translucent and homogenous.

Protocol:

  • Accurately weigh 1 g of the gel and disperse it in 10 mL of purified water.

  • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Measure the pH of the gel dispersion. The pH should be within the skin-compatible range of 6.5-7.0.

Protocol:

  • Use a Brookfield viscometer or a similar rotational viscometer.

  • Select an appropriate spindle and rotational speed.

  • Allow the spindle to rotate in the gel for a sufficient time to get a stable reading.

  • Record the viscosity in centipoise (cP).

Protocol:

  • Place 0.5 g of the gel on the center of a glass slide.

  • Place a second glass slide on top of the gel.

  • Apply a standard weight (e.g., 100 g) on the upper slide for a fixed time (e.g., 1 minute).

  • Measure the diameter of the circle to which the gel has spread. A larger diameter indicates better spreadability.

Protocol:

  • Accurately weigh 1 g of the gel and dissolve it in a suitable solvent (e.g., PBS pH 7.4).

  • Filter the solution to remove any undissolved excipients.

  • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • The drug content should be within 90-110% of the labeled amount.

In Vitro Release Testing (IVRT)

IVRT is a crucial performance test for topical formulations, providing information on the rate of drug release from the gel matrix.

Protocol:

  • Apparatus Setup: Assemble the Franz diffusion cell apparatus. The receptor compartment is filled with a suitable receptor medium (e.g., PBS pH 7.4) and maintained at 32 ± 0.5°C.

  • Membrane Mounting: Place a synthetic membrane (e.g., polysulfone) between the donor and receptor compartments, ensuring no air bubbles are trapped.

  • Sample Application: Apply a known quantity (e.g., 300 mg) of the this compound gel onto the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against the square root of time. The slope of the linear portion of the plot gives the release rate.

In Vitro Release Testing (IVRT) Workflow

G setup Assemble Franz Diffusion Cell membrane Mount Synthetic Membrane setup->membrane apply Apply this compound Gel to Donor Compartment membrane->apply sample Collect Samples from Receptor Compartment at Time Intervals apply->sample analyze Analyze this compound Concentration by HPLC sample->analyze calculate Calculate Cumulative Release and Release Rate analyze->calculate result Drug Release Profile calculate->result

Caption: Workflow for In Vitro Release Testing of the this compound gel.

Stability Studies

Stability studies are performed to evaluate the physical and chemical stability of the formulation over time under different storage conditions.

Protocol:

  • Store the gel samples in appropriate containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples and evaluate them for:

    • Physical appearance and homogeneity

    • pH

    • Viscosity

    • This compound content

Representative Data

The following tables provide representative quantitative data for a 1.5% antimicrobial peptide topical gel, based on values reported in the literature for similar formulations.

Table 1: Physicochemical Properties of the this compound Gel Formulation

ParameterSpecificationRepresentative Value
AppearanceTranslucent, homogenous gelConforms
pH6.5 - 7.06.8 ± 0.1
Viscosity (cP)4000 - 60005200 ± 250
Spreadability (g·cm/s)Report Value25 ± 2
Drug Content (%)90 - 11098.5 ± 1.5

Table 2: Representative In Vitro Release Profile of this compound from the Gel

Time (hours)Cumulative Release (µg/cm²)
00
150.2 ± 4.1
275.8 ± 6.3
4110.5 ± 9.2
6135.1 ± 11.5
8155.6 ± 13.8

Table 3: Representative Stability Data for the this compound Gel at 25°C/60% RH

Time (Months)Physical AppearancepHViscosity (cP)This compound Content (%)
0Conforms6.8 ± 0.15200 ± 25098.5 ± 1.5
1Conforms6.7 ± 0.15150 ± 24098.1 ± 1.6
2Conforms6.7 ± 0.25100 ± 26097.8 ± 1.4
3Conforms6.6 ± 0.15050 ± 25097.5 ± 1.5

Mechanism of Action: Signaling Pathways

This compound, like many antimicrobial peptides, exerts its therapeutic effects through multiple mechanisms.

Antimicrobial Action: Membrane Disruption

The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. Cationic peptides like this compound are electrostatically attracted to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides and teichoic acids). This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis.

G This compound This compound Peptide ElectrostaticInteraction Electrostatic Interaction This compound->ElectrostaticInteraction BacterialMembrane Bacterial Cell Membrane (Negatively Charged) BacterialMembrane->ElectrostaticInteraction MembraneInsertion Peptide Insertion into Membrane ElectrostaticInteraction->MembraneInsertion PoreFormation Pore Formation/ Membrane Destabilization MembraneInsertion->PoreFormation Leakage Leakage of Cellular Contents PoreFormation->Leakage CellLysis Cell Lysis and Death Leakage->CellLysis

Caption: Antimicrobial mechanism of this compound via membrane disruption.

Antitumor Action: Apoptosis Induction

In addition to its antimicrobial properties, this compound has been reported to have antitumor activity, which is believed to be mediated through the induction of apoptosis (programmed cell death). This process involves the permeabilization of the cancer cell membrane, leading to the activation of intrinsic apoptotic pathways.

G This compound This compound Peptide MembranePermeabilization Membrane Permeabilization This compound->MembranePermeabilization CancerCellMembrane Cancer Cell Membrane CancerCellMembrane->MembranePermeabilization Mitochondria Mitochondria MembranePermeabilization->Mitochondria disruption CytochromeC Cytochrome c Release Mitochondria->CytochromeC CaspaseActivation Caspase Cascade Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Apoptosis induction by this compound in cancer cells.

Conclusion

This document provides a comprehensive framework for the preparation and evaluation of a 1.5% this compound topical gel. The proposed formulation and detailed protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising antimicrobial peptide. Adherence to these guidelines will facilitate the development of a stable, safe, and effective topical formulation for the treatment of various skin infections. Further optimization of the formulation and extensive preclinical and clinical studies are necessary to fully establish its therapeutic utility.

Application Notes and Protocols for D2A21 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D2A21 is a synthetic antimicrobial peptide (AMP) that has demonstrated significant efficacy against a broad spectrum of pathogens, including multidrug-resistant bacteria.[1][2] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to cell death.[3] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial potency of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for performing a broth microdilution MIC assay specifically tailored for the cationic nature of the this compound peptide.

Principle of the Assay

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. In this assay, a standardized suspension of a specific microorganism is introduced into wells of a microtiter plate containing serial dilutions of this compound. Following incubation, the plates are visually inspected or read with a spectrophotometer to identify the lowest concentration of this compound that inhibits microbial growth. Due to the cationic properties of this compound, which can lead to its nonspecific binding to surfaces like polystyrene, this protocol incorporates modifications to ensure accurate and reproducible results.[1][4]

Data Presentation: this compound MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.

MicroorganismStrainMIC Range (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)0.25 - 4[2]
Pseudomonas aeruginosaATCC 27853Not specified, but potent activity demonstrated[2]
Escherichia coliReference Strain 25922Not specified, but activity demonstrated[5]
Chlamydia trachomatisNot specifiedActivity demonstrated[5]
Various FungiTree pathogensBroad-spectrum antifungal activity[6]
Xanthomonas citri3213One of the most active AMPs tested[6][7]
Agrobacterium tumefaciensNot specifiedActive[6][7]
Sinorhizobium melilotiNot specifiedActive[6][7]
Pseudomonas syringae pv. tabaciNot specifiedRemarkable disease resistance in transgenic tobacco[6][7]

Experimental Protocol: this compound Broth Microdilution MIC Assay

This protocol is adapted from established methods for cationic antimicrobial peptides to ensure accuracy and reproducibility.[1][4]

Materials and Reagents
  • This compound peptide, lyophilized

  • Sterile, deionized water

  • 0.02% Acetic Acid

  • Bovine Serum Albumin (BSA)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[1]

  • Sterile 96-well polypropylene microtiter plates (do not use polystyrene)[1][4]

  • Sterile polypropylene microcentrifuge tubes[4]

  • Bacterial or fungal culture of interest

  • Spectrophotometer

  • Plate shaker (optional)

  • Incubator set at 35-37°C

Procedure

1. Preparation of this compound Stock Solution and Dilutions:

a. Aseptically dissolve the lyophilized this compound peptide in sterile deionized water to create a high-concentration stock solution (e.g., 1 mg/mL). b. Prepare a working stock solution by diluting the high-concentration stock in 0.02% acetic acid. c. Perform serial twofold dilutions of the this compound working stock solution in 0.01% acetic acid containing 0.2% BSA.[4] This is done to prevent the peptide from adhering to the plasticware.

2. Inoculum Preparation:

a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a tube containing 5 mL of sterile MHB. c. Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be monitored using a spectrophotometer at a wavelength of 600 nm. d. Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]

3. Assay Plate Preparation and Inoculation:

a. Dispense 100 µL of sterile MHB into all wells of a 96-well polypropylene microtiter plate. b. Add 100 µL of the highest concentration of the this compound serial dilution to the first column of wells. c. Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no this compound), and the twelfth column will be the sterility control (no microorganisms). e. Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

4. Incubation:

a. Cover the microtiter plate with a sterile lid or sealing film. b. Incubate the plate at 37°C for 18-24 hours in ambient air.[4]

5. Determination of MIC:

a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. b. Alternatively, the plate can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration of this compound that inhibits growth by ≥90% compared to the growth control.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound, like many cationic antimicrobial peptides, involves a direct interaction with the negatively charged components of the bacterial cell membrane. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis.

D2A21_Mechanism This compound Mechanism of Action This compound This compound Peptide (Cationic) ElectrostaticInteraction Electrostatic Interaction This compound->ElectrostaticInteraction Attraction BacterialMembrane Bacterial Cell Membrane (Anionic Surface) BacterialMembrane->ElectrostaticInteraction MembraneInsertion Peptide Insertion into Membrane ElectrostaticInteraction->MembraneInsertion PoreFormation Pore Formation / Membrane Disruption MembraneInsertion->PoreFormation CellLysis Cell Lysis and Death PoreFormation->CellLysis

Caption: this compound's antimicrobial mechanism of action.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the step-by-step workflow for the this compound MIC assay.

MIC_Workflow This compound MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading PeptidePrep Prepare this compound Stock and Serial Dilutions PlatePrep Dispense Diluted this compound into Polypropylene Plate PeptidePrep->PlatePrep InoculumPrep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension InoculumPrep->Inoculation PlatePrep->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate ReadMIC Determine MIC (Visual or Spectrophotometric) Incubate->ReadMIC

Caption: Workflow for this compound MIC determination.

References

Application Notes and Protocols for In Vivo Rat Model for D2A21 Burn Wound Infection Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burn injuries are a significant cause of morbidity and mortality, largely due to the high risk of opportunistic bacterial infections.[1][2][3] The compromised skin barrier and suppressed immune system following a burn create an environment conducive to microbial colonization and invasion, frequently by pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.[1][4] D2A21, a synthetically engineered antimicrobial peptide, has demonstrated significant efficacy against common hospital pathogens in vitro and has shown promise in treating infected burn wounds in preclinical models.[5][6][7] These application notes provide a detailed framework and standardized protocols for utilizing an in vivo rat model to study the efficacy of this compound in managing burn wound infections.

Core Concepts

A thermal injury triggers the release of Damage-Associated Molecular Patterns (DAMPs) from necrotic tissue.[8][9] These DAMPs, along with Pathogen-Associated Molecular Patterns (PAMPs) from invading bacteria (e.g., lipopolysaccharide [LPS] or lipoteichoic acid [LTA]), activate pattern recognition receptors like Toll-like receptors (TLRs) on immune cells.[8][10][11][12] This activation initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, which orchestrate the host's immune response.[13][14] An effective antimicrobial agent in this context must not only eliminate the pathogen but also potentially modulate the host's inflammatory response to promote healing.

Animal Model Selection

Wistar or Sprague-Dawley rats (350-450 g) are commonly used for this model due to their size, which allows for the creation of a sufficiently large burn wound for analysis, and their well-characterized immune response.[5][15]

Experimental Design

A typical study design involves the following groups:

  • Sham Control: Anesthetized animals with no burn or infection.

  • Burn Control: Animals with a burn wound treated with a control vehicle (gel without this compound).

  • Infected Control: Animals with a burn wound inoculated with bacteria and treated with the control vehicle.

  • This compound Treatment Group: Animals with a burn wound inoculated with bacteria and treated with topical this compound.

  • Positive Control (Optional): Animals with an infected burn wound treated with a standard-of-care topical antimicrobial (e.g., silver sulfadiazine).

Data Presentation: Quantitative Summary

The following tables summarize expected quantitative outcomes based on published literature for a this compound-like therapeutic agent.

Table 1: Quantitative Bacteriology of Burn Eschar

Treatment GroupDay 1 (CFU/g)Day 2 (CFU/g)Day 3 (CFU/g)
Infected Control>10^5>10^5>10^7
This compound Treatment <10^4No Growth [5][7]No Growth [5][7]

Table 2: Sub-Eschar Muscle Tissue Bacteriology

Treatment GroupDay 1 (CFU/g)Day 2 (CFU/g)Day 3 (CFU/g)
Infected Control>10^3>10^4>10^5
This compound Treatment <10^2<10^2<10^2

Table 3: Survival Rate and Body Weight Changes (14-Day Study)

Treatment GroupSurvival Rate (%)Average Body Weight Change (%)
Infected Control0%[5][7]Significant Loss[5][7]
This compound Treatment 85.7%[5][7]Maintained[5][7]

Table 4: Serum Cytokine Levels (pg/mL) at 48 hours Post-Infection

CytokineInfected Control (Expected)This compound Treatment (Hypothesized)
TNF-α Highly ElevatedModerately Reduced
IL-1β Highly ElevatedModerately Reduced
IL-6 Highly ElevatedSignificantly Reduced
IL-10 ElevatedIncreased (Modulatory Effect)

Experimental Protocols

Protocol 1: Full-Thickness Burn Wound Induction (Adapted Scald Model)
  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane). Shave the dorsal surface to expose the skin.

  • Burn Induction: Place the anesthetized rat in a protective mold that exposes a defined area of the dorsal skin (e.g., 20-25% Total Body Surface Area - TBSA).[5][16]

  • Scald Injury: Carefully immerse the exposed skin in a 97-100°C water bath for 6-10 seconds to create a full-thickness burn.[16]

  • Post-Burn Care: Immediately dry the area and administer resuscitation fluids (e.g., subcutaneous or intraperitoneal saline) and analgesics (e.g., Buprenorphine).

Protocol 2: Burn Wound Infection
  • Bacterial Preparation: Culture a pathogenic strain of Pseudomonas aeruginosa (e.g., PAO1) or Staphylococcus aureus (e.g., USA300) overnight in an appropriate broth.

  • Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile saline, and resuspend to a final concentration of approximately 1x10^8 or 1x10^9 CFU/mL.

  • Inoculation: Within 30 minutes of the burn injury, topically apply a defined volume (e.g., 100 µL) of the bacterial suspension onto the burn eschar, delivering a total inoculum of 10^7 to 10^8 organisms.[5]

  • Dressing: Cover the wound with a sterile, non-adherent dressing.

Protocol 3: this compound Treatment Application
  • Treatment Preparation: Prepare a 1.5% this compound gel formulation.

  • Application: Once daily, starting immediately after infection, gently remove the dressing and apply a thin layer of the 1.5% this compound gel or the control vehicle to the entire burn wound surface.[5][7]

  • Re-dressing: Apply a new sterile dressing after each treatment.

Protocol 4: Quantitative Bacteriology
  • Sample Collection: At predetermined time points (e.g., Day 1, 2, 3), euthanize a subset of animals from each group. Aseptically excise the burn eschar and a sample of the underlying sub-eschar muscle tissue.

  • Tissue Homogenization: Weigh the tissue samples and place them in a sterile homogenizer bag with a known volume of sterile saline.[17][18] Homogenize the tissue until it is fully dissociated.

  • Serial Dilution and Plating: Perform ten-fold serial dilutions of the tissue homogenate. Plate 100 µL of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates with 30-300 colonies.

  • Calculation: Calculate the number of Colony Forming Units (CFU) per gram of tissue.

Protocol 5: Histological Analysis
  • Tissue Fixation: Fix excised wound tissue in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[19][20]

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • H&E Staining:

    • Deparaffinize sections in xylene and rehydrate through graded alcohols to water.

    • Stain with Hematoxylin.

    • "Blue" the sections in running tap water or a bluing agent.

    • Differentiate with acid alcohol.

    • Counterstain with Eosin.

    • Dehydrate, clear, and mount with a coverslip.[21][22]

  • Microscopic Evaluation: Assess for inflammatory cell infiltration, necrosis, granulation tissue formation, and re-epithelialization.

Protocol 6: Cytokine Analysis (ELISA)
  • Blood Collection: At specified time points, collect blood via cardiac puncture into serum separator tubes.

  • Serum Preparation: Allow blood to clot, then centrifuge at 2,000 x g for 10 minutes to separate the serum.[23][24] Store serum at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for rat TNF-α, IL-1β, IL-6, and IL-10.

    • Prepare standards and samples according to the kit protocol.[25]

    • Add standards and samples to the antibody-coated microplate and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme conjugate (e.g., HRP-streptavidin).

    • Add the substrate and stop the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Visualizations: Signaling Pathways and Workflows

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_procedure Phase 2: Burn & Infection Procedure (Day 0) cluster_monitoring Phase 3: Monitoring & Data Collection (Day 1-14) cluster_analysis Phase 4: Endpoint Analysis Animal_Acclimatization Animal Acclimatization (Wistar/Sprague-Dawley Rats) Anesthesia Anesthesia Animal_Acclimatization->Anesthesia Bacteria_Prep Bacterial Culture Prep (P. aeruginosa / S. aureus) Infection Bacterial Inoculation (10^7-10^8 CFU/wound) Bacteria_Prep->Infection Burn_Induction Full-Thickness Burn (Scald Model, 20-25% TBSA) Anesthesia->Burn_Induction Burn_Induction->Infection Treatment_Start Initiate Treatment (Topical this compound or Control Gel) Infection->Treatment_Start Daily_Treatment Daily Topical Treatment Treatment_Start->Daily_Treatment Observations Daily Observations (Weight, Survival) Daily_Treatment->Observations Sample_Collection Scheduled Euthanasia & Sample Collection Observations->Sample_Collection Bacteriology Quantitative Bacteriology (Eschar & Muscle) Sample_Collection->Bacteriology Histology Histopathology (H&E Staining) Sample_Collection->Histology Cytokine_Analysis Cytokine Profiling (Serum ELISA) Sample_Collection->Cytokine_Analysis Data_Analysis Data Interpretation Bacteriology->Data_Analysis Histology->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: Experimental workflow for the in vivo rat burn wound infection model.

Host_Immune_Response cluster_stimuli Initial Insults cluster_recognition Pattern Recognition cluster_signaling Intracellular Signaling cluster_response Inflammatory Response Burn Burn Injury DAMPs DAMPs (e.g., HMGB1, mtDNA) Burn->DAMPs Bacteria Bacterial Infection (e.g., P. aeruginosa) PAMPs PAMPs (e.g., LPS, LTA) Bacteria->PAMPs This compound This compound Action Bacteria->this compound targeted by TLRs Toll-like Receptors (TLR2, TLR4) DAMPs->TLRs activate PAMPs->TLRs activate MyD88 MyD88 Pathway TLRs->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Chemokines Chemokines (e.g., CXCL8) NFkB->Chemokines Cell_Recruitment Neutrophil & Macrophage Recruitment Cytokines->Cell_Recruitment Chemokines->Cell_Recruitment Outcome Wound Healing vs. Sepsis & Tissue Damage Cell_Recruitment->Outcome This compound->PAMPs reduces

Caption: Host immune signaling in response to burn wound infection.

References

Application Note: Quantitative Culture Analysis of D2A21-Treated Wounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction D2A21 is a synthetically engineered antimicrobial peptide that has demonstrated significant in vitro activity against common hospital pathogens.[1][2] Its application in wound healing, particularly in infected wounds, has shown considerable promise. This document provides detailed protocols and quantitative data for assessing the efficacy of this compound in reducing bacterial load in wound models, specifically focusing on quantitative culture analysis. The primary mechanism of action for antimicrobial peptides like this compound is believed to involve the formation of channels or pores within the microbial membrane, disrupting cellular processes.[2]

Mechanism of Action & Therapeutic Rationale Infected wounds present a significant challenge to patient recovery, as the presence of pathogens like Pseudomonas aeruginosa can impede healing and increase morbidity and mortality.[3] this compound acts as a potent antimicrobial agent, directly targeting and eliminating bacteria within the wound bed. By sterilizing the burn eschar and reducing the subeschar bacterial load, this compound facilitates an environment conducive to healing and has been shown to markedly improve survival in preclinical models of infected burn wounds.[1][2]

Quantitative Data Summary

The efficacy of this compound has been evaluated in in-vivo infected wound models, yielding significant quantitative results in bacterial reduction and survival rates.

Table 1: Quantitative Culture Analysis of Infected Burn Wounds This table summarizes the bacterial load in an infected burn wound model in Wistar rats, comparing a 1.5% topical this compound gel to a control gel. Wounds were inoculated with Pseudomonas aeruginosa.

Time PointTissue SampleThis compound-Treated Group (CFU/gram)Control Group (CFU/gram)Citation
Day 2Burn EscharNo Bacterial Growth> 10⁵[1][2]
Day 3Burn EscharNo Bacterial Growth> 10⁵[1][2]
Day 1-3Subeschar MuscleSignificantly Less InvasionHigh Bacterial Invasion[1][2]

Table 2: Survival Analysis in Infected Wound Models This table presents the survival outcomes for animals treated with this compound compared to control and standard-of-care treatments in two separate studies.

Study ModelTreatment GroupSurvival Rate (%)Evaluation PeriodCitation
Infected Burn WoundThis compound 85.7%14 Days[1][2]
Control Gel0%14 Days[1][2]
Acutely Infected WoundThis compound 100%21 Days[3][4]
Control Vehicle50%21 Days[3][4]
Silver Sulfadiazine (SSD)33%21 Days[3][4]
Sulfamylon83%21 Days[3][4]

Experimental Protocols

Protocol 1: In-Vivo Infected Wound Model and this compound Treatment This protocol describes the establishment of an infected full-thickness wound model in rats to evaluate the efficacy of topical this compound.

Materials:

  • Wistar rats

  • Anesthetic agent

  • Electric clippers

  • Sterile surgical instruments

  • Pseudomonas aeruginosa culture (e.g., 10⁸ organisms)

  • Topical this compound gel (e.g., 1.5%)

  • Control vehicle gel

  • Wound dressing materials

Procedure:

  • Anesthetize the animal following approved institutional guidelines.

  • Shave the dorsal surface of the rat using electric clippers.

  • Create two full-thickness skin defects (e.g., 1.5 x 1.5 cm) on the dorsum using sterile surgical instruments.[3]

  • Inoculate the wound bed with a standardized suspension of P. aeruginosa (e.g., 10⁸ organisms).[3]

  • Divide animals into treatment and control groups.

  • Apply the topical this compound gel to the wounds of the treatment group. Apply the control vehicle gel to the wounds of the control group.

  • Cover the wounds with an appropriate dressing.

  • Repeat the treatment daily for the duration of the study (e.g., 14 or 21 days).[1][3]

  • Monitor animals daily for signs of distress, changes in body weight, and overall survival.[1][2]

Protocol 2: Quantitative Wound Biopsy Culture Analysis This protocol outlines the procedure for collecting and processing wound tissue to quantify the bacterial load. Tissue biopsy is considered the gold standard for quantitative wound culture.[5][6]

Materials:

  • Sterile biopsy punch (e.g., 3-4 mm) or scalpel

  • Sterile tubes and containers

  • Sterile saline or phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Vortex mixer

  • Sterile dilution tubes

  • Standard agar plates (e.g., Blood Agar, MacConkey Agar)

  • Incubator

Procedure:

  • Sample Collection:

    • At predetermined time points (e.g., Day 1, 2, 3), euthanize a subset of animals from each group.

    • Aseptically obtain a tissue biopsy from the wound bed using a punch biopsy tool or a scalpel.[5] For burn models, separate samples of the eschar and subeschar muscle can be collected.[1]

    • Place the tissue sample in a pre-weighed sterile container.

  • Sample Processing:

    • Determine the wet weight of the tissue sample.

    • Add a known volume of sterile saline or PBS to the container (e.g., 1 mL).

    • Homogenize the tissue sample completely using a sterile tissue homogenizer.

    • Vortex the homogenate vigorously to ensure uniform bacterial suspension.

  • Serial Dilution and Plating:

    • Perform a series of 10-fold serial dilutions of the tissue homogenate in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Spread the inoculum evenly using a sterile spreader.

  • Incubation and Enumeration:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

    • Count the number of colony-forming units (CFUs) on plates that have a countable number of colonies (typically 30-300).

  • Calculation:

    • Calculate the number of CFUs per gram of tissue using the following formula:

      • CFU/gram = (Number of colonies x Dilution factor) / Volume plated (in mL) / Tissue weight (in grams)

    • A bacterial count of over 10⁵ organisms per gram of tissue is generally considered indicative of a wound infection.[5]

Visualizations: Workflows and Logical Relationships

G cluster_prep Phase 1: Model Creation cluster_treat Phase 2: Treatment Protocol cluster_analysis Phase 3: Data Collection & Analysis P1 Animal Acclimation (Wistar Rats) P2 Anesthesia & Dorsal Shaving P1->P2 P3 Creation of Full-Thickness Wound Defect P2->P3 P4 Bacterial Inoculation (P. aeruginosa 10^8 CFU) P3->P4 T1 Group Allocation (this compound vs. Control) P4->T1 T2a Daily Topical Application of 1.5% this compound Gel T1->T2a T2b Daily Topical Application of Control Vehicle T1->T2b A1 Tissue Biopsy Collection (Eschar & Subeschar) at Day 1, 2, 3 T2a->A1 A6 Survival & Weight Monitoring (up to 21 days) T2a->A6 T2b->A1 T2b->A6 A2 Sample Homogenization & Serial Dilution A1->A2 A3 Plating & Incubation A2->A3 A4 Colony Forming Unit (CFU) Enumeration A3->A4 A5 Calculate CFU/gram of Tissue A4->A5

Caption: Experimental workflow for evaluating this compound efficacy in an infected wound model.

G Infection Wound Infection (>10^5 CFU/g P. aeruginosa) Treatment Topical this compound Application Infection->Treatment Mechanism Antimicrobial Action: Disruption of Bacterial Cell Membrane Treatment->Mechanism BacterialReduction Reduced Bacterial Load (No growth in eschar) Mechanism->BacterialReduction Healing Improved Wound Environment BacterialReduction->Healing Survival Increased Survival Rate (85.7% - 100%) Healing->Survival

References

Application Notes and Protocols for D2A21 in the Treatment of Skin and Soft Tissue Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D2A21 is a synthetically engineered antimicrobial peptide (AMP) derived from the cecropin family of α-helical peptides. It has demonstrated significant antimicrobial activity against a range of pathogens, showing promise as a topical therapeutic agent for skin and soft tissue infections (SSTIs), including those in infected wounds and burns. Preclinical studies highlight its potent bactericidal effects and favorable in vivo efficacy, positioning it as a candidate for further investigation and development.

Mechanism of Action

The primary mechanism of action for this compound, like other cationic antimicrobial peptides, is the disruption of the bacterial cell membrane. The positively charged peptide is electrostatically attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, leakage of cytoplasmic contents, and ultimately, cell death. Ultrastructural studies have confirmed that exposure to this compound results in the disruption of bacterial membranes.[1]

Proposed Mechanism of Action of this compound cluster_0 Bacterial Cell Membrane cluster_1 Extracellular Space Bacterial_Membrane Negatively Charged Bacterial Membrane (Phospholipids, LPS/Teichoic Acids) Membrane_Disruption Membrane Disruption (Pore Formation) Bacterial_Membrane->Membrane_Disruption 2. Membrane Insertion & Permeabilization This compound This compound Peptide (+) This compound->Bacterial_Membrane 1. Electrostatic Attraction Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death 3. Leakage of Cytoplasmic Contents

Proposed mechanism of this compound action on bacterial cells.

Data Presentation

In Vitro Antimicrobial Activity of this compound
Target OrganismStrainAssay TypeValueReference
Methicillin-Resistant Staphylococcus aureus (MRSA)MultipleMIC0.25 - 4 µg/mL[2]
Chlamydia trachomatisNot SpecifiedMCC5 µM (18.32 µg/mL)[1][3]
Escherichia coliATCC 25922MCC12.5 µM (46 µg/mL)

MIC: Minimum Inhibitory Concentration; MCC: Minimum Cidal Concentration

In Vivo Efficacy of Topical this compound in Rat Models
Animal ModelPathogenTreatment GroupsOutcome MeasureResultsReference
Acutely Infected Full-Thickness WoundPseudomonas aeruginosa (10⁸ CFU)This compound gel, Control vehicle, Silver sulfadiazine (SSD), Sulfamylon21-Day SurvivalThis compound: 100%Control: 50%Sulfamylon: 83%SSD: 33%[4]
Infected Burn Wound (23% TBSA)Pseudomonas aeruginosa (10⁷ CFU)1.5% this compound gel, Control gel14-Day SurvivalThis compound: 85.7%Control: 0%[5]
Infected Burn Wound (23% TBSA)Pseudomonas aeruginosa (10⁸ CFU)1.5% this compound gel, Control gelBacterial Load in EscharDay 2 & 3: No growth with D2A21Day 2: >10⁵ CFU with Control[5]

TBSA: Total Body Surface Area; CFU: Colony-Forming Units

Cytotoxicity Data
Cell LineAssayFormulationResultReference
McCoy Mouse Fibroblast CellsAlamarBlue Assay2% this compound GelSignificant cytotoxicity observed[6]
Human KeratinocytesNot SpecifiedThis compoundNo deleterious effect on growth[2]
Red Blood CellsHemolysis AssayThis compoundLow hemolytic activity[7]

Experimental Protocols

Protocol 1: In Vivo Murine Model of an Acutely Infected Full-Thickness Wound

This protocol is adapted from studies evaluating the efficacy of this compound in treating infected wounds in rats.[4]

1. Animal Model:

  • Use adult Wistar rats (or other appropriate strain) of a specific weight range.
  • Anesthetize the animals using a suitable method (e.g., isoflurane inhalation).
  • Shave the dorsal surface and prepare the skin with an antiseptic solution.

2. Wound Creation and Inoculation:

  • Create two full-thickness square defects (e.g., 1.5 x 1.5 cm) on the dorsum, excising the skin and panniculus carnosus.
  • Prepare a suspension of Pseudomonas aeruginosa (or other relevant pathogen) to a concentration of 10⁸ CFU in a small volume of sterile saline or broth.
  • Inoculate the surface of each wound with the bacterial suspension.

3. Treatment Regimen:

  • Divide animals into treatment groups (e.g., this compound gel, control vehicle gel, standard of care like silver sulfadiazine).
  • Beginning on the day of wounding, apply the assigned topical treatment to the wound surface daily. Ensure the entire wound is covered.
  • House animals individually to prevent interference with the wounds.

4. Outcome Assessment:

  • Monitor the animals daily for signs of health and distress.
  • Record survival rates for each group over a 21-day period.
  • Optional: At selected time points, euthanize a subset of animals to collect wound tissue for quantitative bacteriology (homogenization and plating) to determine bacterial load.

"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anesthesia" [label="Anesthetize Rat"]; "Wound_Creation" [label="Create Full-Thickness\nDorsal Wound"]; "Inoculation" [label="Inoculate Wound with\nPseudomonas aeruginosa"]; "Grouping" [label="Divide into Treatment Groups\n(this compound, Control, etc.)"]; "Treatment" [label="Daily Topical Treatment"]; "Monitoring" [label="Daily Health Monitoring"]; "Data_Collection" [label="Record Survival Data\n(21 days)"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Anesthesia" [color="#34A853"]; "Anesthesia" -> "Wound_Creation" [color="#34A853"]; "Wound_Creation" -> "Inoculation" [color="#34A853"]; "Inoculation" -> "Grouping" [color="#34A853"]; "Grouping" -> "Treatment" [color="#34A853"]; "Treatment" -> "Monitoring" [color="#34A853"]; "Monitoring" -> "Data_Collection" [color="#34A853"]; "Data_Collection" -> "End" [color="#34A853"]; }

Experimental workflow for the in vivo wound model.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This is a generalized protocol for determining the MIC of this compound against relevant bacterial strains.

1. Preparation of Materials:

  • This compound peptide: Reconstitute lyophilized peptide in a suitable sterile solvent (e.g., sterile water, 0.01% acetic acid) to create a stock solution.
  • Bacterial Strains: Culture the desired bacterial strains (e.g., S. aureus, P. aeruginosa) overnight on appropriate agar plates.
  • Media: Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate liquid media.

2. MIC Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.
  • Prepare a bacterial inoculum by suspending colonies from the overnight plate in MHB and adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
  • Add the bacterial inoculum to each well containing the this compound dilutions.
  • Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

3. Reading the Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 3: Topical Gel Formulation

Note: The exact excipients used in the preclinical studies for the this compound and control gels are not detailed in the available literature. The following is a general protocol for preparing a simple aqueous gel suitable for topical peptide delivery. Compatibility and stability studies would be required for a specific this compound formulation.

1. Gelling Agent Preparation:

  • Select a suitable gelling agent such as Hydroxypropyl Methylcellulose (HPMC) or a carbomer (e.g., Carbopol 940).
  • For an HPMC gel (e.g., 2% w/v), slowly disperse the HPMC powder into a vortex of heated (approx. 80-90°C) sterile water. Once dispersed, cool the solution in an ice bath with gentle stirring to promote hydration and gel formation.
  • For a carbomer gel (e.g., 1% w/v), disperse the carbomer powder into sterile water with high-speed stirring. Neutralize the solution to a pH of ~6.0-7.0 with a suitable base (e.g., triethanolamine) to induce gelation.

2. Incorporation of this compound:

  • Prepare a concentrated aqueous solution of this compound.
  • Once the gel base has cooled to room temperature and is fully hydrated, slowly incorporate the this compound solution with gentle mixing until a homogenous gel is formed.
  • For a control vehicle gel, incorporate the same volume of the peptide's solvent instead of the peptide solution.

3. Final Formulation:

  • Adjust the final weight with sterile water if necessary.
  • Optionally, add other excipients like humectants (e.g., glycerol, propylene glycol) or preservatives, ensuring compatibility with the peptide.[3][8]
  • Transfer the final gel into appropriate sterile containers.

References

Application Notes and Protocols for D2A21 in the Treatment of Chlamydia trachomatis Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlamydia trachomatis is an obligate intracellular bacterium responsible for the most common bacterial sexually transmitted infection worldwide. The rise of antibiotic resistance necessitates the development of novel therapeutic agents. D2A21, a synthetic cecropin antimicrobial peptide, has demonstrated significant in vitro activity against Chlamydia trachomatis. Its proposed mechanism of action involves the direct disruption of the bacterial membrane, leading to cell death.[1][2] These application notes provide a summary of the available data and detailed protocols for the evaluation of this compound's antichlamydial activity.

Quantitative Data Summary

The in vitro efficacy of this compound and its gel formulations against Chlamydia trachomatis has been quantified, primarily through the determination of the Minimum Cidal Concentration (MCC).

Compound/FormulationTarget OrganismMinimum Cidal Concentration (MCC)NotesReference
This compound PeptideC. trachomatis5 µM (18.32 µg/ml)Activity is reduced at pH values above and below 7.[1]
0.5% this compound GelC. trachomatis0.2 mM (0.7 mg/ml)Gel formulation mitigates the impact of pH variations on activity.[1][3][1]
2% this compound GelC. trachomatis0.2 mM (0.7 mg/ml)The presence of 10% human blood did not significantly alter the MCC.[1][1]

Mechanism of Action

This compound is a cationic peptide that is believed to exert its antimicrobial effect through electrostatic interaction with the negatively charged components of the bacterial membrane.[4] This interaction leads to the disruption of the membrane's integrity, forming pores and causing the leakage of cytoplasmic contents, which ultimately results in cell death.[1] Ultrastructural studies have confirmed that exposure to this compound leads to the dissolution or destruction of the C. trachomatis membrane.[1][2]

Mechanism of Action of this compound on Chlamydia trachomatis This compound This compound Peptide Interaction Electrostatic Interaction This compound->Interaction Binds to Ct_Membrane C. trachomatis Outer Membrane Ct_Membrane->Interaction Disruption Membrane Disruption and Pore Formation Interaction->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: this compound mechanism of action on C. trachomatis.

Experimental Protocols

Determination of Minimum Cidal Concentration (MCC)

This protocol is adapted from standard methodologies for determining the antimicrobial activity of peptides against Chlamydia trachomatis.

a. Materials:

  • This compound peptide stock solution

  • Chlamydia trachomatis elementary bodies (EBs) of known concentration (Inclusion Forming Units (IFU)/ml)

  • Host cell line (e.g., McCoy, HeLa)

  • Cell culture medium (e.g., DMEM with supplements)

  • Cycloheximide

  • Gentamicin

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chlamydia staining kit (e.g., fluorescein-conjugated monoclonal antibody)

  • 96-well microtiter plates

  • Fluorescence microscope

b. Protocol:

  • Host Cell Preparation: Seed host cells in a 96-well plate and culture to form a confluent monolayer.

  • Peptide Dilution: Prepare serial dilutions of this compound in culture medium.

  • Inoculum Preparation: Dilute C. trachomatis EBs to a final concentration of 5 x 10^6 IFU/ml in sucrose-phosphate-glutamic acid (SPG) buffer.

  • Treatment: Mix equal volumes of the diluted EBs and the this compound dilutions. Incubate for a specified time (e.g., 5 minutes or 120 minutes) at 37°C.

  • Infection: Remove the culture medium from the host cell monolayers and inoculate with the this compound-treated chlamydial suspension.

  • Centrifugation: Centrifuge the plates to facilitate infection.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2 hours.

  • Medium Change: Aspirate the inoculum and add fresh culture medium containing cycloheximide and gentamicin.

  • Incubation: Incubate for 48-72 hours to allow for inclusion formation.

  • Fixation and Staining: Fix the cells with methanol and stain for chlamydial inclusions using a fluorescein-conjugated antibody.

  • Quantification: Enumerate the number of inclusions per field using a fluorescence microscope. The MCC is defined as the lowest concentration of this compound that results in a 99.9% or greater reduction in the number of inclusions compared to the untreated control.

Experimental Workflow for MCC Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Host_Cells Seed Host Cells in 96-well plate Infection Inoculate Host Cells Host_Cells->Infection Peptide_Dilutions Prepare Serial Dilutions of this compound Treatment Incubate Inoculum with this compound dilutions Peptide_Dilutions->Treatment Chlamydia_Prep Prepare C. trachomatis Inoculum Chlamydia_Prep->Treatment Treatment->Infection Incubation Incubate for Inclusion Formation Infection->Incubation Staining Fix and Stain Chlamydial Inclusions Incubation->Staining Quantification Quantify Inclusions via Fluorescence Microscopy Staining->Quantification MCC Determine MCC Quantification->MCC

Caption: Workflow for determining the MCC of this compound.

Ultrastructural Analysis by Transmission Electron Microscopy (TEM)

This protocol provides a general framework for observing the morphological changes in C. trachomatis EBs after treatment with this compound.

a. Materials:

  • High-concentration C. trachomatis EBs

  • This compound peptide

  • Glutaraldehyde solution (2.5% in cacodylate buffer)

  • Osmium tetroxide (1%)

  • Ethanol series (for dehydration)

  • Propylene oxide

  • Epoxy resin

  • Uranyl acetate

  • Lead citrate

  • TEM grids

  • Transmission Electron Microscope

b. Protocol:

  • Treatment: Incubate a suspension of C. trachomatis EBs with a predetermined concentration of this compound (e.g., at or above the MCC) for a specified time. An untreated control sample should be processed in parallel.

  • Fixation: Pellet the EBs by centrifugation and fix with 2.5% glutaraldehyde for at least 1 hour at 4°C.

  • Post-fixation: Wash the pellet with buffer and post-fix with 1% osmium tetroxide for 1 hour.

  • Dehydration: Dehydrate the sample through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Infiltration: Infiltrate the sample with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

  • Embedding and Polymerization: Embed the sample in pure epoxy resin and polymerize in an oven.

  • Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome and mount them on TEM grids.

  • Staining: Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope, looking for morphological changes such as membrane disruption, swelling, and leakage of cytoplasmic content in the this compound-treated samples compared to the control.

Concluding Remarks

This compound demonstrates potent in vitro activity against Chlamydia trachomatis, primarily through membrane disruption. The provided protocols offer a foundation for further investigation into its efficacy and mechanism of action. Future studies should focus on in vivo models to assess the therapeutic potential of this compound formulations for treating chlamydial infections. The development of peptide-based therapies like this compound may provide a valuable alternative to conventional antibiotics in the face of growing resistance.

References

Application Notes and Protocols for D2A21 as a Therapeutic Agent in Infected Wounds

Author: BenchChem Technical Support Team. Date: November 2025

For Use by Researchers, Scientists, and Drug Development Professionals

Introduction

Infected wounds pose a significant challenge in clinical practice, often leading to delayed healing, increased morbidity, and mortality. The rise of multidrug-resistant bacteria further complicates treatment, necessitating the development of novel antimicrobial agents. D2A21 is a synthetically engineered antimicrobial peptide (AMP) that has demonstrated significant efficacy in preclinical models of infected wounds.[1][2][3][4] As an analog of cecropin, this compound exhibits broad-spectrum antimicrobial activity and promotes wound healing.[1] This document provides detailed application notes and protocols for the preclinical evaluation of this compound as a therapeutic agent for infected wounds.

Mechanism of Action

The primary mechanism of action for this compound, like many cationic antimicrobial peptides, involves the disruption of the bacterial cell membrane.[5][6][7] This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7] This leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[5] While the precise signaling pathways affected by this compound in host cells during wound healing are not fully elucidated in the available literature, antimicrobial peptides, in general, are known to modulate inflammatory responses and promote keratinocyte migration and proliferation, which are crucial for wound closure.[8][9]

cluster_0 Bacterial Cell This compound This compound Peptide (Cationic) Membrane Bacterial Membrane (Anionic) This compound->Membrane Electrostatic Attraction Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death A Prepare this compound Stock Solution B Serial Dilution in 96-well plate A->B D Inoculate Wells B->D C Prepare Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (No Visible Growth) E->F A Anesthetize and Shave Rat Dorsum B Create Full-Thickness Wounds A->B C Inoculate Wounds with P. aeruginosa B->C D Topical Application of This compound or Control C->D E Apply Wound Dressing D->E F Daily Monitoring and Re-application of Treatment E->F G Tissue Collection for Bacteriology & Histology F->G H Survival Analysis F->H cluster_1 Wound Healing Cascade This compound This compound Keratinocyte Keratinocyte This compound->Keratinocyte Signaling Activation of Signaling Pathways (e.g., PI3K/Akt) Keratinocyte->Signaling Receptor Binding Migration Increased Migration Signaling->Migration Proliferation Increased Proliferation Signaling->Proliferation ReEpithelialization Re-epithelialization Migration->ReEpithelialization Proliferation->ReEpithelialization WoundClosure Wound Closure ReEpithelialization->WoundClosure

References

Application Notes and Protocols for D2A21 Peptide Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D2A21 is a synthetic antimicrobial peptide (AMP) that has demonstrated significant efficacy against a broad spectrum of bacteria. As a cecropin-like peptide, its primary mechanism of action involves the disruption of bacterial cell membranes, leading to cell death.[1][2] This direct action on the physical integrity of the membrane makes the development of resistance less likely compared to traditional antibiotics that target specific metabolic pathways. This compound has shown promise in preclinical and clinical settings, particularly in topical applications for the treatment of infected wounds and burn infections.[3] This document provides detailed application notes and protocols for the formulation and evaluation of this compound delivery systems, with a focus on hydrogel formulations for topical delivery.

This compound Delivery Systems: An Overview

The primary delivery system investigated for this compound is a topical hydrogel. Hydrogels offer several advantages for wound application, including providing a moist environment conducive to healing, ease of application, and the ability to control the release of the incorporated active pharmaceutical ingredient (API). Studies have reported the use of 1.5% and 2% this compound hydrogel formulations in preclinical and clinical trials.[3][4] While the exact composition of the proprietary "Demegel" formulation is not publicly available, this document provides protocols for preparing and characterizing similar carbomer-based hydrogels.

Other potential delivery systems for antimicrobial peptides like this compound include nanoparticles and liposomes. These systems can offer benefits such as enhanced stability, targeted delivery, and sustained release. Although specific data for this compound in these systems is limited in the public domain, the provided protocols can be adapted for the development and evaluation of such formulations.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its formulations from the reviewed literature.

Table 1: In Vitro Efficacy of this compound and Gel Formulations

FormulationOrganismMetricValueReference
This compound PeptideChlamydia trachomatisMCC5 µM (18.32 µg/mL)[2][4]
0.5% this compound GelChlamydia trachomatisMCC0.2 mM (0.7 mg/mL)[2][4]
2% this compound GelChlamydia trachomatisMCC0.2 mM (0.7 mg/mL)[2][4]
This compound PeptideMRSAMIC0.25 - 4 µg/mL[5]

MCC: Minimum Cidal Concentration; MIC: Minimum Inhibitory Concentration

Table 2: In Vivo Efficacy of Topical this compound Gel in Animal Models

Animal ModelInfection ModelTreatment GroupOutcomeResultReference
Wistar RatsInfected Full-Thickness Defects (P. aeruginosa)1.5% this compound Gel21-Day Survival100%[6]
Wistar RatsInfected Full-Thickness Defects (P. aeruginosa)Control Vehicle21-Day Survival50%[6]
Wistar RatsInfected Full-Thickness Defects (P. aeruginosa)Silver Sulfadiazine (SSD)21-Day Survival33%[6]
Wistar RatsInfected Full-Thickness Defects (P. aeruginosa)Sulfamylon21-Day Survival83%[6]
Wistar RatsInfected Burn Wounds (P. aeruginosa)1.5% this compound Gel14-Day Survival85.7%[3]
Wistar RatsInfected Burn Wounds (P. aeruginosa)Control Gel14-Day Survival0%[3]
Wistar RatsInfected Burn Wounds (P. aeruginosa)1.5% this compound GelBacterial Growth in Eschar (Day 2 & 3)No Growth[3]
Wistar RatsInfected Burn Wounds (P. aeruginosa)Control GelBacterial Growth in Eschar (Day 2)>10^5 organisms[3]

Experimental Protocols

Protocol 1: Preparation of a Carbomer-Based Hydrogel for this compound Delivery

This protocol describes the preparation of a generic carbomer-based hydrogel suitable for the incorporation of this compound. The concentrations can be adjusted to achieve 1.5% or 2% (w/w) of the peptide.

Materials:

  • This compound peptide powder

  • Carbomer (e.g., Carbopol® 940)

  • Triethanolamine (TEA)

  • Glycerin

  • Propylene glycol

  • Purified water

  • Preservative (e.g., methylparaben, propylparaben)

  • Analytical balance

  • pH meter

  • Homogenizer or high-shear mixer

  • Beakers and other standard laboratory glassware

Procedure:

  • Dispersion of Carbomer: Accurately weigh the required amount of Carbomer and slowly disperse it in a vortex of purified water with continuous stirring. Avoid the formation of clumps. Allow the dispersion to hydrate for at least 2 hours, or overnight, to ensure complete hydration.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the preservative in a portion of the purified water, gently heating if necessary. Add glycerin and propylene glycol to this solution and mix until uniform.

  • Incorporation of this compound: Accurately weigh the this compound peptide and dissolve it in the aqueous phase from step 2.

  • Gel Formation: Slowly add the this compound-containing aqueous phase to the hydrated Carbomer dispersion with continuous mixing.

  • Neutralization: While continuously stirring, slowly add triethanolamine dropwise to the mixture. Monitor the pH of the gel. Continue adding TEA until a pH of approximately 6.5-7.0 is reached. The viscosity of the formulation will increase significantly upon neutralization.

  • Homogenization: Homogenize the gel to ensure uniformity and remove any entrapped air bubbles.

  • Final QC: Measure the final pH of the gel. Visually inspect for clarity, color, and homogeneity.

G cluster_prep Hydrogel Preparation Workflow start Start dispersion Disperse Carbomer in Water (Hydration) start->dispersion aqueous_phase Prepare Aqueous Phase (Preservative, Glycerin, Propylene Glycol) start->aqueous_phase mixing Mix Aqueous Phase with Carbomer Dispersion dispersion->mixing dissolve_peptide Dissolve this compound in Aqueous Phase aqueous_phase->dissolve_peptide dissolve_peptide->mixing neutralization Neutralize with Triethanolamine (TEA) to form Gel mixing->neutralization homogenization Homogenize Final Gel neutralization->homogenization qc Final Quality Control (pH, Appearance) homogenization->qc end End qc->end

Workflow for this compound Hydrogel Preparation
Protocol 2: In Vitro Release Study of this compound from Hydrogel using Franz Diffusion Cells

This protocol outlines a method to assess the release profile of this compound from a hydrogel formulation.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate, polysulfone)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound hydrogel formulation

  • High-Performance Liquid Chromatography (HPLC) system for peptide quantification

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C

Procedure:

  • Membrane Preparation: Cut the synthetic membrane to the appropriate size for the Franz diffusion cells and hydrate it in PBS for at least 30 minutes before use.

  • Apparatus Setup: Assemble the Franz diffusion cells. Fill the receptor chamber with pre-warmed (32°C) PBS and add a small magnetic stir bar. Ensure no air bubbles are trapped beneath the membrane.

  • Sample Application: Accurately weigh a sample of the this compound hydrogel and apply it uniformly onto the surface of the membrane in the donor chamber.

  • Initiate the Study: Place the assembled cells in a water bath or on a heating block maintained at 32°C to simulate skin temperature. Start the magnetic stirrers in the receptor chambers.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a defined volume of the receptor medium from the sampling arm. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS.

  • Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound released at each time point, correcting for the removed sample volume. Plot the cumulative amount of peptide released per unit area versus time.

G cluster_workflow In Vitro Release Testing Workflow start Start prep_membrane Prepare & Hydrate Synthetic Membrane start->prep_membrane assemble_franz Assemble Franz Diffusion Cell prep_membrane->assemble_franz fill_receptor Fill Receptor with PBS (32°C) assemble_franz->fill_receptor apply_gel Apply this compound Hydrogel to Donor Chamber fill_receptor->apply_gel run_study Incubate at 32°C with Stirring apply_gel->run_study sample Collect Samples from Receptor at Time Points run_study->sample analyze Analyze this compound Concentration (HPLC) sample->analyze data_analysis Calculate & Plot Cumulative Release analyze->data_analysis end End data_analysis->end

Franz Diffusion Cell Experimental Workflow
Protocol 3: Quantification of this compound Peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for the quantification of this compound. Method optimization will be required.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound reference standard

  • Samples from in vitro release study or formulation characterization

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in an appropriate solvent (e.g., water or a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 280 nm

    • Injection Volume: 20 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the unknown samples.

  • Quantification: Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

Signaling Pathway and Mechanism of Action

This compound, being a cecropin-like antimicrobial peptide, exerts its bactericidal effect primarily through direct interaction with and disruption of the bacterial cell membrane. This mechanism does not involve a specific intracellular signaling cascade in the traditional sense but rather a series of physicochemical events leading to cell lysis.

G cluster_membrane Bacterial Cell Membrane This compound This compound Peptide (Cationic, Amphipathic) electrostatic Electrostatic Attraction to Negatively Charged Membrane This compound->electrostatic Initial Interaction insertion Hydrophobic Insertion into Lipid Bilayer electrostatic->insertion disruption Membrane Disruption (Pore Formation / Carpet Model) insertion->disruption leakage Leakage of Intracellular Contents (Ions, ATP, etc.) disruption->leakage depolarization Membrane Depolarization disruption->depolarization death Bacterial Cell Death leakage->death depolarization->death

Mechanism of this compound Action on Bacterial Membranes

The proposed mechanism involves:

  • Electrostatic Attraction: The cationic this compound peptide is initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Hydrophobic Insertion: Upon accumulation at the membrane surface, the amphipathic nature of the peptide facilitates the insertion of its hydrophobic domains into the lipid bilayer.

  • Membrane Disruption: This insertion disrupts the integrity of the membrane. Two main models are proposed for this disruption:

    • Pore Formation: The peptides aggregate to form transmembrane pores or channels, leading to an uncontrolled flux of ions and small molecules.

    • Carpet Model: The peptides accumulate on the membrane surface, forming a "carpet" that solubilizes the membrane in a detergent-like manner.

  • Consequences of Disruption: The disruption of the membrane leads to rapid depolarization of the membrane potential, leakage of essential intracellular contents (such as ions, ATP, and metabolites), and ultimately, bacterial cell death.[1][2]

Conclusion

This compound is a promising antimicrobial peptide with demonstrated efficacy in topical formulations. The provided application notes and protocols offer a framework for the development, characterization, and evaluation of this compound delivery systems. Further research into optimizing formulations for enhanced stability and controlled release is warranted to fully realize the therapeutic potential of this peptide.

References

Troubleshooting & Optimization

D2A21 Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and storage of the antimicrobial peptide D2A21. Adherence to these guidelines is critical for ensuring the peptide's integrity and obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

A1: For optimal long-term stability, lyophilized this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from moisture and light.[1] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can introduce moisture and degrade the peptide.[1]

Q2: How should I store this compound once it is in solution?

A2: Storing peptides in solution for extended periods is not recommended due to a higher risk of degradation.[1] If necessary, prepare stock solutions and create single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term storage (a few days), solutions can be kept at 4°C.

Q3: What signs of degradation should I look for in my this compound sample?

A3: Visual signs of degradation in a lyophilized powder are uncommon. However, for this compound solutions, signs of degradation can include turbidity or the appearance of precipitates, which may indicate aggregation. For a more precise assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to detect degradation products.

Q4: Can the pH of the buffer affect the stability of this compound?

A4: Yes, pH can significantly impact the stability of this compound. While specific data for this compound is limited, one study noted that pH values above and below seven reduced its activity, whereas a 2% this compound gel formulation maintained its activity across different pH values.[2] For peptides in general, a slightly acidic pH of 5-6 is often recommended for storage in solution to minimize deamidation, a common degradation pathway for peptides containing asparagine or glutamine residues.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Reduced or no antimicrobial activity Peptide degradation due to improper storage.Verify that the lyophilized peptide was stored at -20°C or -80°C, protected from light and moisture.[1] Review the reconstitution protocol to ensure the correct buffer and concentration were used.
Peptide degradation due to multiple freeze-thaw cycles.Prepare single-use aliquots of the reconstituted peptide to avoid repeated freezing and thawing.
Presence of multiple peaks in HPLC analysis Oxidation: this compound may contain amino acids susceptible to oxidation.Purge vials with an inert gas like nitrogen or argon.[1] Consider adding antioxidants to the buffer, if compatible with the experiment.
Deamidation: Asparagine (Asn) or Glutamine (Gln) residues can undergo deamidation, especially at neutral or basic pH.[1]Store peptide solutions in a slightly acidic buffer (pH 5-6).
Aggregation: High peptide concentration, temperature fluctuations, or inappropriate buffer conditions can lead to aggregation.[3]Optimize the peptide concentration. Ensure the buffer has an appropriate ionic strength. Use low-adsorption vials.[1]
Difficulty dissolving the lyophilized peptide Hydrophobicity: The peptide may have hydrophobic regions, making it difficult to dissolve in aqueous solutions.For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile can be used for initial dissolution, followed by slow addition of the aqueous buffer.[3] Sonication may also help in dissolving aggregated peptides.[3]

Quantitative Stability Data

Condition Parameter Expected Stability Primary Degradation Pathways
Storage Temperature Lyophilized Powder (-80°C)Several yearsMinimal degradation
Lyophilized Powder (-20°C)Several yearsMinimal degradation
Solution (-80°C)Months to a yearAggregation upon freeze-thaw
Solution (-20°C)Weeks to monthsAggregation upon freeze-thaw
Solution (4°C)Days to weeksDeamidation, Oxidation, Aggregation
pH (in solution) Acidic (pH < 5)Variable; potential for hydrolysis at Asp-Pro bondsHydrolysis
Neutral to Basic (pH > 7)Reduced stabilityDeamidation
Formulation Aqueous SolutionLower stabilityProne to multiple degradation pathways
Gel FormulationPotentially enhanced stability[2]Reduced susceptibility to pH changes

Experimental Protocols

General Peptide Stability Assessment by RP-HPLC

This protocol outlines a general method for assessing the stability of this compound over time.

Objective: To determine the percentage of intact this compound remaining after incubation under specific storage conditions.

Materials:

  • Lyophilized this compound

  • Sterile, high-purity water or appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Low-adsorption microcentrifuge tubes

Procedure:

  • Peptide Reconstitution: Allow the lyophilized this compound vial to warm to room temperature in a desiccator. Reconstitute the peptide in the desired buffer to a final concentration of 1 mg/mL.

  • Aliquoting: Distribute the peptide solution into multiple low-adsorption microcentrifuge tubes to create single-use aliquots. This is crucial to avoid repeated freeze-thaw cycles.

  • Time Zero Sample: Immediately after reconstitution, take one aliquot as the "time zero" (T0) sample.

  • Storage: Store the remaining aliquots under the desired experimental conditions (e.g., 4°C, -20°C, 37°C).

  • Sample Analysis:

    • At designated time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.

    • Analyze the T0 sample and the incubated samples by RP-HPLC.

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in ACN

      • Gradient: A suitable gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) should be used to ensure the separation of the main peptide peak from any degradation products.

      • Detection: Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the T0 chromatogram.

    • Integrate the area of the main peptide peak in the chromatograms from each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the peak area at T0.

    • Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of this compound.[4][5][6]

Objective: To accelerate the degradation of this compound under various stress conditions to identify degradation pathways.

Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Incubate this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Incubate this compound solution at 70°C for 48 hours.

  • Photostability: Expose this compound solution to light (ICH Q1B guidelines) for a defined period.

Procedure:

  • Prepare separate solutions of this compound for each stress condition.

  • Include a control sample stored under optimal conditions.

  • After the incubation period, neutralize the acid and base-stressed samples.

  • Analyze all samples by RP-HPLC, as described in the general stability assessment protocol.

  • For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).[7][8]

Visualizations

Troubleshooting_Workflow start Reduced this compound Activity check_storage Verify Storage Conditions (-20°C or -80°C, protected) start->check_storage check_handling Review Handling Procedures (Aliquoting, Freeze-Thaw) check_storage->check_handling If conditions are correct hplc_analysis Perform RP-HPLC Analysis check_handling->hplc_analysis If procedures are correct single_peak Single, Sharp Peak hplc_analysis->single_peak [No Degradation] multiple_peaks Multiple or Broadened Peaks hplc_analysis->multiple_peaks [Degradation Detected] investigate_degradation Investigate Degradation (Oxidation, Deamidation, Aggregation) multiple_peaks->investigate_degradation optimize_conditions Optimize Formulation/ Storage Conditions investigate_degradation->optimize_conditions activity_restored Activity Restored optimize_conditions->activity_restored

Caption: A logical workflow for troubleshooting reduced this compound activity.

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors D2A21_Stability This compound Stability Amino_Acid_Sequence Amino Acid Sequence (e.g., Asn, Gln, Met, Cys, Trp) D2A21_Stability->Amino_Acid_Sequence Temperature Temperature D2A21_Stability->Temperature pH pH D2A21_Stability->pH Buffer_Composition Buffer Composition D2A21_Stability->Buffer_Composition Light_Exposure Light Exposure D2A21_Stability->Light_Exposure Physical_Stress Physical Stress (Freeze-Thaw, Agitation) D2A21_Stability->Physical_Stress

Caption: Key factors influencing the stability of the this compound peptide.

References

Overcoming solubility issues with D2A21 peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility and handling issues with the D2A21 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide?

A1: this compound is a synthetic antimicrobial peptide (AMP) with potent activity against a broad spectrum of bacteria, including antibiotic-resistant strains.[1][2][3] It also exhibits antitumor properties.[4] Its mechanism of action is believed to involve the disruption of microbial cell membranes. This compound is an amphipathic peptide, meaning it has both hydrophobic and hydrophilic regions, which is crucial for its biological function.[5]

Q2: What is the amino acid sequence of this compound?

A2: The amino acid sequence of this compound is Phe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe.[4]

Q3: What are the physicochemical properties of this compound?

A3: Based on its amino acid sequence, this compound is a highly cationic (basic) and hydrophobic peptide. The high prevalence of Lysine residues contributes to its strong positive charge, while Phenylalanine and Alanine residues provide its hydrophobic character. This amphipathic nature is fundamental to its antimicrobial activity.[5]

Physicochemical Properties of this compound

PropertyValue/CharacteristicImplication for Solubility
Amino Acid Sequence Phe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe[4]High content of hydrophobic (Phe, Ala) and basic (Lys) residues.
Estimated Net Charge at pH 7 Highly PositiveSuggests good solubility in acidic solutions.
Hydrophobicity HighMay lead to aggregation in aqueous solutions.
Amphipathicity PronouncedDrives membrane interaction but can also cause self-aggregation and solubility issues.[5]

Troubleshooting Guide for this compound Solubility

Issue 1: Lyophilized this compound powder does not dissolve in water.

  • Cause: Due to its highly hydrophobic nature, this compound may not readily dissolve in neutral aqueous solutions like sterile water or phosphate-buffered saline (PBS).

  • Solution:

    • Use an Acidic Solvent: For basic peptides like this compound, an acidic solvent is recommended.[6][7] Start by attempting to dissolve the peptide in a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) in sterile water.

    • Sonication: Gentle sonication can help break up aggregates and improve dissolution.[8] Use a bath sonicator for short bursts (10-20 seconds) to avoid heating the sample.

    • Vortexing: Gentle vortexing can also aid in solubilization.

Issue 2: this compound precipitates out of solution after initial dissolution.

  • Cause: This can be due to several factors, including the peptide concentration being too high, the pH of the final solution being close to the peptide's isoelectric point (pI), or interactions with salts in the buffer. While the exact pI of this compound is not readily published, for a highly basic peptide, it will be high. Precipitation can also be triggered by changes in temperature.

  • Solution:

    • Dilution: After initial dissolution in an acidic solvent, dilute the peptide solution slowly into your final aqueous buffer with gentle stirring.

    • pH Adjustment: Ensure the final pH of your solution is not close to the peptide's pI. For a basic peptide, maintaining a pH below its pI will keep it charged and more likely to stay in solution. However, be aware that pH values above and below 7 have been reported to reduce this compound's activity.[5]

    • Reduce Salt Concentration: High salt concentrations can sometimes decrease the solubility of peptides. If possible, try using a buffer with a lower ionic strength.

    • Incorporate Organic Solvents: For highly hydrophobic peptides, adding a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can improve solubility.[6][7] Start with a small percentage (e.g., 5-10%) and increase if necessary. Note that DMSO can be toxic to cells, so the final concentration should be kept low in biological assays.

Issue 3: this compound solution appears cloudy or forms a gel.

  • Cause: This is a strong indication of peptide aggregation.[9] The hydrophobic regions of the this compound molecules are likely interacting with each other, leading to the formation of insoluble aggregates.

  • Solution:

    • Disrupting Agents: In cases of severe aggregation, stronger denaturing agents might be required, although this should be a last resort as it may affect the peptide's activity. Guanidinium chloride (6 M) or urea (8 M) can be used to solubilize aggregated peptides. These agents would likely need to be removed by dialysis or a desalting column before use in biological experiments.

    • Optimize Storage: To prevent aggregation in stock solutions, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Recommended Reconstitution Protocol for this compound

This protocol is a general guideline. It is always recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.

StepProcedureRationale
1. Preparation Allow the lyophilized this compound vial to come to room temperature before opening.Prevents condensation of moisture inside the vial.
2. Initial Solubilization Add a small volume of 10% acetic acid in sterile, nuclease-free water to the vial to achieve a concentrated stock solution (e.g., 1-5 mg/mL).The acidic pH will protonate the numerous lysine residues, increasing the peptide's net positive charge and promoting solubility.
3. Aiding Dissolution Gently vortex or sonicate the vial for short intervals until the peptide is fully dissolved. Visually inspect the solution to ensure it is clear and free of particulates.Mechanical agitation helps to break up any peptide aggregates.
4. Dilution Slowly add the concentrated this compound stock solution drop-wise into your final experimental buffer while gently stirring.Slow dilution prevents localized high concentrations that can lead to precipitation.
5. Storage Aliquot the final solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Aliquoting minimizes degradation from repeated temperature changes.

Visualizing Experimental Workflows and Concepts

Reconstitution_Workflow This compound Reconstitution Workflow start Lyophilized this compound equilibrate Equilibrate to Room Temp start->equilibrate add_solvent Add 10% Acetic Acid equilibrate->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_solubility Clear Solution? dissolve->check_solubility dilute Slowly Dilute in Buffer check_solubility->dilute Yes troubleshoot Troubleshoot (See Guide) check_solubility->troubleshoot No store Aliquot & Store at -80°C dilute->store

Caption: A flowchart for the recommended this compound reconstitution process.

Solubility_Troubleshooting This compound Solubility Troubleshooting Logic start Insoluble this compound try_acid Use Acidic Solvent (e.g., 10% Acetic Acid) start->try_acid sonicate Gentle Sonication try_acid->sonicate check1 Dissolved? sonicate->check1 try_organic Add Organic Co-solvent (e.g., DMSO, ACN) check1->try_organic No success Soluble this compound check1->success Yes check2 Dissolved? try_organic->check2 denature Use Denaturing Agent (Guanidine HCl / Urea) (Last Resort) check2->denature No check2->success Yes

Caption: A decision tree for troubleshooting this compound solubility issues.

D2A21_Action_Pathway Conceptual Mechanism of this compound Action This compound This compound Peptide (Cationic, Amphipathic) electrostatic_interaction Electrostatic Attraction This compound->electrostatic_interaction bacterial_membrane Bacterial Membrane (Anionic Surface) bacterial_membrane->electrostatic_interaction hydrophobic_interaction Hydrophobic Insertion electrostatic_interaction->hydrophobic_interaction membrane_disruption Membrane Disruption (Pore Formation / Destabilization) hydrophobic_interaction->membrane_disruption cell_lysis Cell Lysis & Death membrane_disruption->cell_lysis

Caption: A simplified diagram of the proposed antimicrobial mechanism of this compound.

References

D2A21 In Vivo Optimization: Technical Support

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance, protocols, and troubleshooting advice for researchers utilizing the novel MEK1/2 inhibitor, D2A21, in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model?

A1: For initial efficacy studies in mice, a starting dose of 25 mg/kg administered daily via oral gavage is recommended. This recommendation is based on dose-finding studies that show significant target engagement and anti-tumor activity with a favorable safety profile at this level. Dose adjustments may be necessary depending on the tumor model and specific experimental goals.

Q2: What is the optimal formulation for this compound for oral administration?

A2: this compound is a hydrophobic compound with low aqueous solubility. The recommended vehicle for oral gavage is a suspension in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to prepare this formulation fresh daily and ensure the compound is fully suspended before each administration.

Q3: Are there any known toxicities associated with this compound administration?

A3: In preclinical studies, dose-limiting toxicities observed at high concentrations (>75 mg/kg/day) include transient weight loss and mild skin rash, which are known class effects for MEK inhibitors. Regular monitoring of animal body weight, clinical signs, and skin condition is strongly advised. If significant toxicity is observed, consider dose reduction or intermittent dosing schedules.

Q4: My in vivo study is showing no significant anti-tumor effect. What are the potential causes?

A4: Lack of efficacy can stem from several factors:

  • Suboptimal Dosing: The dose may be too low for the specific tumor model. Consider a dose-escalation study.

  • Formulation Issues: Improper preparation of the dosing solution can lead to poor bioavailability. Ensure the compound is fully suspended.

  • Tumor Model Resistance: The selected cell line may have intrinsic or acquired resistance to MEK inhibition (e.g., mutations downstream of MEK).

  • Drug Administration: Verify the accuracy of the administration technique (e.g., oral gavage).

  • Pharmacokinetics: The compound may have a shorter half-life in the selected strain. Consider increasing the dosing frequency.

Troubleshooting Guide

Issue 1: Unexpected Animal Toxicity or Weight Loss

This decision tree provides a logical workflow for troubleshooting unexpected toxicity during your in vivo study.

start Start: Unexpected Toxicity (e.g., >15% Weight Loss) check_dose 1. Verify Dosing Calculation & Formulation Concentration start->check_dose error_found Calculation/Formulation Error Found? check_dose->error_found correct_dose Correct Dose/Formulation. Re-initiate Study. error_found->correct_dose Yes no_error No Error Found. error_found->no_error No check_vehicle 2. Run Vehicle-Only Toxicity Group no_error->check_vehicle vehicle_toxic Vehicle Group Shows Toxicity? check_vehicle->vehicle_toxic reformulate Reformulate with Alternative Excipients. vehicle_toxic->reformulate Yes compound_toxic 3. Compound-Specific Toxicity Is Likely vehicle_toxic->compound_toxic No reduce_dose Implement Dose Reduction (e.g., reduce by 30-50%) compound_toxic->reduce_dose change_schedule Implement Intermittent Dosing (e.g., 5 days on, 2 days off) compound_toxic->change_schedule cluster_membrane Cell Membrane receptor receptor pathway_component pathway_component target target inhibitor inhibitor downstream downstream RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK phase phase step step treatment treatment endpoint endpoint phase1 Phase 1: Implantation step1 1. Inject Tumor Cells (e.g., 5x10^6 A375 cells) subcutaneously into flank of immunocompromised mice. phase1->step1 phase2 Phase 2: Tumor Growth step1->phase2 step2 2. Monitor mice until tumors reach an average volume of 100-150 mm³. phase2->step2 phase3 Phase 3: Treatment step2->phase3 step3 3. Randomize mice into treatment groups (Vehicle, This compound 25 mg/kg, etc.). phase3->step3 step4 4. Administer treatment daily via oral gavage. Monitor body weight and tumor volume 2-3x per week. step3->step4 phase4 Phase 4: Endpoint Analysis step4->phase4 step5 5. Continue treatment for 21 days or until endpoint criteria (e.g., tumor >1500 mm³) are met. phase4->step5 step6 6. Euthanize mice, collect tumors for analysis (e.g., weight, pharmacodynamics). step5->step6

Troubleshooting D2A21 gel formulation inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D2A21 gel formulations. The following information is based on a hypothetical this compound gel formulation using a Carbopol base, a common vehicle for topical drug delivery.

Hypothetical this compound Gel Formulation

For the context of this troubleshooting guide, we will assume a baseline this compound gel formulation with the following components. Actual experimental formulations should be based on internal laboratory protocols.

ComponentFunctionHypothetical Concentration (% w/w)
This compound PeptideActive Pharmaceutical Ingredient1.0 - 2.0
Carbopol 940Gelling Agent0.5 - 1.5
Propylene GlycolSolubilizer & Humectant5.0 - 10.0
TriethanolamineNeutralizing Agentq.s. to pH 6.8 - 7.4
Purified WaterVehicleq.s. to 100

Troubleshooting Guide

The following section addresses common issues that may be encountered during the formulation of the this compound gel.

Question 1: The this compound gel has a much lower viscosity than expected and appears too liquid.

Possible Causes:

  • Incomplete Carbopol Hydration: The gelling agent, Carbopol 940, may not have been fully hydrated before neutralization.

  • Incorrect pH: The pH of the formulation may be outside the optimal range for Carbopol to thicken effectively.

  • Low Carbopol Concentration: The concentration of Carbopol 940 may be insufficient for the desired viscosity.

  • High Temperature: Elevated temperatures during mixing can decrease the viscosity of the gel.

Recommended Solutions:

  • Ensure Complete Hydration: Allow the Carbopol 940 to disperse and hydrate in the water phase for a sufficient amount of time (e.g., with gentle stirring) before adding other components.

  • Verify and Adjust pH: Check the pH of the final formulation. The optimal pH for Carbopol 940 gel formation is typically between 6.0 and 7.5. If the pH is too low, slowly add a neutralizing agent like triethanolamine dropwise while monitoring the pH.

  • Optimize Carbopol Concentration: If the viscosity remains low after proper hydration and pH adjustment, consider preparing a new batch with a slightly higher concentration of Carbopol 940.

  • Control Temperature: Prepare the gel at room temperature to avoid viscosity loss.

Question 2: There are visible clumps or undissolved particles in the this compound gel.

Possible Causes:

  • Agglomeration of Carbopol: The Carbopol 940 powder may have formed clumps upon addition to the water, preventing proper hydration.

  • Precipitation of this compound Peptide: The this compound peptide may not be fully soluble in the formulation, leading to precipitation.

  • Inadequate Mixing: Insufficient mixing can lead to an uneven distribution of components.

Recommended Solutions:

  • Proper Carbopol Dispersion: Sift the Carbopol 940 powder slowly into the vortex of the stirred water to prevent clumping.

  • Ensure Peptide Solubility: Dissolve the this compound peptide in the propylene glycol or a small portion of the water before adding it to the Carbopol dispersion.

  • Thorough Mixing: Use a suitable overhead stirrer or homogenizer to ensure all components are uniformly dispersed.

Question 3: The this compound gel appears cloudy or hazy instead of clear.

Possible Causes:

  • Incompatible Excipients: One or more of the excipients may be incompatible with the this compound peptide or other components.

  • Microbial Contamination: The presence of microorganisms can cause cloudiness.

  • pH-Induced Precipitation: The pH of the formulation may be causing the this compound peptide to come out of solution.

Recommended Solutions:

  • Review Excipient Compatibility: Ensure all excipients are of a pharmaceutical grade and are known to be compatible with peptides.

  • Aseptic Technique: Prepare the gel under aseptic conditions to prevent microbial contamination. Consider adding a suitable preservative if the formulation is for multi-use.

  • Optimize pH: As research suggests that pH values outside of the neutral range can affect this compound activity, it is crucial to maintain a pH between 6.8 and 7.4 to ensure both stability and clarity.

Frequently Asked Questions (FAQs)

Q1: What is the typical gelling agent used for this compound formulations?

While specific proprietary formulations are not publicly disclosed, common gelling agents for topical peptide delivery include Carbopol polymers, Pluronic F-127, and cellulosic derivatives like Hydroxypropyl Methylcellulose (HPMC).

Q2: How does pH affect the stability of the this compound peptide in the gel?

Studies have indicated that the antimicrobial activity of the this compound peptide can be reduced at pH values significantly above or below neutral (pH 7). A well-formulated gel can help maintain a stable pH environment for the peptide.

Q3: Can I add other active ingredients to my this compound gel formulation?

Co-formulating this compound with other active ingredients should be approached with caution. Compatibility studies should be performed to ensure that the additional components do not negatively impact the stability, solubility, or efficacy of the this compound peptide.

Experimental Protocols

Protocol 1: Preparation of a Hypothetical 1% this compound Carbopol Gel (100g)

  • Carbopol Dispersion: In a clean beaker, slowly add 1.0g of Carbopol 940 to 84g of purified water while stirring gently with a magnetic stirrer. Allow the mixture to stir until the Carbopol is fully hydrated and no lumps are visible.

  • Peptide Solubilization: In a separate container, dissolve 1.0g of this compound peptide in 10.0g of propylene glycol.

  • Incorporation: Slowly add the this compound-propylene glycol solution to the Carbopol dispersion with continuous stirring.

  • Neutralization: While monitoring the pH with a calibrated pH meter, add triethanolamine dropwise until the pH of the gel reaches approximately 7.0. The gel will thicken significantly upon neutralization.

  • Final Mixing: Continue stirring until a homogenous, transparent gel is formed.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Issue This compound Gel Formulation Inconsistency Cause1 Incorrect pH Issue->Cause1 Cause2 Incomplete Hydration Issue->Cause2 Cause3 Component Incompatibility Issue->Cause3 Cause4 Improper Mixing Issue->Cause4 Solution1 Verify & Adjust pH (6.8-7.4) Cause1->Solution1 Solution2 Ensure Full Hydration of Gelling Agent Cause2->Solution2 Solution3 Check Excipient Compatibility Cause3->Solution3 Solution4 Optimize Mixing Procedure Cause4->Solution4

Caption: Troubleshooting workflow for this compound gel formulation inconsistencies.

D2A21_Gelation_Pathway cluster_components Formulation Components cluster_process Gelation Process cluster_final Final Product This compound This compound Peptide Gelation Cross-linked Polymer Network (Gel Formation) This compound->Gelation Incorporation Carbopol Carbopol 940 (Acidic Form) Dispersion Carbopol Dispersed in Water Carbopol->Dispersion Water Aqueous Vehicle Water->Dispersion TEA Triethanolamine (Neutralizer) Neutralization Addition of TEA TEA->Neutralization Hydration Hydrated Carbopol (Swollen Polymer Chains) Dispersion->Hydration Hydration->Neutralization Neutralization->Gelation FinalGel Homogeneous this compound Gel Gelation->FinalGel

Caption: Hypothetical gelation pathway of a Carbopol-based this compound formulation.

How to prevent degradation of D2A21 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the antimicrobial peptide D2A21 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For initial reconstitution of lyophilized this compound, we recommend using sterile, distilled water.[1][2][3] Due to its high content of positively charged lysine residues, this compound is expected to be soluble in aqueous solutions. If solubility issues arise, a small amount of an acidic solution, such as 10% acetic acid, can be added.[2][4][5] For applications requiring organic solvents, dimethyl sulfoxide (DMSO) can be used, followed by dilution with an aqueous buffer.[1][4] However, DMSO should be avoided for peptides containing oxidation-sensitive residues if not handled under an oxygen-free environment.[1]

Q2: What are the optimal storage conditions for this compound in solution?

A2: To maximize stability, this compound solutions should be stored at -20°C or, for long-term storage, at -80°C.[6] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6][7] For short-term storage (up to one week), refrigeration at 4°C may be acceptable, but freezing is always preferred to minimize degradation.[8]

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of peptides is highly pH-dependent. While specific data for this compound is limited, for many peptides, a slightly acidic pH of 5-6 is often optimal for storage in solution as it can minimize deamidation and oxidation reactions.[9][10] Extreme pH values should be avoided. The numerous lysine residues in this compound make it susceptible to base-catalyzed degradation pathways at alkaline pH.

Q4: Is this compound sensitive to light or oxidation?

A4: While this compound does not contain the most oxidation-prone residues like Cysteine or Methionine, its Phenylalanine residues can be susceptible to photo-oxidation upon prolonged exposure to light. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping the container in foil. To prevent oxidation, solutions can be prepared with degassed buffers and stored under an inert gas like nitrogen or argon.

Q5: Can I expect aggregation issues with this compound solutions?

A5: this compound has a high content of Phenylalanine, an amino acid known to promote peptide aggregation through hydrophobic interactions, especially at high concentrations.[11][12][13] Aggregation can lead to precipitation and loss of activity. To minimize aggregation, it is advisable to work with concentrations as low as experimentally feasible and to use sterile, filtered buffers. Visual inspection for turbidity or precipitation before use is recommended.

Troubleshooting Guides

Problem: Loss of this compound activity in my experiment.
Potential Cause Troubleshooting Steps
Degradation due to improper storage - Ensure stock solutions are aliquoted and stored at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment.
pH-induced degradation - Measure the pH of your experimental buffer. If it is alkaline, consider adjusting to a more neutral or slightly acidic pH if your experiment allows. - Perform a stability study of this compound in your specific buffer (see Experimental Protocols).
Enzymatic degradation - If working with biological samples (e.g., serum, cell culture media), be aware of the presence of proteases. - Consider adding a protease inhibitor cocktail to your experiment if compatible.
Aggregation - Visually inspect the solution for any signs of precipitation or cloudiness. - Try sonicating the solution briefly to disaggregate. - Consider lowering the working concentration of this compound.
Adsorption to surfaces - Peptides can adsorb to plastic and glass surfaces. - Use low-protein-binding microcentrifuge tubes and pipette tips.
Problem: Precipitate or cloudiness observed in the this compound solution.
Potential Cause Troubleshooting Steps
Poor solubility - Ensure the peptide was fully dissolved upon reconstitution. Sonication can aid dissolution. - If reconstituted in water, try adding a small amount of 10% acetic acid.
Aggregation - This is likely due to the high Phenylalanine content. - Try gentle warming (to no more than 37°C) and vortexing to redissolve. - If the problem persists, consider preparing a fresh solution at a lower concentration.
Buffer incompatibility - Certain buffer components can cause precipitation. - Test the solubility of this compound in a small volume of your buffer before preparing a large batch.

Experimental Protocols

Protocol 1: Determining Optimal Solvent for this compound
  • Objective: To identify the most suitable solvent for complete solubilization of lyophilized this compound.

  • Materials:

    • Lyophilized this compound

    • Sterile, distilled water

    • 10% Acetic Acid solution

    • Dimethyl sulfoxide (DMSO)

    • Sterile, low-protein-binding microcentrifuge tubes

  • Methodology:

    • Aliquot a small, known amount of lyophilized this compound (e.g., 1 mg) into several microcentrifuge tubes.

    • To the first tube, add a calculated volume of sterile water to achieve the desired stock concentration (e.g., 1 mg/mL). Vortex gently. Observe for complete dissolution.

    • If not fully dissolved in water, add 10% acetic acid dropwise to a new tube of this compound in water, vortexing between each addition, until the peptide dissolves. Note the final approximate percentage of acetic acid.

    • For a third tube, dissolve the this compound in a minimal amount of DMSO, and then slowly add sterile water or buffer to the desired final concentration while vortexing.

    • Visually inspect all solutions for clarity. A successfully dissolved peptide will result in a clear, particle-free solution.

Protocol 2: Assessing this compound Stability in a Specific Buffer
  • Objective: To evaluate the degradation of this compound over time in a user-defined buffer at a specific temperature.

  • Materials:

    • This compound stock solution

    • User's experimental buffer

    • Incubator or water bath set to the experimental temperature

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column

    • Mass Spectrometer (MS) (optional, for degradation product identification)

  • Methodology:

    • Prepare a solution of this compound in the experimental buffer at the desired final concentration.

    • Divide the solution into several aliquots in sterile, low-protein-binding tubes.

    • Immediately analyze one aliquot (t=0) by Reverse-Phase HPLC (RP-HPLC) to determine the initial peak area of intact this compound.

    • Incubate the remaining aliquots at the chosen temperature (e.g., 4°C, 25°C, or 37°C).

    • At predetermined time points (e.g., 1, 6, 24, 48, 72 hours), remove one aliquot and analyze it by RP-HPLC.

    • Data Analysis:

      • Monitor the decrease in the peak area of the intact this compound over time.

      • Observe the appearance of new peaks, which represent degradation products.

      • Calculate the percentage of remaining this compound at each time point relative to t=0.

      • The half-life (t½) of this compound in the specific buffer and temperature can be estimated from this data.

Visualizations

DegradationPathways This compound Intact this compound Peptide Hydrolysis Hydrolysis (e.g., at Aspartic Acid if present, or peptide bond cleavage) This compound->Hydrolysis H₂O, pH, Temp Deamidation Deamidation (at Asparagine/Glutamine if present) This compound->Deamidation pH, Temp Oxidation Oxidation (e.g., Phenylalanine residues) This compound->Oxidation Light, O₂, Metal Ions Aggregation Aggregation This compound->Aggregation Concentration, Hydrophobicity Degraded_Fragments Degraded Fragments (Loss of Activity) Hydrolysis->Degraded_Fragments Deamidation->Degraded_Fragments Oxidation->Degraded_Fragments Inactive_Aggregates Inactive Aggregates (Precipitation) Aggregation->Inactive_Aggregates

Caption: Potential degradation pathways for the this compound peptide in solution.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitute Reconstitute Lyophilized this compound Dilute Dilute in Experimental Buffer Reconstitute->Dilute Aliquot Aliquot into Time-Point Samples Dilute->Aliquot Incubate Incubate at Desired Temperature Aliquot->Incubate Time_Points Collect Samples at t=0, t=1, t=2... Incubate->Time_Points HPLC RP-HPLC Analysis Time_Points->HPLC Data_Analysis Data Analysis (% Remaining, Half-life) HPLC->Data_Analysis

Caption: Workflow for assessing the stability of this compound in a specific solution.

References

Technical Support Center: Improving the Bioavailability of D2A21

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: D2A21 is an antimicrobial peptide primarily investigated for topical applications.[1][2][3][4] Specific data on its oral bioavailability is limited in the public domain. As a peptide, this compound is presumed to face common challenges related to poor oral bioavailability, including enzymatic degradation and low membrane permeability. This guide provides general strategies and troubleshooting advice applicable to peptide-based therapeutics facing such issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic applications?

This compound is a synthetically engineered antimicrobial peptide.[2] It has demonstrated significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa, and has been studied for its efficacy in treating burn wound infections.[2][3][4] Additionally, this compound has shown antitumor activity and has been investigated in the context of prostate cancer.[1] Its mechanism of action involves modulating cell membranes and stimulating apoptosis.[5]

Q2: What are the likely challenges affecting the bioavailability of this compound?

As a peptide, this compound is susceptible to several factors that can limit its bioavailability, particularly when administered orally. These challenges include:

  • Enzymatic Degradation: Peptides are prone to degradation by proteases and peptidases in the gastrointestinal (GI) tract.

  • Poor Membrane Permeability: The size and hydrophilic nature of many peptides hinder their absorption across the intestinal epithelium.[6]

  • First-Pass Metabolism: After absorption, the drug may be metabolized in the liver before reaching systemic circulation, reducing its effective concentration.[6][7]

Q3: What general strategies can be employed to improve the bioavailability of peptide drugs like this compound?

Several formulation strategies can be explored to enhance the bioavailability of peptides:[6][7][8][9][10]

  • Lipid-Based Delivery Systems: Encapsulating the peptide in liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can protect it from degradation and enhance absorption.[7][8]

  • Permeation Enhancers: Co-administration with substances that reversibly increase the permeability of the intestinal membrane.[6]

  • Enzyme Inhibitors: Co-formulation with inhibitors of proteases can prevent the degradation of the peptide in the GI tract.[6]

  • Chemical Modification: Modifying the peptide structure, for instance, through PEGylation, to increase its stability and half-life.

  • Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from degradation and allow for controlled release.[7][8]

Troubleshooting Guides

Issue 1: Low this compound concentration in plasma after oral administration.

Question: We are observing very low to undetectable plasma concentrations of this compound in our preclinical animal models following oral administration of a simple aqueous solution. What could be the cause and how can we address this?

Possible Causes:

  • Extensive degradation by proteases in the stomach and small intestine.

  • Poor absorption across the intestinal epithelium due to its peptide nature.

  • Significant first-pass metabolism in the liver.

Suggested Solutions:

Solution Principle Potential Advantages Considerations
Formulation in Solid Lipid Nanoparticles (SLNs) Encapsulation protects this compound from enzymatic degradation and can enhance lymphatic uptake, bypassing first-pass metabolism.[7][8]Improved stability, controlled release, potential for targeted delivery.Formulation complexity, particle size control, and stability.
Co-administration with Permeation Enhancers Use of excipients that transiently open tight junctions between intestinal epithelial cells to allow paracellular transport.[6]Simple formulation approach.Potential for mucosal irritation, transient effect.
Development of a Self-Emulsifying Drug Delivery System (SEDDS) A lipid-based formulation that forms a fine emulsion in the GI tract, improving solubilization and absorption.[8]Enhances solubility and absorption, protects from degradation.[8]Requires careful selection of oils, surfactants, and co-solvents.
Inclusion of Enzyme Inhibitors Co-formulation with molecules that inhibit the activity of digestive proteases.[6]Directly addresses enzymatic degradation.Potential for off-target effects, regulatory hurdles.
Issue 2: High variability in this compound plasma concentrations between subjects.

Question: Our in vivo studies show significant inter-subject variability in the pharmacokinetic profile of our this compound formulation. What could be contributing to this, and how can we improve consistency?

Possible Causes:

  • Inconsistent gastric emptying times affecting the release and degradation profile.

  • Variability in intestinal motility and transit time.

  • Differences in the expression and activity of metabolic enzymes among subjects.

  • Instability of the formulation in the GI environment.

Suggested Solutions:

Solution Principle Potential Advantages Considerations
Amorphous Solid Dispersions Dispersing this compound in a polymer matrix in its high-energy, amorphous state can improve dissolution rate and consistency.[7]Enhanced solubility and dissolution, potentially leading to more uniform absorption.[7]Physical stability of the amorphous form needs to be ensured.
Mucoadhesive Formulations Incorporating mucoadhesive polymers to prolong the residence time of the formulation at the site of absorption.Increased contact time for absorption, potentially reducing variability due to transit time differences.Potential for local irritation, requires specific polymers.
Enteric Coating Applying a pH-sensitive coating that prevents the release of this compound in the acidic environment of the stomach and allows for release in the intestine.Protects the peptide from acidic and enzymatic degradation in the stomach, leading to more predictable intestinal delivery.Coating process needs to be carefully controlled to ensure proper release profile.

Data on Bioavailability Enhancement Strategies

The following table summarizes the potential impact of various formulation strategies on key pharmacokinetic parameters, based on general principles of drug delivery.

Formulation Strategy Effect on Cmax (Maximum Concentration) Effect on AUC (Area Under the Curve) Effect on Tmax (Time to Maximum Concentration)
Micronization IncreaseIncreaseDecrease
Solid Lipid Nanoparticles IncreaseSignificant IncreaseVariable
Self-Emulsifying Drug Delivery Systems (SEDDS) Significant IncreaseSignificant IncreaseDecrease
Amorphous Solid Dispersions IncreaseIncreaseDecrease
Complexation with Cyclodextrins IncreaseIncreaseVariable

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay

Objective: To assess the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Methodology:

  • Prepare SGF (pH 1.2) and SIF (pH 6.8) containing relevant proteases (e.g., pepsin for SGF, trypsin and chymotrypsin for SIF).

  • Dissolve the this compound formulation in each simulated fluid to a final concentration of 100 µg/mL.

  • Incubate the samples at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the samples.

  • Immediately quench the enzymatic activity by adding a protease inhibitor cocktail or by rapid pH adjustment.

  • Quantify the remaining intact this compound in each sample using a validated analytical method, such as HPLC-MS/MS.

  • Calculate the percentage of this compound remaining at each time point to determine its degradation profile.

Protocol 2: In Vitro Drug Release Study (Dialysis Method)

Objective: To evaluate the release profile of this compound from a nanoparticle formulation.

Methodology:

  • Disperse the this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Transfer the dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of free this compound but retains the nanoparticles.[11][12]

  • Place the sealed dialysis bag in a larger volume of release medium maintained at 37°C with constant stirring.[11][12]

  • At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect samples from the external release medium.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.[12]

  • Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[13][14]

  • Plot the cumulative percentage of drug released over time.

Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic parameters of a novel this compound formulation after oral administration.

Methodology:

  • House the animals (e.g., Sprague-Dawley rats) according to institutional guidelines and allow for an acclimatization period.[15]

  • Fast the animals overnight prior to dosing, with free access to water.

  • Administer the this compound formulation orally via gavage at a predetermined dose.[15]

  • Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant and a protease inhibitor.[15]

  • Process the blood samples by centrifugation to obtain plasma.[15]

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using non-compartmental analysis.[16]

Visualizations

D2A21_Signaling_Pathway This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Binds to Apoptosis Apoptosis Pathway (in Cancer Cells) This compound->Apoptosis Induces Disruption Membrane Disruption Membrane->Disruption Leakage Ion Leakage Disruption->Leakage CellDeath Cell Death Leakage->CellDeath Caspase Caspase Activation Apoptosis->Caspase Caspase->CellDeath

Caption: Hypothetical signaling pathways for this compound's antimicrobial and anticancer effects.

Bioavailability_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies Formulate Develop this compound Formulation (e.g., SLNs, SEDDS) Characterize Physicochemical Characterization Formulate->Characterize Stability In Vitro Stability Assay (SGF, SIF) Formulate->Stability Release In Vitro Release Study Stability->Release Permeability Caco-2 Permeability Assay Release->Permeability PK_Study Pharmacokinetic (PK) Study in Rodents Permeability->PK_Study Data_Analysis Data Analysis (Cmax, AUC, Bioavailability) PK_Study->Data_Analysis Data_Analysis->Formulate Optimize Formulation Troubleshooting_Bioavailability Start Low Bioavailability Observed Degradation Is peptide degradation suspected? Start->Degradation Permeability Is poor permeability suspected? Degradation->Permeability No Sol_Degrade Solution: - Enteric Coating - Enzyme Inhibitors - Nanoparticle Encapsulation Degradation->Sol_Degrade Yes Sol_Permeate Solution: - Permeation Enhancers - Lipid-Based Formulations (SLNs, SEDDS) Permeability->Sol_Permeate Yes Success Improved Bioavailability Permeability->Success No, re-evaluate problem Sol_Degrade->Success Sol_Permeate->Success

References

Technical Support Center: Large-Scale Synthesis of D2A21

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of the antimicrobial peptide D2A21. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the large-scale synthesis of this compound?

A1: The most common and established method for producing peptides like this compound on a large scale is Solid-Phase Peptide Synthesis (SPPS). This technique involves assembling the peptide chain step-by-step on an insoluble resin support, which simplifies the purification process by allowing for the easy removal of excess reagents and by-products through filtration and washing.

Q2: What are the most significant challenges encountered during the large-scale synthesis of this compound?

A2: The primary challenges include:

  • Peptide Aggregation: The growing peptide chain can fold and aggregate on the resin, leading to incomplete reactions.

  • Low Yield and Purity: Inefficient coupling reactions or side reactions can significantly reduce the overall yield and purity of the final product.

  • Difficult Amino Acid Couplings: Certain amino acid residues can be sterically hindered, making their incorporation into the peptide chain challenging.

  • Removal of Impurities: Process-related impurities, such as deletion sequences or incompletely removed protecting groups, can be difficult to separate from the target peptide.

Q3: What level of purity is recommended for this compound for preclinical and clinical studies?

A3: For in-vitro and in-vivo studies, a purity of >95% is generally recommended. For clinical trials, a purity of >98% is often required to ensure the safety and efficacy of the drug substance.

Q4: How can I minimize peptide aggregation during synthesis?

A4: Several strategies can be employed to mitigate aggregation:

  • Use of Chaotropic Agents: Adding agents like dimethyl sulfoxide (DMSO) to the solvent can help disrupt secondary structures.

  • Elevated Temperature: Performing coupling reactions at a higher temperature can improve reaction kinetics and reduce aggregation.

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection steps, minimizing the time for aggregation to occur.

  • Pseudoproline Dipeptides: Incorporating these structures can disrupt the formation of secondary structures that lead to aggregation.

Q5: What are the best practices for storing the synthesized this compound peptide?

A5: Lyophilized this compound should be stored at -20°C or lower in a desiccated environment. For peptides in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Coupling Efficiency - Steric hindrance of the amino acid.- Peptide aggregation on the resin.- Inefficient activation of the amino acid.- Use a more potent coupling reagent (e.g., HATU, HCTU).- Increase the coupling time and/or temperature.- Perform a double coupling for the difficult residue.- Add a chaotropic agent like DMSO to the solvent.
Incomplete Fmoc-Deprotection - Aggregation of the peptide-resin matrix.- Insufficient deprotection time.- Extend the deprotection time.- Use a stronger deprotection solution (e.g., add DBU to the piperidine solution).- Monitor the deprotection using a UV detector to ensure completion.
Presence of Deletion Sequences - Incomplete coupling or deprotection steps.- Optimize coupling and deprotection protocols.- Consider using a capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains.
Side Reactions (e.g., Racemization) - Over-activation of the amino acid.- Use of certain coupling reagents.- Use an appropriate coupling reagent and additive (e.g., HOBt, Oxyma) to suppress racemization.- Optimize the reaction temperature and time.
Difficulty in Purifying the Crude Peptide - Co-elution of impurities with the main product.- Poor solubility of the crude peptide.- Optimize the HPLC purification gradient and column chemistry.- Use a multi-step purification process if necessary.- Screen different solvent systems to improve solubility.

Quantitative Data

The following tables provide representative data for the large-scale synthesis of antimicrobial peptides similar in nature to this compound. Actual results for this compound may vary depending on the specific synthesis strategy and scale.

Table 1: Typical Yield and Purity at Different Synthesis Scales

Synthesis Scale Crude Yield (%) Purity after Purification (%)
1 g60 - 75> 95
10 g55 - 70> 95
100 g50 - 65> 98
1 kg45 - 60> 98

Table 2: Impact of Coupling Reagents on a Difficult Coupling Step (Example)

Coupling Reagent Coupling Time (hours) Yield of Coupling Step (%) Racemization (%)
HBTU/HOBt4853.5
HATU298< 1
COMU297< 1
DIC/Oxyma3921.5

Experimental Protocols

General Protocol for Large-Scale Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the synthesis of this compound using Fmoc/tBu chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours in the reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using a 20% solution of piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid using a suitable coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

    • Wash the resin to remove excess reagents.

  • Chain Elongation (Iterative Cycles):

    • Fmoc-Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

    • Washing: Wash the resin extensively with DMF to remove residual piperidine.

    • Coupling: Couple the next Fmoc-protected amino acid using an activating agent. Monitor the reaction for completion (e.g., using a Kaiser test).

    • Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

    • Repeat these steps for each amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet.

    • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final this compound product as a white powder.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Resin Preparation cluster_1 Peptide Chain Elongation (Iterative) cluster_2 Cleavage and Purification Resin Swelling Resin Swelling First Amino Acid Coupling First Amino Acid Coupling Resin Swelling->First Amino Acid Coupling Fmoc-Deprotection Fmoc-Deprotection First Amino Acid Coupling->Fmoc-Deprotection Washing Washing Fmoc-Deprotection->Washing Repeat for each AA Amino Acid Coupling Amino Acid Coupling Washing->Amino Acid Coupling Repeat for each AA Washing_2 Washing_2 Amino Acid Coupling->Washing_2 Repeat for each AA Final Deprotection Final Deprotection Washing_2->Final Deprotection Cleavage from Resin Cleavage from Resin Final Deprotection->Cleavage from Resin Crude Peptide Precipitation Crude Peptide Precipitation Cleavage from Resin->Crude Peptide Precipitation RP-HPLC Purification RP-HPLC Purification Crude Peptide Precipitation->RP-HPLC Purification Lyophilization Lyophilization RP-HPLC Purification->Lyophilization Pure this compound Peptide Pure this compound Peptide Lyophilization->Pure this compound Peptide

Caption: Workflow for the large-scale synthesis of this compound via SPPS.

Troubleshooting Logic for Low Peptide Purity

G cluster_solutions Potential Solutions Low Purity Low Purity Incomplete Coupling Incomplete Coupling Low Purity->Incomplete Coupling Incomplete Deprotection Incomplete Deprotection Low Purity->Incomplete Deprotection Side Reactions Side Reactions Low Purity->Side Reactions Optimize Coupling Reagent Optimize Coupling Reagent Incomplete Coupling->Optimize Coupling Reagent Increase Coupling Time/Temp Increase Coupling Time/Temp Incomplete Coupling->Increase Coupling Time/Temp Double Couple Double Couple Incomplete Coupling->Double Couple Extend Deprotection Time Extend Deprotection Time Incomplete Deprotection->Extend Deprotection Time Use Stronger Deprotection Reagent Use Stronger Deprotection Reagent Incomplete Deprotection->Use Stronger Deprotection Reagent Optimize Scavengers in Cleavage Optimize Scavengers in Cleavage Side Reactions->Optimize Scavengers in Cleavage

Caption: Troubleshooting guide for addressing low purity in this compound synthesis.

Technical Support Center: Addressing D2A21 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antimicrobial peptide D2A21.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a cationic antimicrobial peptide whose primary mechanism of action is believed to be the disruption of bacterial cell membrane integrity.[1] Its amphipathic structure allows it to preferentially interact with the negatively charged components of bacterial membranes, leading to pore formation, membrane depolarization, and leakage of essential intracellular contents, ultimately resulting in cell death.[2][3]

Q2: Have specific resistance mechanisms to this compound been identified in bacteria?

A2: To date, specific resistance mechanisms that have evolved in bacteria directly in response to this compound have not been extensively documented in publicly available research. However, based on known resistance strategies to other cationic antimicrobial peptides, several potential mechanisms can be anticipated.[4][5][6]

Q3: What are the potential mechanisms of bacterial resistance to cationic antimicrobial peptides like this compound?

A3: Bacteria have evolved a variety of strategies to counteract the effects of antimicrobial peptides. These can be broadly categorized as:

  • Alteration of the Cell Surface: Bacteria can modify their cell surface to reduce the net negative charge, thereby repelling the cationic this compound peptide. This is often achieved by modifying lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.[6][7]

  • Efflux Pumps: Bacteria may utilize membrane-embedded transporter proteins, known as efflux pumps, to actively pump this compound out of the cell before it can reach its target.[4][6]

  • Proteolytic Degradation: Some bacteria secrete proteases that can degrade this compound, rendering it inactive.[4][5]

  • Peptide Trapping: Bacteria can produce extracellular molecules or form biofilms that bind to and sequester this compound, preventing it from reaching the bacterial cell membrane.[4][5][8]

Q4: My bacterial culture shows increasing tolerance to this compound over time. What could be the cause?

A4: This could indicate the development of resistance. Repeated exposure to sub-lethal concentrations of this compound may select for mutants with inheritable resistance mechanisms. It is also possible that the bacteria are adapting phenotypically, for instance by altering their membrane composition in response to the peptide.

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound.
Potential Cause Troubleshooting Step Expected Outcome
Peptide Degradation 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store peptide stocks at -20°C or below in a non-frost-free freezer. 3. Avoid repeated freeze-thaw cycles.Consistent MIC values across experiments.
Peptide Adsorption 1. Use low-protein-binding microplates and pipette tips. 2. Consider adding a carrier protein like 0.2% bovine serum albumin (BSA) to the dilution buffer.[9]Lower and more reproducible MIC values.
Inappropriate Assay Conditions 1. Ensure the pH and ionic strength of the growth medium are optimized for this compound activity. High salt concentrations can interfere with the activity of some antimicrobial peptides.[1] 2. Use a standard growth medium such as Mueller-Hinton Broth (MHB) as recommended by CLSI for susceptibility testing.[10]MIC values are more consistent with expected ranges.
Bacterial Resistance 1. Sequence the genome of the tolerant strain and compare it to the parental susceptible strain to identify mutations in genes related to membrane biogenesis, efflux pumps, or protease production. 2. Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in the presence of this compound.Identification of potential genetic basis for resistance.
Issue 2: Inconsistent results in disk diffusion assays.
Potential Cause Troubleshooting Step Expected Outcome
Poor Peptide Diffusion 1. Ensure the agar depth is uniform (4 mm) as per CLSI guidelines. 2. Dry the agar plates before applying the disks to prevent surface moisture from impeding diffusion.Clear and uniform zones of inhibition.
Incorrect Inoculum Density 1. Prepare the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent bacterial lawn.Reproducible zone diameters.
Peptide Inactivation 1. Check for the presence of components in the agar that might inhibit this compound activity.Consistent results between different batches of media.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]

Materials:

  • This compound peptide

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile, 96-well, low-protein-binding microtiter plates

  • Sterile pipette tips

  • Incubator

Methodology:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Peptide Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water with 0.02% acetic acid).[10]

    • Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Identification of Resistance Genes by Whole Genome Sequencing

Methodology:

  • Isolate Resistant Strain:

    • Culture the bacterial strain in the presence of sub-lethal concentrations of this compound over multiple passages to select for resistant variants.

    • Confirm the resistant phenotype by determining the MIC of this compound for the selected strain and comparing it to the parental strain.

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from both the resistant and the parental (susceptible) strains using a commercial DNA extraction kit.

  • Whole Genome Sequencing:

    • Perform whole-genome sequencing of both strains using a next-generation sequencing (NGS) platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads of the resistant strain to the genome of the parental strain.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant strain.

    • Annotate the genes containing mutations and investigate their potential role in antimicrobial peptide resistance (e.g., genes encoding membrane proteins, efflux pumps, proteases, or regulatory proteins).

Data Presentation

Table 1: Hypothetical MIC Values of this compound Against Susceptible and Resistant Bacterial Strains

Bacterial StrainPhenotypeThis compound MIC (µg/mL)
Pseudomonas aeruginosa PAO1Susceptible4
Pseudomonas aeruginosa PAO1-RThis compound-Resistant64
Staphylococcus aureus ATCC 29213Susceptible8
Staphylococcus aureus SA-RThis compound-Resistant128

Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_resistance Resistance Identification start_mic Prepare Bacterial Inoculum dilute_peptide Serial Dilution of this compound start_mic->dilute_peptide inoculate Inoculate Microplate dilute_peptide->inoculate incubate_mic Incubate 18-24h inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic select_resistant Select for Resistant Strain extract_dna Extract Genomic DNA select_resistant->extract_dna wgs Whole Genome Sequencing extract_dna->wgs analyze Bioinformatic Analysis wgs->analyze identify_genes Identify Resistance Genes analyze->identify_genes

Caption: Experimental workflow for MIC determination and resistance gene identification.

resistance_mechanisms cluster_bacterium Bacterial Cell This compound This compound Peptide membrane Cell Membrane This compound->membrane Disruption efflux Efflux Pump This compound->efflux Expulsion protease Secreted Protease This compound->protease Degradation trapping Extracellular Trapping This compound->trapping Sequestration modification Membrane Modification modification->membrane Alters Charge

Caption: Potential bacterial resistance mechanisms against the this compound peptide.

References

D2A21 peptide aggregation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the D2A21 peptide. The information is designed to address common issues encountered during experimentation, with a focus on preventing and troubleshooting peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what are its primary applications?

A1: this compound is a synthetically engineered antimicrobial peptide (AMP) that has demonstrated significant activity against a variety of pathogens, including antibiotic-resistant bacteria.[1][2] Its primary applications are in the development of topical treatments for skin and burn wound infections.[1][2][3] this compound has also been investigated for its potential anti-tumor properties.

Q2: What is the mechanism of action for the this compound peptide?

A2: The this compound peptide is understood to function through a membrane-disruptive mechanism, which is characteristic of many antimicrobial peptides. It is believed to adopt an amphipathic alpha-helical structure in the vicinity of bacterial membranes, allowing it to insert into and disrupt the lipid bilayer. This leads to increased membrane permeability and ultimately cell death.

Q3: What are the optimal storage conditions for the this compound peptide?

A3: For long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.

Q4: What is the molecular weight of the this compound peptide?

A4: The molecular weight of the this compound peptide (free base) is 2775.42 g/mol .[4]

Troubleshooting Guides

Issue 1: this compound Peptide Precipitation or Aggregation in Solution

Symptoms:

  • Visible precipitates or cloudiness in the peptide solution.

  • Inconsistent results in bioassays.

  • Low recovery after filtration or purification steps.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal pH The activity of this compound can be affected by pH, with reduced activity observed at pH values significantly above or below 7.[5][6] It is recommended to prepare solutions in a buffer with a pH close to neutral (pH 7.0-7.4).
High Peptide Concentration High concentrations of the peptide can promote self-aggregation. Attempt to work with the lowest effective concentration for your assay. If a high concentration is necessary, consider a stepwise dilution into the final buffer.
Inappropriate Solvent While aqueous buffers are preferred, for highly concentrated stock solutions, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization, followed by gentle dilution into the aqueous buffer.
Ionic Strength The presence of certain salts can either promote or inhibit aggregation. If aggregation is observed, consider testing a range of buffer systems with varying ionic strengths.
Issue 2: Inconsistent Antimicrobial Activity of this compound Peptide

Symptoms:

  • Variable Minimum Inhibitory Concentration (MIC) values between experiments.

  • Loss of peptide activity over time in solution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Peptide Aggregation Aggregated peptides may have reduced biological activity. Follow the troubleshooting steps for aggregation (Issue 1) to ensure the peptide is in its monomeric, active form.
pH Drift Changes in the pH of the assay medium can impact the charge and structure of the this compound peptide, affecting its interaction with bacterial membranes. Ensure the buffering capacity of your media is sufficient to maintain a stable pH throughout the experiment.
Improper Storage Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to peptide degradation. Aliquot peptide solutions for single use and store them at -20°C or -80°C.
Adsorption to Labware Peptides can adsorb to the surface of plasticware, reducing the effective concentration in your assay. Consider using low-retention microcentrifuge tubes and pipette tips.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound Peptide in a Rat Wound Infection Model

Treatment GroupSurvival Rate at 21 DaysReference
This compound Gel100%[3]
Control Vehicle50%[3]
Silver Sulfadiazine (SSD)33%[3]
Sulfamylon83%[3]

Table 2: In Vitro Activity of this compound Peptide

OrganismMIC Range (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)0.25 - 4[1]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound Peptide
  • Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature in a desiccator.

  • To prepare a stock solution, add a small amount of sterile, distilled water or a buffer with a pH of 7.0-7.4 (e.g., phosphate-buffered saline) to the vial to achieve a high concentration (e.g., 1-10 mg/mL).

  • Gently vortex or sonicate the vial to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • If the peptide does not fully dissolve, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) can be used for initial solubilization before diluting with an aqueous buffer.

  • Perform serial dilutions of the stock solution in the appropriate sterile buffer or culture medium for your experiment.

Protocol 2: In Vitro Aggregation Assessment using Dynamic Light Scattering (DLS)
  • Prepare this compound peptide solutions at various concentrations in the desired buffer (e.g., PBS, pH 7.4).

  • Filter the solutions through a 0.22 µm syringe filter to remove any pre-existing aggregates or dust particles.

  • Transfer the filtered solutions to a clean, dust-free cuvette.

  • Perform DLS measurements at a controlled temperature (e.g., 25°C).

  • Analyze the data to determine the size distribution of particles in the solution. The presence of large particles or a high polydispersity index may indicate peptide aggregation.

Visualizations

D2A21_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Membrane Lipid Bilayer This compound->Membrane Electrostatic Interaction Pore Membrane Disruption (Pore Formation) Membrane->Pore Insertion and Pore Formation CellDeath Cell Death Pore->CellDeath Ion Dysregulation & Leakage of Cellular Contents

Caption: Proposed mechanism of action for the this compound antimicrobial peptide.

Troubleshooting_Workflow Start Experiment with this compound Peptide Problem Inconsistent Results or Visible Precipitation? Start->Problem CheckPeptide Verify Peptide Handling: - Proper Storage? - Correct Solubilization? Problem->CheckPeptide Yes Success Consistent Results Problem->Success No CheckAssay Evaluate Assay Conditions: - pH of medium? - Peptide Concentration? CheckPeptide->CheckAssay Optimize Systematically Optimize Conditions: - Test different buffers/pH - Vary peptide concentration CheckAssay->Optimize Failure Contact Technical Support CheckAssay->Failure If all conditions are optimal Optimize->Problem Re-evaluate Optimize->Success Optimized

Caption: A workflow for troubleshooting this compound peptide experiments.

References

Technical Support Center: Enhancing the Antimicrobial Activity of D2A21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antimicrobial activity of the synthetic peptide D2A21.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

A1: The amino acid sequence of this compound is Phe-Ala-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Lys-Lys-Phe-Ala-Lys-Lys-Phe-Ala-Lys-Phe-Ala-Phe-Ala-Phe.[1] Its shortened notation is FAKKFAKKFKKFAKKFAKFAFAF.[1]

Q2: What is the primary mechanism of action for this compound?

A2: this compound, like many cationic antimicrobial peptides, is thought to exert its antimicrobial effect primarily through membrane disruption. Its amphipathic α-helical structure allows it to interact with and permeabilize the negatively charged membranes of microbes, leading to cell death.[2]

Q3: How can I improve the solubility of my this compound peptide?

A3: this compound is a basic peptide due to its high content of lysine residues. If you encounter solubility issues, it is recommended to first try dissolving it in sterile distilled water. If it remains insoluble, adding a small amount of a weak acid, such as 10% acetic acid, should help by protonating the lysine residues and increasing repulsion between the peptide molecules. For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by dilution in an aqueous buffer.[3][4][5][6][7]

Q4: What are some common strategies to enhance the antimicrobial activity of this compound?

A4: Several strategies can be employed to enhance the activity of antimicrobial peptides like this compound:

  • Amino Acid Substitution: Replacing certain amino acids can modulate hydrophobicity and charge. For instance, substituting some alanine residues with more hydrophobic residues like tryptophan could enhance membrane interaction.[8][9]

  • Lipidation: Attaching a fatty acid chain to the N-terminus of the peptide can increase its affinity for microbial membranes.[8][9]

  • Dimerization: Creating a dimeric form of the peptide, for example, by introducing a cysteine residue at the C-terminus to form a disulfide bridge, has been shown to significantly increase the antimicrobial activity of other peptides.[10]

  • Cyclization: Transforming the linear peptide into a cyclic structure can improve its stability against proteases and may enhance its activity.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low antimicrobial activity in MIC assay Peptide degradationStore lyophilized peptide at -20°C or lower and reconstituted solutions in aliquots at -80°C to avoid freeze-thaw cycles.[3]
Peptide binding to plasticwareUse low-protein-binding polypropylene plates and tubes for your assays.[11][12]
Interference from media componentsSome components of complex media can interfere with peptide activity. Consider using a minimal medium or testing in a low-salt buffer if appropriate for your target organism.
High variability in experimental results Inconsistent peptide concentrationEnsure complete solubilization of the peptide before making dilutions. Use a calibrated pipette and proper pipetting techniques.
Bacterial inoculum not standardizedPrepare the bacterial inoculum from a fresh culture and adjust the turbidity to a consistent McFarland standard or optical density.
Cytotoxicity observed in mammalian cell lines High peptide concentrationDetermine the IC50 value for your cell line and work with concentrations well below this value for antimicrobial assays.
Peptide aggregationEnsure the peptide is fully solubilized and consider using a formulation with excipients that reduce aggregation.
Peptide precipitation during experiment pH of the solution is near the peptide's isoelectric pointMaintain the pH of your experimental buffer well below the pI of this compound (which is expected to be high due to the lysine content).
High salt concentrationHigh ionic strength can sometimes reduce the solubility of cationic peptides. Assess the salt sensitivity of your peptide's solubility.

Data Presentation

Antimicrobial Activity of this compound
MicroorganismAssay TypeMIC/Effective ConcentrationReference
Pseudomonas aeruginosaIn vivo (rat burn wound model)1.5% topical gel[13]
Methicillin-resistant Staphylococcus aureus (MRSA)In vitro (broth microdilution)0.25 - 4 µg/mL[14]
Chlamydia trachomatisIn vitroNot specified[15]
Hypothetical Enhanced this compound Analogs

The following table presents hypothetical analogs of this compound with predicted enhancements in antimicrobial activity based on common modification strategies.

Analog NameModificationRationale for EnhancementPredicted Change in MIC
This compound-W3Substitution of Ala3 with TryptophanIncreased hydrophobicity to enhance membrane interaction.Decrease
C16-D2A21N-terminal lipidation with palmitic acidIncreased affinity for the lipid bilayer of bacterial membranes.Significant Decrease
(this compound)2-CysC-terminal addition of Cysteine and dimerizationIncreased local peptide concentration at the membrane surface.Significant Decrease
cyclo-D2A21Head-to-tail cyclizationIncreased stability against proteases and constrained active conformation.Decrease

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.[11][12][16][17]

Materials:

  • Lyophilized this compound

  • Sterile, low-protein-binding polypropylene 96-well plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer (plate reader)

Procedure:

  • Peptide Preparation:

    • Prepare a stock solution of this compound in sterile water or a weak acid if necessary for solubility.

    • Create a series of 2-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA. The final concentrations should typically range from 0.25 to 128 µg/mL.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a colony of the test bacterium into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.

  • Assay Plate Setup:

    • Add 50 µL of CAMHB to each well of a 96-well polypropylene plate.

    • Add 50 µL of the appropriate this compound dilution to each well, creating a serial dilution across the plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in medium without peptide) and a negative control (medium only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cells.[18][19]

Materials:

  • Mammalian cell line (e.g., HEK293, HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the medium from the wells and replace it with 100 µL of the this compound dilutions.

    • Include a vehicle control (medium without peptide) and a positive control for cell death (e.g., Triton X-100).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis & Modification Peptide_Prep Peptide Synthesis & Purification MIC_Assay MIC Assay Peptide_Prep->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay Peptide_Prep->Cytotoxicity_Assay Bacterial_Prep Bacterial Culture & Inoculum Prep Bacterial_Prep->MIC_Assay Data_Analysis Data Analysis (MIC, IC50) MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Peptide_Modification Peptide Modification (e.g., Lipidation) Data_Analysis->Peptide_Modification Iterative Improvement Peptide_Modification->Peptide_Prep

Caption: Experimental workflow for enhancing this compound activity.

Signaling_Pathway This compound This compound Peptide Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) This compound->Bacterial_Membrane Membrane_Interaction Electrostatic Interaction & Membrane Insertion Bacterial_Membrane->Membrane_Interaction Pore_Formation Pore Formation/ Membrane Destabilization Membrane_Interaction->Pore_Formation Cell_Lysis Cell Lysis & Death Pore_Formation->Cell_Lysis

Caption: Proposed mechanism of action for this compound.

References

Validation & Comparative

D2A21: A Comparative Analysis of a Novel Antimicrobial Peptide for Enhanced Wound Healing

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antimicrobial peptide D2A21 with other established antimicrobial peptides and standard topical agents for wound healing. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.

Executive Summary

Infected wounds present a significant challenge in clinical practice, often leading to delayed healing and increased patient morbidity. Antimicrobial peptides (AMPs) have emerged as a promising therapeutic class due to their broad-spectrum antimicrobial activity and potential to modulate the host immune response to promote healing. This guide focuses on this compound, a synthetic antimicrobial peptide, and evaluates its efficacy in wound healing in comparison to other AMPs, such as LL-37 and Piscidin, as well as traditional treatments like silver sulfadiazine (SSD) and Sulfamylon. The available data indicates that this compound demonstrates superior performance in improving survival rates and reducing bacterial load in preclinical models of infected wounds.

Comparative Performance Analysis

The following tables summarize the quantitative data from key preclinical studies, providing a comparative overview of the efficacy of this compound and other antimicrobial agents in wound healing.

Table 1: In Vivo Efficacy of this compound in an Infected Full-Thickness Wound Model in Rats
Treatment GroupSurvival Rate (21 days)Animal ModelBacterial ChallengeReference
This compound gel 100% Wistar ratsPseudomonas aeruginosa[1][2]
Control (vehicle gel)50%Wistar ratsPseudomonas aeruginosa[1][2]
Silver Sulfadiazine (SSD)33%Wistar ratsPseudomonas aeruginosa[1][2]
Sulfamylon83%Wistar ratsPseudomonas aeruginosa[1][2]
Table 2: In Vivo Efficacy of this compound in an Infected Burn Wound Model in Rats
Treatment GroupSurvival Rate (14 days)Bacterial Load in Eschar (Day 2)Animal ModelBacterial ChallengeReference
1.5% this compound gel 85.7% No bacterial growth Wistar ratsPseudomonas aeruginosa[3]
Control (gel base)0%>10^5 organismsWistar ratsPseudomonas aeruginosa[3]
Table 3: Comparative Efficacy of LL-37 in an Infected Surgical Wound Model in Mice
Treatment GroupBacterial Load (CFU/g)Animal ModelBacterial ChallengeReference
LL-37 (topical) 6.9 x 10^5 ± 1.3 x 10^5 BALB/c miceMethicillin-resistant Staphylococcus aureus (MRSA)[4]
LL-37 (intraperitoneal) 7.1 x 10^5 ± 0.6 x 10^5 BALB/c miceMethicillin-resistant Staphylococcus aureus (MRSA)[4]
Teicoplanin (topical)5.1 x 10^4 ± 0.9 x 10^4BALB/c miceMethicillin-resistant Staphylococcus aureus (MRSA)[4]
Teicoplanin (intraperitoneal)7.4 x 10^4 ± 1.0 x 10^4BALB/c miceMethicillin-resistant Staphylococcus aureus (MRSA)[4]
Infected Control7.8 x 10^7 ± 1.4 x 10^7BALB/c miceMethicillin-resistant Staphylococcus aureus (MRSA)[4]

Note: Direct comparison between this compound and LL-37 is challenging due to differences in animal models, bacterial strains, and experimental endpoints. However, both peptides demonstrate significant antimicrobial activity in vivo.

Mechanism of Action and Signaling Pathways

Antimicrobial peptides exert their effects through a combination of direct antimicrobial activity and immunomodulation.

This compound's Putative Mechanism of Action: As a cationic peptide, this compound is thought to primarily act by disrupting the negatively charged bacterial cell membrane, leading to cell lysis and death.[2] While specific immunomodulatory signaling pathways for this compound have not been fully elucidated, it is hypothesized to share mechanisms with other AMPs, such as influencing cytokine production and promoting the migration and proliferation of keratinocytes and fibroblasts, which are crucial for wound closure.

D2A21_Putative_Signaling_Pathway cluster_0 Bacterial Cell cluster_1 Host Cell (e.g., Keratinocyte) This compound This compound Peptide Membrane Bacterial Membrane (Negatively Charged) This compound->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis & Death Disruption->Lysis Receptor Host Cell Receptor (Putative) Signaling Intracellular Signaling (e.g., MAPK/ERK pathway) Receptor->Signaling Proliferation Cell Proliferation & Migration Signaling->Proliferation Cytokines Cytokine & Chemokine Production Signaling->Cytokines Healing Wound Healing Proliferation->Healing Cytokines->Healing D2A21_host This compound Peptide D2A21_host->Receptor

Caption: Putative mechanism of this compound in bacterial cell lysis and host cell modulation.

Experimental Protocols

Detailed methodologies for the key in vivo studies cited are provided below to allow for critical evaluation and replication.

This compound in an Infected Full-Thickness Wound Model in Rats[1][2]
  • Animal Model: 48 male Wistar rats.

  • Wound Creation: Two 1.5 x 1.5-cm full-thickness defects were created on the dorsum of each rat.

  • Infection: Wounds were inoculated with 10^8 Pseudomonas aeruginosa.

  • Treatment Groups:

    • This compound gel

    • Control vehicle gel

    • Silver sulfadiazine (SSD)

    • Sulfamylon

  • Treatment Regimen: Daily topical application of the respective treatments.

  • Primary Endpoint: Survival analysis at 21 days.

D2A21_Full_Thickness_Wound_Model cluster_treatments Daily Treatment Groups start Wistar Rats (n=48) wound Create 2x 1.5cm Full-Thickness Wounds start->wound infect Inoculate with P. aeruginosa (10^8 CFU) wound->infect This compound This compound Gel infect->this compound Control Vehicle Gel infect->Control SSD Silver Sulfadiazine infect->SSD Sulfamylon Sulfamylon infect->Sulfamylon evaluate Evaluate Survival at 21 Days This compound->evaluate Control->evaluate SSD->evaluate Sulfamylon->evaluate

Caption: Workflow for the this compound infected full-thickness wound model study.

This compound in an Infected Burn Wound Model in Rats[3]
  • Animal Model: 44 male Wistar rats.

  • Wound Creation: A 23% total body surface area scald burn was induced.

  • Infection: Wounds were topically administered with 10^8 Pseudomonas aeruginosa. A second group of 14 rats received a 10^7 inoculum for survival studies.

  • Treatment Groups:

    • 1.5% topical this compound

    • Control gel

  • Treatment Regimen: Daily topical application.

  • Endpoints:

    • Quantitative cultures of eschar and subeschar muscle at days 1, 2, or 3.

    • Survival and weight changes evaluated up to 14 days.

D2A21_Burn_Wound_Model cluster_treatments Daily Treatment Groups cluster_endpoints Endpoints start Wistar Rats (n=44) burn Create 23% TBSA Scald Burn start->burn infect Inoculate with P. aeruginosa (10^8 or 10^7 CFU) burn->infect This compound 1.5% this compound Gel infect->this compound Control Control Gel infect->Control cultures Quantitative Cultures (Days 1, 2, 3) This compound->cultures survival Survival & Weight (14 Days) This compound->survival Control->cultures Control->survival

Caption: Workflow for the this compound infected burn wound model study.

LL-37 in an MRSA-Infected Surgical Wound Model in Mice[4]
  • Animal Model: Adult male BALB/c mice.

  • Wound Creation: A surgical wound was made on the back of each mouse.

  • Infection: Wounds were inoculated with Methicillin-resistant Staphylococcus aureus (MRSA).

  • Treatment Groups:

    • Topical LL-37

    • Intraperitoneal LL-37

    • Topical teicoplanin

    • Intraperitoneal teicoplanin

    • Infected, not treated

    • Uninfected, not treated

  • Endpoints:

    • Bacterial cultures of wound tissues.

    • Histological examination of VEGF expression and micro-vessel density.

Conclusion

The available preclinical data strongly suggests that this compound is a highly effective antimicrobial peptide for the treatment of infected wounds. In a rat model of full-thickness wounds infected with P. aeruginosa, this compound treatment resulted in a 100% survival rate, significantly outperforming both the control group and standard treatments like silver sulfadiazine.[1][2] Furthermore, in a challenging infected burn wound model, this compound demonstrated robust antibacterial activity, leading to an 85.7% survival rate compared to 0% in the control group.[3] While direct comparative studies with other AMPs like LL-37 are needed, the existing evidence positions this compound as a promising candidate for further development and clinical investigation in the management of complex and infected wounds. Its potent antimicrobial action, coupled with a favorable safety profile in preclinical models, warrants continued research into its full therapeutic potential.

References

A Comparative Analysis of D2A21 and Sulfamylon for the Management of Burn-Related Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel antimicrobial peptide D2A21 and the established topical agent Sulfamylon® (mafenide acetate) for the treatment of burn wound infections. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their respective mechanisms of action, comparative efficacy based on experimental data, and detailed experimental protocols.

Introduction

Burn injuries compromise the skin's protective barrier, creating a susceptible environment for microbial colonization and subsequent infection, a major cause of morbidity and mortality in burn patients. Pseudomonas aeruginosa is a common and particularly challenging pathogen in this context. This guide evaluates the performance of this compound, a synthetic antimicrobial peptide, against Sulfamylon, a sulfonamide antibiotic that is a standard of care in burn wound management.

Mechanisms of Action

The antimicrobial activities of this compound and Sulfamylon stem from fundamentally different mechanisms.

This compound: As a synthetic analogue of cecropin, this compound is a cationic, amphipathic peptide that disrupts the integrity of bacterial cell membranes.[1] The proposed mechanism involves an initial electrostatic attraction to the negatively charged bacterial membrane, followed by the formation of transmembrane pores. This action is characteristic of many antimicrobial peptides and is often described by the "toroidal pore" model, where the peptides insert into the membrane, inducing lipid monolayer bending and creating a water core lined by both the peptides and lipid head groups.[2][3] This pore formation leads to the leakage of intracellular contents and ultimately, cell death.[1]

Sulfamylon (Mafenide Acetate): Sulfamylon functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Folate is an essential cofactor in the synthesis of nucleic acids (DNA and RNA). By blocking this pathway, Sulfamylon prevents bacterial replication, exerting a bacteriostatic effect.[5]

Diagram of this compound's Proposed Mechanism of Action

G cluster_0 Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane Lipid Bilayer Pore_Formation Toroidal Pore Formation Bacterial_Membrane->Pore_Formation Peptide Insertion This compound This compound Peptide (Cationic) Electrostatic_Attraction Electrostatic Attraction This compound->Electrostatic_Attraction Electrostatic_Attraction->Bacterial_Membrane Membrane_Disruption Membrane Disruption & Leakage of Cytoplasmic Contents Pore_Formation->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death

Caption: Proposed "toroidal pore" mechanism of this compound on bacterial membranes.

Diagram of Sulfamylon's Mechanism of Action

G PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Synthesis Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (Folate) Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleic_Acid Bacterial_Growth Bacterial Growth and Replication Nucleic_Acid->Bacterial_Growth Sulfamylon Sulfamylon (Mafenide Acetate) Sulfamylon->Dihydropteroate_Synthase Inhibits

Caption: Inhibition of bacterial folic acid synthesis pathway by Sulfamylon.

Comparative Efficacy: Experimental Data

In vivo studies using rodent models of infected burn wounds have demonstrated the high efficacy of this compound in improving survival and reducing bacterial load. The following tables summarize the key quantitative findings from comparative studies.

Table 1: Survival Analysis in a Rat Model of Infected Full-Thickness Wounds

Treatment GroupSurvival Rate (21 days)Citation
This compound 100% [6]
Sulfamylon83%[6]
Silver Sulfadiazine (SSD)33%[6]
Control (Vehicle)50%[6]
*Data from a study involving Wistar rats with full-thickness dorsal wounds infected with Pseudomonas aeruginosa.[6]

Table 2: Efficacy in an Infected Burn Wound Model in Rats

| Outcome Measure | this compound (1.5% topical) | Control (Gel base) | Citation | | :--- | :--- | :--- | | Survival Rate (14 days) | 85.7% | 0% |[4] | | Bacterial Growth in Eschar (Day 2) | No Growth | >105 organisms |[4] | | Bacterial Growth in Eschar (Day 3) | No Growth | >105 organisms |[4] | *Data from a study involving Wistar rats with a 23% total body surface area scald burn infected with Pseudomonas aeruginosa.[4]

Experimental Protocols

The following are summaries of the methodologies employed in the key comparative studies.

In Vivo Infected Full-Thickness Wound Model [6]

  • Animal Model: Wistar rats.

  • Wound Creation: Two 1.5 x 1.5-cm full-thickness defects were created on the dorsum of each rat.

  • Infection: Wounds were inoculated with 108Pseudomonas aeruginosa.

  • Treatment Groups:

    • This compound gel

    • Sulfamylon

    • Silver Sulfadiazine (SSD)

    • Control vehicle

  • Treatment Regimen: Daily topical application of the respective agents.

  • Primary Endpoint: Survival analysis at 21 days.

Diagram of the Full-Thickness Wound Model Workflow

G Start Wistar Rats Wound_Creation Creation of 1.5x1.5cm Full-Thickness Defects Start->Wound_Creation Inoculation Inoculation with 10^8 P. aeruginosa Wound_Creation->Inoculation Grouping Randomization into 4 Treatment Groups Inoculation->Grouping D2A21_Treat Daily Treatment: This compound Gel Grouping->D2A21_Treat Sulfamylon_Treat Daily Treatment: Sulfamylon Grouping->Sulfamylon_Treat SSD_Treat Daily Treatment: Silver Sulfadiazine Grouping->SSD_Treat Control_Treat Daily Treatment: Control Vehicle Grouping->Control_Treat Endpoint 21-Day Survival Analysis D2A21_Treat->Endpoint Sulfamylon_Treat->Endpoint SSD_Treat->Endpoint Control_Treat->Endpoint

Caption: Workflow for the in vivo full-thickness wound model.

In Vivo Infected Burn Wound Model [4]

  • Animal Model: Wistar rats.

  • Burn Creation: A 23% total body surface area scald burn was induced.

  • Infection: Wounds were topically administered with 108 (for bacterial quantification) or 107 (for survival analysis) Pseudomonas aeruginosa.

  • Treatment Groups:

    • 1.5% topical this compound

    • Control gel

  • Treatment Regimen: Daily application of the topical agents.

  • Endpoints:

    • Quantitative cultures of eschar and subeschar muscle at days 1, 2, and 3.

    • Survival and weight changes evaluated over 14 days.

Diagram of the Infected Burn Wound Model Workflow

G Start Wistar Rats Burn_Creation 23% TBSA Scald Burn Start->Burn_Creation Inoculation Topical Inoculation with P. aeruginosa Burn_Creation->Inoculation Grouping Division into Treatment & Control Groups Inoculation->Grouping D2A21_Treat Daily Treatment: 1.5% this compound Grouping->D2A21_Treat Control_Treat Daily Treatment: Control Gel Grouping->Control_Treat Endpoint1 Quantitative Cultures (Days 1, 2, 3) D2A21_Treat->Endpoint1 Endpoint2 14-Day Survival & Weight Analysis D2A21_Treat->Endpoint2 Control_Treat->Endpoint1 Control_Treat->Endpoint2

Caption: Workflow for the in vivo infected burn wound model.

Conclusion

The available experimental data indicates that the antimicrobial peptide this compound demonstrates significant efficacy in treating Pseudomonas aeruginosa infections in rodent burn and full-thickness wound models. In direct comparison, this compound exhibited a superior survival rate to Sulfamylon.[6] Furthermore, this compound was shown to effectively sterilize burn eschar, a critical factor in controlling burn wound infections.[4]

The distinct mechanisms of action—membrane disruption for this compound versus metabolic inhibition for Sulfamylon—present different therapeutic paradigms. The potent, bactericidal nature of this compound's membrane disruption may offer an advantage in rapidly reducing high bacterial loads in critically colonized wounds. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the clinical management of burn wound infections.

References

Validating the Antitumor Effects of the Synthetic Lytic Peptide D2A21 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the validation of novel therapeutic agents in preclinical animal models is a critical step in the journey from laboratory discovery to clinical application. This guide provides an objective comparison of the antitumor effects of D2A21, a synthetic lytic peptide, based on published experimental data from animal models. This compound has demonstrated notable efficacy in the treatment of prostate cancer in preclinical studies.[1][2][3]

Comparative Efficacy of this compound in a Rat Prostate Cancer Model

A pivotal study investigated the efficacy of this compound in the Dunning R-3327 rat prostate adenocarcinoma model, utilizing the Mat-Ly-Lu (MLL) and G cell lines.[1] The primary endpoints of the study were to determine the optimal dose, schedule, and route of administration of this compound, and to assess its impact on tumor growth, metastasis, and overall survival.[1]

Data Summary: Tumor Growth Inhibition

The administration of this compound resulted in a significant inhibition of tumor growth, as evidenced by reductions in both tumor volume and weight. When administered either intraperitoneally or subcutaneously, this compound inhibited MLL and G cell tumor growth by 50-72%.[1][3]

Treatment GroupRoute of AdministrationTumor Growth Inhibition (Volume)Tumor Growth Inhibition (Weight)
This compoundIntraperitoneal50-72%50-72%
This compoundSubcutaneous50-72%50-72%
Control-0%0%

Data Summary: Survival Rate

This compound demonstrated a profound effect on the survival rate of animals challenged with a significant number of tumor cells. The survival rate increased from 25% in the control group to 70-75% in the this compound-treated groups.[1][3]

Treatment GroupSurvival Rate
This compound70-75%
Control25%

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of these findings.

Animal Model:

  • Species: Rat

  • Tumor Model: Dunning R-3327 rat prostate adenocarcinoma

  • Cell Lines: Mat-Ly-Lu (MLL) and G cell lines

Treatment Administration:

  • Compound: this compound (a synthetic lytic peptide)

  • Optimal Dosage: 0.179 mg per injection[1][3]

  • Administration Schedule: Five times per week[1][3]

  • Routes of Administration: Intraperitoneal and subcutaneous[1]

Efficacy Assessment:

  • Tumor Growth: Monitored by measuring tumor volume and weight.

  • Metastasis: Lung metastases were examined in animals injected with MLL cells through histological analysis of hematoxylin and eosin-stained tissue samples.[1]

  • Survival: The overall survival of the animals was recorded.

  • Toxicity: The study noted that at the optimal concentration, this compound appeared to have no significant toxicity.[1][3]

Visualizing the Experimental Workflow and Potential Mechanism

To further elucidate the experimental process and the broader context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment animal_model Rat Model (Dunning R-3327) tumor_induction Tumor Induction (MLL or G cells) animal_model->tumor_induction treatment_group This compound Administration (0.179mg, 5x/week) tumor_induction->treatment_group control_group Control Group (Vehicle) tumor_induction->control_group tumor_measurement Tumor Volume & Weight treatment_group->tumor_measurement metastasis_analysis Metastasis Analysis (Histology) treatment_group->metastasis_analysis survival_monitoring Survival Monitoring treatment_group->survival_monitoring control_group->tumor_measurement control_group->metastasis_analysis control_group->survival_monitoring

This compound Antitumor Study Experimental Workflow

This compound is classified as a synthetic lytic peptide, which is a type of antimicrobial peptide (AMP).[2][4] The proposed mechanism of action for many antimicrobial and anticancer peptides involves direct interaction with the cell membrane.

mechanism_of_action This compound This compound Peptide CancerCell Cancer Cell Membrane This compound->CancerCell Binds to MembraneDisruption Membrane Disruption CancerCell->MembraneDisruption Leads to CellLysis Cell Lysis MembraneDisruption->CellLysis Results in

Proposed General Mechanism of Lytic Peptides

Conclusion

The available preclinical data strongly support the antitumor effects of this compound in a rat model of prostate cancer. The synthetic lytic peptide demonstrated a significant reduction in tumor growth and a marked improvement in survival rates, with no observable toxicity at the therapeutic dosage.[1][3] While these findings are promising, further research, including comparative studies against standard-of-care treatments in various cancer models, is warranted to fully elucidate the therapeutic potential of this compound. Its dual function as an antimicrobial and anticancer agent presents an intriguing avenue for the development of novel cancer therapies.[2][3][4]

References

A Comparative Analysis of D2A21 and Other Cecropin-Like Peptides: Antimicrobial and Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel therapeutic agents to combat multidrug-resistant pathogens and aggressive cancers, cecropin-like peptides have emerged as a promising class of molecules. This guide provides a comparative analysis of the synthetic peptide D2A21 against other well-characterized cecropin-like peptides, namely Cecropin A and Cecropin B, with a focus on their antimicrobial and anticancer activities supported by experimental data.

Introduction to Cecropin-Like Peptides

Cecropins are a class of antimicrobial peptides (AMPs) first isolated from the cecropia moth, Hyalophora cecropia. They are key components of the innate immune system in many insects. These peptides are typically cationic and amphipathic, allowing them to interact with and disrupt the cell membranes of microorganisms. This mechanism of action is generally understood to involve the formation of pores or channels in the lipid bilayer, leading to cell lysis. Beyond their antimicrobial properties, several cecropin-like peptides have demonstrated potent anticancer activity, exhibiting selective toxicity towards cancer cells while sparing normal cells.

This compound is a synthetically designed cecropin-like peptide that has shown significant therapeutic potential in preclinical studies. This guide will compare its performance metrics with those of the naturally occurring Cecropin A and Cecropin B.

Comparative Antimicrobial Activity

The antimicrobial efficacy of peptides is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The data presented below summarizes the MIC values of this compound, Cecropin A, and Cecropin B against a panel of clinically relevant bacteria and fungi.

MicroorganismThis compound MIC (µg/mL)Cecropin A MIC (µg/mL)Cecropin B MIC (µg/mL)
Escherichia coli46 (MCC)[1]100[1]2 - 16
Pseudomonas aeruginosa0.125 - 4[2]-0.4
Staphylococcus aureus (MRSA)0.25 - 4[2]64 (hybrid peptide)[3]>100
Chlamydia trachomatis18.32 (MCC)[3]--
Haemophilus parasuis--2 - 16[4]

Note: MCC stands for Minimum Cidal Concentration, the lowest concentration that results in microbial death.

This compound exhibits potent activity against a broad spectrum of bacteria, including the problematic Gram-negative bacterium Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[2] Its efficacy against Chlamydia trachomatis further highlights its potential as a broad-spectrum antimicrobial agent.[3] In a study on infected wounds in rats, this compound demonstrated significant activity against P. aeruginosa, leading to 100% survival of the treated animals compared to 50% in the control group.[2][5]

Cecropin A has shown activity against E. coli, although at a higher concentration compared to the cidal concentration of this compound.[1] A hybrid peptide of Cecropin A and Magainin showed an MIC of 64 µg/mL against S. aureus.[3] Cecropin B displays a variable range of activity, with notable potency against Haemophilus parasuis.[4]

Comparative Anticancer Activity

The anticancer potential of these peptides is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population.

Cancer Cell LineThis compound IC50 (µM)Cecropin A IC50 (µg/mL)Cecropin B IC50 (µg/mL)
Prostate Cancer
Mat-Ly-Lu (Rat)Effective in vivo--
Bladder Cancer
486P, RT4, 647V, J82-73.29 - 220.0579.94 - 139.91
Breast Cancer
MDA-MB-231->120 µM (low cytostasis)>120 µM (low cytostasis)
Leukemia
Various--Potent (analogs)

This compound has demonstrated significant antitumor activity, particularly against prostate cancer.[6] In an animal model using the Dunning R-3327 rat prostate adenocarcinoma, this compound inhibited tumor growth by 50-72% and increased the survival rate from 25% to 70-75%.

Cecropin A and B have shown dose-dependent inhibitory effects on bladder cancer cell lines, with IC50 values ranging from approximately 73 to 220 µg/mL.[7] However, their cytotoxic effect on the MDA-MB-231 breast cancer cell line was found to be low at concentrations up to 120 µM.[8] Analogs of Cecropin B have been reported to be more potent against leukemia cells than the natural peptide.[9]

Mechanism of Action: A Common Thread with Potential Variations

The primary mechanism of action for cecropin-like peptides is the disruption of cell membranes. Their cationic nature facilitates initial electrostatic interactions with the negatively charged components of microbial and cancer cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phosphatidylserine in cancer cells. Following this initial binding, the peptides insert into the lipid bilayer, leading to the formation of pores or other membrane defects. This disrupts the membrane integrity, causing leakage of cellular contents and ultimately leading to cell death.

General Mechanism of Cecropin-Like Peptides Peptide Cationic Amphipathic Peptide (e.g., this compound, Cecropin A/B) Binding Electrostatic Interaction Peptide->Binding 1. Attraction Membrane Negatively Charged Cell Membrane (Microbe or Cancer Cell) Insertion Hydrophobic Interaction and Insertion Membrane->Insertion 2. Binding Binding->Membrane Pore Pore Formation / Membrane Disruption Insertion->Pore 3. Aggregation Lysis Cell Lysis and Death Pore->Lysis 4. Disruption

Caption: General mechanism of action for cecropin-like peptides.

While membrane disruption is the primary mechanism, some studies suggest that these peptides may also have intracellular targets. For this compound, it has been shown to alter the plasma membrane of fungal conidia.[10] However, specific signaling pathways modulated by this compound have not yet been fully elucidated. The anticancer activity of cecropins is also thought to be primarily mediated by membrane disruption, leveraging the difference in membrane composition between cancerous and normal cells.[11][12][13][14][15][16]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the peptides is determined using a broth microdilution method.

  • Preparation of Peptide Solutions: Peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create stock solutions. A series of twofold dilutions are then prepared in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).

  • Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.

MIC Assay Workflow Start Start PrepPeptide Prepare Peptide Dilutions in 96-well plate Start->PrepPeptide PrepBacteria Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->PrepBacteria Inoculate Inoculate wells with bacteria PrepPeptide->Inoculate PrepBacteria->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read Results Visually or with Plate Reader Incubate->Read End Determine MIC Read->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the peptides on cancer cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the peptide. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

MTT Assay Workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Treat Treat cells with Peptide Dilutions SeedCells->Treat Incubate Incubate for 24-72h Treat->Incubate AddMTT Add MTT solution Incubate->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Add Solubilizing Agent IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance Calculate Calculate IC50 ReadAbsorbance->Calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound emerges as a potent cecropin-like peptide with a promisingly broad spectrum of antimicrobial activity and significant anticancer efficacy, particularly against prostate cancer. While direct, side-by-side comparative data with Cecropin A and B under identical experimental conditions is limited, the available evidence suggests that this compound's performance is highly competitive. Its strong activity against multidrug-resistant bacteria and its demonstrated in vivo efficacy in animal models make it a compelling candidate for further development as a therapeutic agent. Future research should focus on elucidating the specific signaling pathways involved in its mechanism of action and expanding the scope of its evaluation against a wider array of pathogens and cancer types in standardized comparative studies.

References

D2A21 (Demegel) for Burn Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial peptide D2A21 (also known as Demegel) with standard topical agents for the treatment of burn wound infections. The information is based on available preclinical and clinical data to assist researchers and drug development professionals in evaluating its potential.

Executive Summary

Burn injuries are highly susceptible to microbial colonization and infection, which can lead to delayed healing, increased morbidity, and mortality. The antimicrobial peptide this compound has emerged as a promising therapeutic candidate for managing burn wound infections. Preclinical studies have demonstrated its potent antimicrobial activity and significant improvement in survival rates in animal models of infected burns. While this compound is reported to be in a Phase III clinical trial for burn infections, detailed results from this trial are not yet publicly available. This guide compares the performance of this compound, based on preclinical data, with the established topical agents, Mafenide Acetate and Silver Sulfadiazine, for which extensive preclinical and clinical data exist.

Performance Comparison

The following tables summarize the quantitative data from preclinical and clinical studies on this compound, Mafenide Acetate, and Silver Sulfadiazine.

Table 1: Preclinical Efficacy in Animal Models of Infected Burn Wounds
ParameterThis compound (Demegel)Mafenide AcetateSilver Sulfadiazine (SSD)Control (Vehicle/Untreated)Source(s)
Survival Rate (%) 100% (vs. SSD, Sulfamylon, and control)83% (Sulfamylon)33%50%[1]
85.7%Not ReportedNot Reported0%[2][3]
Bacterial Load in Burn Eschar No bacterial growth at day 2 or 3Equal to cream formulation in bacterial controlLess effective than Mafenide Acetate>10^5 organisms by day 2[2][4]
Bacterial Load in Subeschar Muscle Significantly less bacterial invasionNot ReportedNot ReportedHigh bacterial invasion[2]
Table 2: Clinical Efficacy and Outcomes
ParameterMafenide AcetateSilver Sulfadiazine (SSD)Source(s)
Incidence of Fungal Infection (%) 48% (burn or systemic)24% (burn or systemic)[5]
27.5% (systemic)7% (systemic)[5]
Wound Healing Time (Days) Not ReportedSlower than alternative treatments (mean difference of -4.26 days)[6]
Longer than tulle gras for partial-thickness burns[7]
Bacterial Control Prompt decrease to <10^5 bacteria/gram of tissue in a majority of wounds by 48 hoursEffective in reducing bacterial load, but resistance is a concern[4][8]

Mechanism of Action

This compound is a synthetic antimicrobial peptide that exerts its bactericidal effect through direct interaction with and disruption of the bacterial cell membrane. This mechanism is distinct from many conventional antibiotics that target specific metabolic pathways.

D2A21_Mechanism cluster_this compound This compound Peptide cluster_Bacteria Bacterial Cell This compound This compound Membrane Bacterial Membrane This compound->Membrane Binds to Membrane Pore Pore Formation Membrane->Pore Disrupts and Forms Pores Lysis Cell Lysis Pore->Lysis Leads to

Caption: Mechanism of action of the this compound antimicrobial peptide.

Experimental Protocols

The following are summaries of experimental protocols used in key preclinical studies that evaluated the efficacy of topical treatments for burn wound infections.

Infected Burn Wound Model in Rats

This model is commonly used to assess the in vivo efficacy of antimicrobial agents.

  • Animal Model: Adult Wistar or Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized using isoflurane or an intraperitoneal injection of ketamine and xylazine.

  • Burn Creation: A standardized full-thickness burn is created on the dorsum of the rat. This is often achieved by applying a heated brass or aluminum block of a specific temperature and weight for a defined duration.

  • Inoculation: A known concentration of a pathogenic bacterium, commonly Pseudomonas aeruginosa, is topically applied to the burn wound.

  • Treatment: The test article (e.g., this compound gel, Mafenide Acetate cream, Silver Sulfadiazine cream) or a control vehicle is applied to the wound at specified intervals (e.g., daily).

  • Outcome Measures:

    • Survival: Animals are monitored daily for a set period (e.g., 21 days), and survival rates are recorded.

    • Bacterial Quantification: At specific time points, tissue biopsies from the burn eschar and subeschar muscle are harvested, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue.

    • Wound Healing: The rate of wound closure can be assessed through planimetry.

    • Histological Analysis: Tissue samples can be examined for signs of inflammation, re-epithelialization, and collagen deposition.

Rat_Burn_Model_Workflow start Start anesthesia Anesthetize Rat start->anesthesia burn Create Full-Thickness Burn anesthesia->burn inoculation Inoculate with Bacteria burn->inoculation treatment Apply Topical Treatment inoculation->treatment monitoring Monitor Survival and Collect Samples treatment->monitoring analysis Analyze Data (Survival, Bacterial Load) monitoring->analysis end End analysis->end

References

D2A21: A Comparative Analysis of a Novel Antimicrobial Peptide Against Standard Topical Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antimicrobial peptide D2A21's performance in cross-resistance studies reveals a promising alternative to conventional antibiotics. This guide provides an objective comparison with established topical agents, supported by experimental data, for researchers, scientists, and drug development professionals.

The emergence of antibiotic-resistant bacteria poses a significant threat to public health. Antimicrobial peptides (AMPs) are a class of naturally occurring or synthetic molecules that offer a potential solution due to their unique mechanisms of action, which may circumvent conventional resistance pathways. This guide focuses on this compound, a synthetic antimicrobial peptide, and compares its efficacy with commonly used topical antibiotics, Silver Sulfadiazine and Sulfamylon (Mafenide Acetate), particularly in the context of Pseudomonas aeruginosa and Methicillin-resistant Staphylococcus aureus (MRSA) infections.

Quantitative Performance Comparison

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and its comparators.

Table 1: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

Antimicrobial AgentTarget OrganismMIC (µg/mL)
This compound MRSA0.25 - 4[1][2]
Chlamydia trachomatis (MCC)18.32[3]
Liberibacter crescens (proxy for Gram-negative)~51.6 - 103.2
Silver Sulfadiazine Pseudomonas aeruginosa1 - 64
Sulfamylon (Mafenide Acetate) Pseudomonas aeruginosaReported to be high

Note: The MIC for this compound against Liberibacter crescens was converted from a molar concentration of 20-40 µM using a molecular weight of approximately 2579.2 g/mol . MCC stands for Minimum Cidal Concentration.

Table 2: In Vivo Efficacy in a Rat Infected Wound Model

Treatment GroupSurvival Rate at 21 Days
This compound gel 100%[1][4]
Control vehicle 50%[1][4]
Sulfamylon 83%[1][4]
Silver Sulfadiazine (SSD) 33%[1][4]

Understanding the Mechanism: A Lower Propensity for Resistance

Antimicrobial peptides like this compound primarily act by disrupting the bacterial cell membrane, a mechanism that is less likely to induce resistance compared to antibiotics that target specific intracellular proteins or metabolic pathways.[5] This physical disruption makes it more difficult for bacteria to develop effective resistance mechanisms.

dot

cluster_AMP Antimicrobial Peptide (this compound) cluster_Bacterium Bacterial Cell AMP This compound Peptide Membrane Bacterial Cell Membrane (Negatively Charged) AMP->Membrane Electrostatic Attraction Cytoplasm Cytoplasm Membrane->Cytoplasm Membrane Disruption & Pore Formation Lysis Cell Lysis & Death Cytoplasm->Lysis Leakage of Cellular Contents

Caption: Mechanism of Action of this compound.

Experimental Protocols

In Vivo Infected Wound Model

A study evaluating the efficacy of this compound in an acute infected wound model used the following protocol:[1][4]

  • Animal Model: Forty-eight Wistar rats were used for the study.

  • Wound Creation: Two full-thickness skin defects, each measuring 1.5 x 1.5 cm, were created on the dorsum of each rat.

  • Inoculation: The wounds were subsequently inoculated with 10⁸ Colony Forming Units (CFU) of Pseudomonas aeruginosa.

  • Treatment Groups: The animals were divided into four treatment groups:

    • This compound gel

    • Control vehicle gel

    • Silver sulfadiazine (SSD) cream

    • Sulfamylon (mafenide acetate) cream

  • Treatment Regimen: The respective treatments were applied daily to the wounds.

  • Endpoint: The primary endpoint was the survival of the animals, which was monitored for 21 days.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is a standard measure of an antimicrobial's effectiveness. The broth microdilution method is a common procedure to determine the MIC.

dot

start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Antimicrobial Agent in Microtiter Plate serial_dilution->inoculate incubate Incubate Plate (e.g., 18-24h at 37°C) inoculate->incubate read_results Read Results: Observe for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

Discussion on Cross-Resistance

Direct studies on the cross-resistance of this compound with other antibiotics are limited. However, its mechanism of action provides a strong indication of a low potential for cross-resistance with antibiotics that have different cellular targets.[5]

  • Targeting the Membrane: this compound and other antimicrobial peptides cause physical disruption of the bacterial cell membrane. This is a fundamentally different mechanism from most conventional antibiotics that target specific enzymes or biosynthetic pathways (e.g., cell wall synthesis, protein synthesis, DNA replication).

  • Reduced Likelihood of Target Modification: A common mechanism of antibiotic resistance is the modification of the drug's target site. Since the primary target of this compound is the entire cell membrane, it is significantly more challenging for bacteria to evolve modifications that would confer resistance.

  • Synergistic Potential: The distinct mechanism of action of AMPs suggests they could be used in combination with conventional antibiotics to enhance their efficacy and combat resistant strains.[6][7]

References

Comparative Analysis of D2A21's Microbicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the microbicidal activity of the synthetic antimicrobial peptide D2A21. Its performance is evaluated against other antimicrobial peptides, D4E1 and Tracheal Antimicrobial Peptide (TAP), with supporting experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's potential as a therapeutic agent.

Quantitative Analysis of Microbicidal Activity

The microbicidal efficacy of this compound and its comparators has been quantified using standard antimicrobial susceptibility tests, including Minimum Inhibitory Concentration (MIC) and Minimum Cidal Concentration (MCC) assays. The following tables summarize the available data against a range of clinically relevant pathogens.

Table 1: Comparative Activity against Chlamydia trachomatis

PeptideMinimum Cidal Concentration (MCC) (µM)MCC (µg/mL)
This compound5.0[1][2]18.32[1][2]
D4E17.5[1][2]21.69[1][2]

Table 2: Comparative Activity against Multidrug-Resistant Bacteria

PeptideOrganismMIC Range (µg/mL)
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)0.25 - 4.0[3]
D4E1Methicillin-resistant Staphylococcus aureus (MRSA)0.25 - 4.0
This compoundMultidrug-resistant Pseudomonas aeruginosa0.125 - 4.0
D4E1Multidrug-resistant Pseudomonas aeruginosa0.125 - 4.0
Tracheal Antimicrobial Peptide (TAP)Pseudomonas aeruginosaLess potent than this compound

Table 3: Activity against Escherichia coli

PeptideMinimum Cidal Concentration (MCC) (µM)MCC (µg/mL)
This compound12.5[2]46[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure:

  • Preparation of Peptide Solutions: A stock solution of the antimicrobial peptide is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted peptide is inoculated with the bacterial suspension. Control wells with no peptide (growth control) and no bacteria (sterility control) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest peptide concentration at which no visible growth (turbidity) is observed.

Minimum Cidal Concentration (MCC) Assay

The MCC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC assay:

  • Following MIC Determination: After the MIC is determined, an aliquot from each well showing no visible growth is subcultured onto an agar plate that does not contain the antimicrobial peptide.

  • Incubation: The agar plates are incubated at an appropriate temperature for a sufficient period to allow for bacterial growth.

  • Reading Results: The MCC is the lowest concentration of the peptide that results in no bacterial growth on the subculture plates, indicating a 99.9% reduction in the initial inoculum.

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.

  • Preparation: A standardized bacterial suspension is prepared and exposed to different concentrations of the antimicrobial peptide (e.g., 1x, 2x, and 4x the MIC). A control with no peptide is also included.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are taken from each suspension.

  • Viable Cell Count: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time to visualize the killing kinetics.

Mechanism of Action

Both cecropins (this compound and D4E1) and β-defensins (like TAP) primarily exert their microbicidal effects through the disruption of microbial cell membranes.

Cecropin (this compound and D4E1) Mechanism of Action

Cecropins are cationic peptides that interact with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization and cell death. The proposed mechanism involves the formation of pores or channels in the membrane[1].

Cecropin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane Lipid Bilayer Pore Pore Formation Membrane->Pore Membrane Perturbation This compound This compound Peptide This compound->Membrane Electrostatic Interaction Leakage Leakage of Cellular Contents Pore->Leakage Disruption

Figure 1: Proposed mechanism of action for the cecropin peptide this compound.

Tracheal Antimicrobial Peptide (TAP) Mechanism of Action

TAP, a member of the β-defensin family, also acts by permeabilizing bacterial membranes. These cationic peptides are thought to form pores in the lipid bilayer, leading to the leakage of essential ions and metabolites, ultimately causing cell death[4].

TAP_Mechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LipidBilayer Lipid Bilayer Channel Channel Formation LipidBilayer->Channel Membrane Insertion & Oligomerization TAP TAP Peptide TAP->LipidBilayer Binding to Anionic Lipids IonLeakage Leakage of Ions & Metabolites Channel->IonLeakage Efflux

Figure 2: Proposed pore-forming mechanism of Tracheal Antimicrobial Peptide (TAP).

Experimental Workflow

The general workflow for evaluating the microbicidal activity of a novel antimicrobial peptide like this compound is outlined below.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for the Antimicrobial Peptide D2A21

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides essential safety and logistical guidance for the proper disposal of the antimicrobial peptide D2A21. Adherence to these procedures is critical for regulatory compliance and fostering a culture of safety.

While a specific Safety Data Sheet (SDS) for this compound was not located in public databases, general principles for the disposal of antimicrobial peptides and research-grade chemical waste provide a clear framework for its responsible management. Improper disposal of antimicrobials can contribute to environmental contamination and the development of antimicrobial resistance.[1] Therefore, all waste generated from research involving this compound should be treated as potentially hazardous chemical waste.

Immediate Safety and Handling Precautions

Before commencing any work with this compound, it is crucial to be familiar with the necessary safety precautions to protect laboratory personnel.

Personal Protective Equipment (PPE):

  • Gloves: Always wear appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A full lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: When handling the powdered form of this compound, a dust mask or respirator is recommended to avoid inhalation.

Spill Management:

  • In the event of a small spill, absorb any liquid with an inert material such as vermiculite or sand.

  • For powdered spills, carefully sweep up the material to avoid generating dust.

  • Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Following the removal of the spilled material, decontaminate the area according to your institution's protocols.

Step-by-Step Disposal Protocol

A systematic approach to waste management is essential. The following protocol outlines the recommended steps for the disposal of this compound and associated materials.

  • Waste Segregation: At the point of generation, separate this compound waste from other waste streams. This includes:

    • Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, weigh boats), and empty vials.

    • Liquid Waste: Concentrated stock solutions and working solutions of this compound. Aqueous waste should be collected separately from organic solvent waste.

  • Containerization:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers.

    • Containers for liquid waste should be corrosion-resistant.

    • Ensure containers are kept closed except when adding waste.

  • Labeling:

    • All waste containers must be accurately labeled. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The primary hazards associated with the waste (e.g., "Chemical Waste," "Antimicrobial").

      • The date of accumulation.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Incineration at a permitted facility is the preferred method for the final disposal of peptide-based waste to ensure the complete destruction of the active molecule.

Note on Contaminated Media: While autoclaving can inactivate pathogens in used cell culture media, it may not be effective in degrading all antibiotics or antimicrobial peptides.[2] Therefore, media containing this compound should be treated as chemical waste and disposed of according to institutional guidelines, rather than being discharged down the drain after autoclaving.[2]

Disposal Considerations for this compound

The following table summarizes the key logistical and safety information for the proper disposal of this compound.

Waste Type Container Disposal Method Key Precautions
Unused/Expired this compound Powder Labeled, sealed hazardous waste containerCollection by institutional EHS or licensed contractor for incineration.Avoid generating dust. Wear respiratory protection.
Contaminated Solid Waste (Gloves, Tips, etc.) Labeled hazardous waste bag or containerCollection by institutional EHS or licensed contractor for incineration.Segregate from non-hazardous lab trash.
Concentrated this compound Stock Solutions Labeled, sealed, and leak-proof hazardous liquid waste containerCollection by institutional EHS or licensed contractor for chemical waste disposal.Use secondary containment. Do not mix with other incompatible waste streams.
Used Cell Culture Media with this compound Labeled, sealed, and leak-proof hazardous liquid waste containerCollection by institutional EHS or licensed contractor for chemical waste disposal.Do not autoclave and pour down the drain unless explicitly permitted by your institution for this specific compound.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

D2A21_Disposal_Workflow This compound Disposal Workflow start Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock solutions, used media) waste_type->liquid_waste Liquid containerize_solid Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid storage Store in Designated Secondary Containment Area containerize_solid->storage containerize_liquid->storage disposal Arrange for Pickup by Institutional EHS or Licensed Contractor storage->disposal

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

References

Safe Handling and Disposal of D2A21 (Hypothetical Substance)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "D2A21" is a hypothetical substance for the purpose of this guidance. The following safety protocols are based on best practices for handling potent, hazardous chemical compounds of unknown specific toxicity. A substance-specific risk assessment and review of a Safety Data Sheet (SDS) are mandatory before handling any new chemical.[1][2]

This document provides essential safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who may handle the potent hypothetical substance this compound. The guidance outlines procedural steps for personal protection, operational handling, and disposal.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure to potent compounds like this compound.[3] A tiered approach to PPE is recommended based on the potential for exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of aerosol or dust generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.
Reusable Half or Full-Facepiece RespiratorMust be used with appropriate particulate filters (e.g., P100/FFP3). A proper fit test is required before use.[3]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[3]
Hand Protection Double GlovingTwo pairs of nitrile gloves should be worn. The outer glove should be changed immediately if contaminated.
Body Protection Disposable CoverallsMaterials such as Tyvek® or microporous film are recommended to protect against splashes and dust.[3]
Dedicated Lab CoatShould be worn over personal clothing and be either disposable or professionally laundered.
Eye Protection Safety Goggles or Face ShieldChemical splash goggles that provide a complete seal around the eyes are essential. A face shield can be worn over goggles for additional protection.[1]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area.

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling potent compounds. The following workflow outlines the key phases of handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep_Area Prepare Designated Work Area Gather_Materials Gather All Necessary Equipment and Reagents Prep_Area->Gather_Materials Prep_Waste Prepare Labeled Hazardous Waste Containers Gather_Materials->Prep_Waste Don_PPE Don Required PPE in Correct Order Prep_Waste->Don_PPE Perform_Ops Perform Operations in Containment (e.g., Fume Hood) Don_PPE->Perform_Ops Minimize_Aerosol Use Techniques to Minimize Aerosol/Dust Generation Perform_Ops->Minimize_Aerosol Keep_Covered Keep Containers Covered When Not in Use Minimize_Aerosol->Keep_Covered Decontaminate_Surfaces Decontaminate All Surfaces and Equipment Keep_Covered->Decontaminate_Surfaces Segregate_Waste Segregate and Dispose of Waste in Prepared Containers Decontaminate_Surfaces->Segregate_Waste Doff_PPE Doff PPE Correctly to Avoid Contamination Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Handling Potent Compound this compound.

Experimental Protocols

Standard Operating Procedure (SOP) for Weighing and Dispensing this compound Powder:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Prepare the work surface by covering it with absorbent, disposable bench paper.

    • Assemble all necessary equipment: analytical balance, spatulas, weigh boats, and secondary containers.

    • Prepare a designated, labeled hazardous waste container for solid waste.[4]

  • Weighing and Dispensing:

    • Don the appropriate PPE as specified in Table 1.

    • Perform all manipulations within the chemical fume hood.[5]

    • Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat.

    • To prevent aerosolization, handle the powder gently and avoid rapid movements.

    • Close the stock container immediately after dispensing.

  • Cleanup and Waste Disposal:

    • Decontaminate reusable equipment with a suitable solvent.

    • Dispose of all contaminated disposable items (e.g., weigh boats, gloves, bench paper) in the designated solid hazardous waste container.[1]

    • Wipe down the work surface with an appropriate cleaning agent.[6]

Spill Management Plan

In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and contamination.

Table 2: Spill Response Protocol for this compound

Spill Size & TypeContainment & Cleanup Procedure
Small Spill (<100 mg) of Solid 1. Alert personnel in the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Gently cover the spill with absorbent pads or paper towels to avoid raising dust.[7] 4. Wet the absorbent material with a suitable solvent to prevent aerosolization. 5. Carefully collect the material and place it in a sealed, labeled hazardous waste container.[8]
Small Spill (<100 mL) of Liquid 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Contain the spill with absorbent material, working from the outside in.[9] 4. Absorb the liquid and place the used absorbent in a sealed, labeled hazardous waste container.[9]
Large Spill or Spill Outside Containment 1. Evacuate the immediate area and alert others.[1] 2. Close laboratory doors to contain vapors.[1] 3. Immediately contact your institution's Emergency Response Team or Environmental Health and Safety (EHS) office.[1]

Decontamination and Disposal Plan

Proper decontamination and disposal are essential to prevent environmental contamination and ensure regulatory compliance.

Decontamination:

  • Routine Decontamination: At the end of each procedure, all surfaces and equipment that may have come into contact with this compound must be decontaminated.[6] The most common method is to wipe down surfaces with soap and water or a validated cleaning agent.[6]

  • Decontamination of Highly Toxic Chemicals: For highly toxic substances, choose a solvent in which the material is soluble for decontamination. Avoid solvents that enhance skin absorption.[6]

Disposal:

All waste contaminated with this compound must be treated as hazardous waste.

G cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, PPE, Weigh Boats) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquids (Solvents, Reaction Mixtures) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Glassware) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for Pickup by Institutional EHS/Waste Management Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: this compound Hazardous Waste Disposal Pathway.

Disposal Procedures:

  • Segregation: Do not mix this compound waste with other waste streams.[10] Collect solid, liquid, and sharps waste in separate, compatible, and clearly labeled hazardous waste containers.[4]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any known hazard classifications.[4][5]

  • Storage: Keep waste containers closed except when adding waste.[4] Store them in a designated satellite accumulation area away from incompatible materials.[10]

  • Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal.[1] Do not dispose of this compound waste down the drain or in the regular trash.[4]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.